4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole: A Technical Guide to Orthogonal Functionalization in Drug Discovery
Executive Summary & Strategic Rationale In modern medicinal chemistry and chemical biology, the demand for highly modular, bifunctional building blocks is at an all-time high. The pyrazole scaffold is a privileged pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In modern medicinal chemistry and chemical biology, the demand for highly modular, bifunctional building blocks is at an all-time high. The pyrazole scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Celecoxib, Rimonabant) due to its favorable dipole moment, hydrogen-bonding capabilities, and metabolic stability [[1]]().
4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS: 2624134-85-4) represents a next-generation synthon designed specifically for orthogonal functionalization2. By strategically placing a terminal alkyne at the C3 position and a bromine atom at the C4 position, this molecule allows researchers to perform sequential, highly regioselective coupling reactions without the need for cumbersome protecting group manipulations.
This whitepaper details the physicochemical properties, mechanistic causality behind its reactivity, and self-validating experimental protocols for deploying this molecule in complex synthetic workflows.
Physicochemical & Structural Profiling
The structural design of this molecule is highly intentional:
N1-Ethyl Group: Enhances lipophilicity and membrane permeability while preventing N-H tautomerization, locking the molecule into a single defined spatial geometry for structure-based drug design (SBDD).
C3-Ethynyl Group: A terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling 3.
C4-Bromo Group: An aryl halide handle reserved for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) 4.
When utilizing bifunctional scaffolds, the order of operations is dictated by electronic and steric causality.
Why perform CuAAC (Click) before Suzuki Coupling?
The C3 and C4 positions are adjacent (ortho-like). If a bulky aryl group is introduced at C4 via Suzuki coupling first, the resulting steric encumbrance can severely shield the adjacent C3-alkyne, drastically reducing the kinetics of subsequent cycloadditions.
Conversely, performing the CuAAC reaction first converts the linear alkyne into a flat, planar 1,2,3-triazole ring. This planar intermediate minimizes steric clash, leaving the C4-bromine highly accessible for a subsequent palladium-catalyzed oxidative addition [[1]](). Furthermore, the C4-bromo bond on the electron-rich pyrazole ring is completely inert to Cu(I) catalysts at room temperature, ensuring perfect chemoselectivity.
Orthogonal functionalization workflow of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next synthetic step.
Protocol A: Regioselective CuAAC (Click Chemistry) at C3
Mechanistic Rationale: Ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling) which commonly occurs if ambient oxygen reacts with pre-formed Cu(I) salts.
Step-by-Step Procedure:
Preparation: In a 20 mL scintillation vial, dissolve 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (1.0 mmol) and the target organic azide (1.05 mmol) in 4 mL of a 1:1 mixture of tert-butanol and water.
Catalyst Generation: Add sodium ascorbate (0.2 mmol, 20 mol%) as a solid. Stir for 1 minute.
Initiation: Add CuSO₄·5H₂O (0.1 mmol, 10 mol%). The solution will typically turn from pale blue to yellow/brown as the active Cu(I)-acetylide complex forms.
Reaction: Stir vigorously at room temperature (20–25 °C) for 4–6 hours.
Self-Validation Check: Pull a 10 µL aliquot, extract into EtOAc, and analyze via ¹H NMR. Validation criteria: The reaction is complete when the sharp terminal alkyne proton singlet (typically around δ 3.2–3.4 ppm) completely disappears, replaced by the characteristic triazole C5-H proton singlet (δ 7.8–8.5 ppm depending on the azide).
Protocol B: Suzuki-Miyaura Cross-Coupling at C4
Mechanistic Rationale: The pyrazole ring is an electron-rich heterocycle. This high electron density strengthens the C4–Br bond, raising the activation energy required for palladium oxidative addition 3. To overcome this, we must use a sterically demanding, electron-rich bidentate ligand like dppf, which enforces a cis-geometry on the Pd center and accelerates both oxidative addition and reductive elimination.
Step-by-Step Procedure:
Preparation: Charge a Schlenk flask with the C3-triazole-C4-bromo pyrazole intermediate from Protocol A (1.0 mmol), the desired aryl boronic acid (1.5 mmol), and anhydrous K₂CO₃ (2.5 mmol).
Degassing (Critical): Add 5 mL of a 4:1 mixture of 1,4-dioxane and water. Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands and the homocoupling of the boronic acid.
Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12–16 hours.
Self-Validation Check: Analyze the crude mixture via LC-MS. Validation criteria: Look for the mass shift corresponding to the loss of bromine (Δ -79 Da) and the addition of the aryl group. Crucially, verify the disappearance of the 1:1 isotopic doublet (M / M+2) that is the hallmark signature of the brominated starting material.
Applications in Drug Discovery
The orthogonal nature of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole makes it highly valuable in several advanced therapeutic modalities:
Fragment-Based Drug Discovery (FBDD): The core can be soaked into protein crystals. Once binding is confirmed, the C3 and C4 vectors can be rapidly elaborated in parallel to explore structure-activity relationships (SAR) without re-synthesizing the core.
PROTAC Linker Attachment: The C3-alkyne serves as an ideal bioorthogonal handle for attaching PEGylated azide linkers via click chemistry, bridging the target-binding pyrazole warhead to an E3 ligase ligand.
Benchchem.4-Ethynyl-5-methyl-1H-pyrazole and Orthogonal Functionalization Strategies.
National Institutes of Health (PMC).Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties (Sonogashira/Suzuki coupling).
ACS Publications.Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations.
CAS Registry Number: 2624134-85-4[1][2][3] Executive Summary 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors a...
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in its orthogonal functionalization : it possesses a bromine atom at the C4 position (primed for palladium-catalyzed cross-coupling) and a terminal alkyne at the C3 position (suitable for "click" chemistry or Sonogashira coupling), all while stabilized by an N1-ethyl group.[1]
This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound, emphasizing the preservation of the C4-bromide during the installation of the C3-alkyne moiety.[1]
Chemical Identity & Properties
Property
Specification
CAS Number
2624134-85-4
IUPAC Name
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
Molecular Formula
C₇H₇BrN₂
Molecular Weight
199.05 g/mol
SMILES
CCN1C=C(Br)C(C#C)=N1
InChI Key
AEGGFYMISXWQKL-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid / oil (low MP)
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
MDL Number
MFCD33550246
Synthetic Architecture
The synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole presents a regioselectivity challenge. Direct halogenation of a pre-existing alkyne is risky due to competing addition reactions. Therefore, the most robust route involves constructing the alkyne from a carbonyl precursor after the pyrazole ring and bromine substituent are already established.
Rationale: This method is mild (base-mediated) and chemoselective, leaving the C4-Bromine intact, whereas metal-catalyzed methods might cause oxidative addition at the C-Br bond.[1]
Synthetic Workflow Diagram
Figure 1: Stepwise synthetic route from commercially available pyrazole carboxylate to the target alkyne.[1][4]
Critical Insight: This reaction produces two regioisomers (1-ethyl-3-carboxylate and 1-ethyl-5-carboxylate).[1] The 1-ethyl-3-carboxylate (desired) is typically the major product due to steric hindrance at N2 from the C3-ester, but chromatographic separation is mandatory .[1]
Isolate the major isomer via flash column chromatography (Hexane/EtOAc gradient).
Step 2: Functional Group Interconversion (Ester to Aldehyde)
Objective: Prepare the substrate for homologation.[1]
Reduction: Treat the ester with DIBAL-H (2.2 eq) in DCM at -78°C to yield the primary alcohol. Quench with Rochelle's salt.
Oxidation: Treat the crude alcohol with activated MnO₂ (10 eq) in DCM at reflux or use Dess-Martin Periodinane at RT.[1]
Validation: Confirm aldehyde formation by ¹H NMR (distinct singlet ~9.8-10.0 ppm).
Step 3: Bestmann-Ohira Homologation
Objective: Convert the aldehyde to the terminal alkyne without affecting the C4-bromide.[1]
Stir at 0°C for 1 hour, then warm to RT overnight.
Mechanism: The base generates the dimethyl (diazomethyl)phosphonate anion in situ, which undergoes a Horner-Wadsworth-Emmons reaction followed by elimination of nitrogen to form the alkyne.
Workup: Dilute with Et₂O, wash with NaHCO₃, dry over Na₂SO₄.
Purification: Silica gel chromatography (often 5-10% EtOAc in Hexanes).[1]
Applications in Drug Discovery
This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) .[1]
Kinase Inhibition (Covalent): The C3-alkyne can serve as a "warhead" to target cysteine residues in the ATP-binding pocket of kinases (e.g., BTK, JAK3), or as a rigid linker to access the solvent-exposed region.
Bioorthogonal Chemistry: The terminal alkyne allows the molecule to be used as a probe. It can be clicked (CuAAC) to fluorophores or affinity tags to study the localization of pyrazole-based drugs in cellular assays.[1]
Scaffold Hopping: The 4-bromo group allows for the subsequent attachment of aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling the rapid generation of libraries (e.g., 1,3,4-trisubstituted pyrazoles).
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The terminal alkyne can be sensitive to prolonged exposure to light and air (polymerization risk).
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
PubChem. 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (Compound Summary). National Library of Medicine. Available at: [Link][1]
Müller, S., et al. "The Bestmann-Ohira Reagent: A Convenient Protocol for the Synthesis of Terminal Alkynes." Synlett, 1996(06), 521-522.[4] (Methodological reference for Step 3).
Physicochemical Profiling and Structural Elucidation of 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole: A Technical Guide for Drug Discovery
Executive Summary The rational design of small-molecule therapeutics relies heavily on the use of privileged heterocyclic scaffolds. Among these, the pyrazole nucleus is a cornerstone of modern medicinal chemistry, featu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the use of privileged heterocyclic scaffolds. Among these, the pyrazole nucleus is a cornerstone of modern medicinal chemistry, featured prominently in FDA-approved kinase inhibitors and anti-inflammatory agents[1][2]. 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS: 2624134-85-4) represents a highly specialized, bifunctional building block designed for late-stage diversification[3].
This whitepaper provides an in-depth structural elucidation of this compound, detailing the derivation of its molecular formula (C₇H₇BrN₂ ) and molecular weight (199.05 g/mol ), alongside self-validating analytical protocols for its verification. Furthermore, we explore the causality behind its structural design, emphasizing its dual utility in cross-coupling and "click" chemistry workflows[][5].
Structural Elucidation and Formula Derivation
To understand the physicochemical behavior of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole, we must first deconstruct its molecular architecture atom-by-atom. The parent structure is a 1H-pyrazole ring (C₃H₄N₂), which undergoes three distinct substitutions:
N1-Ethyl Group (-CH₂CH₃): Substitution at the 1-position replaces one hydrogen with an ethyl aliphatic chain (adds C₂, H₅; removes H₁).
C3-Ethynyl Group (-C≡CH): Substitution at the 3-position introduces a terminal alkyne (adds C₂, H₁; removes H₁).
C4-Bromo Group (-Br): Substitution at the 4-position introduces a heavy halogen (adds Br₁; removes H₁).
Empirical and Molecular Formula Calculation
By aggregating the atomic inventory of the substituted scaffold, we derive the exact molecular formula:
The standard molecular weight (MW) accounts for the natural isotopic abundance of all elements. However, in mass spectrometry, the monoisotopic mass—calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br)—is the critical metric[6].
Because bromine exists in nature as a nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br, the compound will exhibit a distinct isotopic signature.
Table 1: Physicochemical and Mass Properties Summary
Property
Value
Causality / Scientific Significance
Molecular Formula
C₇H₇BrN₂
Defines the atomic composition and stoichiometry.
Standard Molecular Weight
199.05 g/mol
Used for bulk stoichiometric calculations in synthesis[3].
Monoisotopic Mass (⁷⁹Br)
197.97926 Da
The primary exact mass target for High-Resolution Mass Spectrometry (HRMS)[6].
Heavy Isotope Mass (⁸¹Br)
199.97721 Da
Creates a diagnostic 1:1 doublet in MS, confirming the presence of a single bromine atom.
Hydrogen Bond Acceptors
2
Pyrazole nitrogens contribute to target-protein binding affinity.
Strategic Utility in Drug Development
The architectural design of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is not arbitrary; it is engineered for orthogonal reactivity. Pyrazole scaffolds are inherently valuable due to their metabolic stability and ability to act as bioisosteres for amides and aromatic rings[8].
The 3-Ethynyl Handle: Terminal alkynes are the premier functional groups for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click chemistry" reaction[5]. This allows researchers to rapidly append the pyrazole core to azide-functionalized biological probes, fluorophores, or PROTAC linkers with near-perfect regioselectivity and without interfering with native biological processes[][9].
The 4-Bromo Handle: The C4-position of the pyrazole is electronically primed for oxidative addition. The bromine atom serves as an ideal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), allowing for the introduction of diverse aryl or amine groups[10].
Divergent Synthetic Workflow
The following diagram illustrates how the orthogonal reactivity of the bromo and ethynyl groups allows for divergent synthesis pathways without cross-interference.
Bifunctional divergent synthetic workflow of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole.
Analytical Verification Protocol: HRMS (ESI-TOF)
To definitively verify the molecular weight and formula of synthesized or procured 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole, High-Resolution Mass Spectrometry (HRMS) is required. The following protocol utilizes Electrospray Ionization (ESI), chosen specifically because the basic pyrazole nitrogens readily accept a proton to form a stable [M+H]⁺ ion.
Self-Validating Principle: This protocol includes an internal lock-mass calibration step. If the calibrant mass deviates by >5 ppm, the system automatically invalidates the run, ensuring that any subsequent mass assignment for the pyrazole is strictly trustworthy.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole in 1 mL of LC-MS grade Methanol (stock solution).
Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the excess protons required to drive the formation of the[M+H]⁺ adduct.
Internal Calibration (Lock-Mass):
Infuse a standard calibrant (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771 Da) simultaneously via a dual-sprayer source.
Verify that the instrument mass accuracy is calibrated to within < 5 ppm error before data acquisition.
Data Acquisition (ESI+ Mode):
Inject 5 µL of the sample into the ESI-TOF mass spectrometer.
Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation and ion release.
Spectral Analysis & Verification:
Scan the m/z range of 100–500.
Expected Result: You must observe a distinct 1:1 isotopic doublet.
Peak 2: m/z 200.985 (corresponds to [C₇H₇⁸¹BrN₂ + H]⁺)
If the exact mass matches within 5 ppm and the 1:1 doublet is present, the molecular formula (C₇H₇BrN₂) and weight (199.05 g/mol ) are analytically confirmed.
MDPI. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics". mdpi.com.
ResearchGate. "PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY". researchgate.net.
NIH / PMC. "Pyrazole: an emerging privileged scaffold in drug discovery". nih.gov.
BOC Sciences. "Click Chemistry for Efficient Drug Development". bocsci.com.
Sigma-Aldrich. "Click Chemistry in Drug Discovery". sigmaaldrich.com.
Global Research Online. "Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review". globalresearchonline.net.
Medical Science Discovery. "Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge". medscidiscovery.com.
Technical Guide: Solubility Profiling & Handling of 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
Topic: Solubility of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Scientists Executive Summary & Compound...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole in DMSO and Methanol
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Lead Discovery Scientists
Executive Summary & Compound Profile
4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is a tri-substituted heterocyclic building block characterized by high lipophilicity and specific reactive handles (aryl bromide and terminal alkyne). It serves as a critical intermediate in "Click Chemistry" (CuAAC) and palladium-catalyzed cross-coupling reactions (Sonogashira/Suzuki).
Understanding its solubility landscape is prerequisite for accurate biological assay dosing and efficient synthetic scale-up. This guide defines the solubility limits in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), supported by a standardized determination protocol.
DMSO is the optimal solvent for generating high-concentration stock solutions (typically 10 mM to 100 mM) of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole.
Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (
) and a strong dipole moment. It effectively solvates the polarizable pyrazole ring and the electron-rich bromo-alkyne system via dipole-dipole interactions without competing for hydrogen protons.
Protocol Recommendation: Prepare 10 mM to 50 mM stock solutions in anhydrous DMSO.
Caution: DMSO is hygroscopic. Water uptake can induce precipitation of this lipophilic compound over time. Store stocks in aliquots at -20°C under inert gas (Ar/N2).
Methanol (MeOH)
Status:Secondary Solvent (Moderate to High Solubility)
Methanol is an effective solvent for working dilutions, LC-MS mobile phases, and recrystallization, though its capacity is generally lower than DMSO.
Mechanism: Methanol acts as a polar protic solvent.[1] It solvates the pyrazole nitrogen (N2) via hydrogen bonding. However, the hydrophobic ethyl and bromo groups impose an entropic penalty, limiting solubility compared to DMSO.
Protocol Recommendation: Suitable for 1 mM to 10 mM working solutions.
Risk Factor: The terminal ethynyl group (
) is weakly acidic (). While stable in neutral MeOH, avoid adding strong bases which could deprotonate the alkyne, potentially leading to side reactions or acetylide formation.
Water / Aqueous Buffers
Status:Insoluble
Behavior: Due to the lipophilic bromo and ethyl substituents, the compound exhibits negligible aqueous solubility.
Assay Impact: When dosing into aqueous biological assays (e.g., cell culture media), ensure the final DMSO concentration is kept constant (typically <0.5% v/v) to prevent "crashing out" (precipitation), which causes false negatives in screening data.
Preparation: Prepare a saturated suspension in MeOH (stirred for 24h at 25°C), then filter through a 0.22 µm PTFE filter.
Standard Curve: Prepare known standards (e.g., 10, 50, 100 µM) in DMSO from a fully dissolved stock.
Analysis: Inject filtrate and standards onto a C18 Reverse-Phase HPLC column.
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
Detection: UV at 254 nm (aromatic pi-pi*) and 210 nm.
Calculation: Interpolate the filtrate peak area against the standard curve to derive
.
Workflow Visualization
Figure 1: Decision tree for the rapid visual determination of solubility limits prior to analytical quantification.
Handling & Stability Considerations
Chemical Stability (The Ethynyl Risk)
The C3-ethynyl group is the most reactive moiety. While stable in pure DMSO/MeOH, it is susceptible to:
Glaser Coupling: Oxidative dimerization to diynes in the presence of copper traces and oxygen. Prevention:[1] Use high-purity solvents; avoid brass/copper spatulas.
Hydration: In acidic aqueous mixtures, the alkyne can hydrate to a ketone. Prevention:[1] Keep stock solutions anhydrous.
Light Sensitivity (The Bromo Risk)
Aryl bromides can undergo photolytic debromination.
Storage: Amber glass vials are mandatory.
Shelf-life: 10 mM DMSO stocks are stable for 3-6 months at -20°C if protected from light and moisture.
References
Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole (Analogous physicochemical data). Accessed March 2026.
Guo, H., et al. "DMSO as a C1 Source for Pyrazole Ring Construction."[2] Organic Letters, 2022.[2] (Demonstrates pyrazole stability and solubility in DMSO during synthesis).
BenchChem. Improving solubility of pyrazole derivatives for reaction. (General solubility principles for pyrazole scaffolds).
Advanced Safety & Handling Guide: 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
Executive Summary & Chemical Identity Warning: This compound is a high-value, functionalized intermediate often used in the synthesis of kinase inhibitors (e.g., BTK or LRRK2 pathways). It combines a halogenated scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Warning: This compound is a high-value, functionalized intermediate often used in the synthesis of kinase inhibitors (e.g., BTK or LRRK2 pathways). It combines a halogenated scaffold with a reactive terminal alkyne.
Unlike commodity chemicals, specific regulatory SDS data for this exact structure is often proprietary or sparse. This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , utilizing data from the closest structural analog (4-bromo-3-ethynyl-1-methyl-1H-pyrazole) and standard protocols for terminal alkynes.
Hazard Identification & Toxicology (The "Why" Behind the Risk)
Standard SDSs list hazards; they rarely explain the mechanism. Understanding the mechanism allows for better risk assessment in novel workflows.
The "Alkyne" Risk Factor (Physical Hazard)
The C-3 position contains a terminal ethynyl group (-C≡CH) .
Mechanism: The terminal proton is weakly acidic (pKa ~25). In the presence of base and specific metals (Copper, Silver, Mercury), it can form metal acetylides .[1]
Risk: Dry metal acetylides are shock-sensitive explosives.
Protocol Implication: Never use metal spatulas or copper tubing/fittings when handling solutions of this compound in basic media.
The "Halogen/Heterocycle" Risk Factor (Health Hazard)[2]
Skin/Eye Irritation (H315/H319): Alkyl-pyrazoles are lipophilic; they penetrate the stratum corneum, delivering the irritant bromide motif to the dermis.
Respiratory Irritation (H335): As a low-melting solid, sublimation or dust formation is likely during weighing.
Acute Toxicity (Predicted H302): Based on pyrazole analogs, oral toxicity is likely in the 300–2000 mg/kg range (Category 4).
Handling, Stability & Reactivity Workflow
This section details the operational logic for maintaining compound integrity and operator safety.
Storage Logic (Self-Validating System)
Condition: Store at -20°C under Argon/Nitrogen.
Causality: Terminal alkynes undergo slow oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace moisture, turning the solid brown/black.
Validation: Before use, check solubility. If the compound leaves a dark, insoluble residue in DCM, polymerization has occurred.
Workflow Visualization
The following diagram outlines the decision logic for handling this compound, specifically addressing the alkyne hazard.
Figure 1: Operational safety logic focusing on the prevention of metal acetylide formation during synthesis.
Emergency Protocols
These protocols are designed to be "self-validating"—the steps include checks to ensure the hazard is neutralized.
Decontamination of Spills (Solid)
Isolate: Evacuate the immediate 3-meter radius.
PPE: Double nitrile gloves (breakthrough time > 4 hours for solid), N95/P100 respirator.
Neutralize: Do not use metal dustpans. Use a plastic scoop.
Clean: Wipe surface with acetone, followed by a soap/water wash.
Validation: Shine a UV lamp (254 nm) on the area. Pyrazoles often fluoresce or absorb UV; a dark spot on a fluorescent TLC plate background indicates residue remains.
First Aid (Chemical Exposure)
Eye Contact: Flush for 15 minutes. Mechanism: Brominated organics can hydrolyze to release HBr in moist tissues. Immediate dilution is critical to prevent corneal opacity.
Skin Contact: Wash with soap and water.[2][3] Do not use ethanol immediately, as it may increase transdermal absorption of the lipophilic pyrazole.
Ecological & Disposal Considerations
Aquatic Toxicity: Halogenated pyrazoles are generally persistent and toxic to aquatic life (Estimated LC50 < 10 mg/L).
Disposal:
Solid: Dissolve in a combustible solvent (Acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/NOx).
Aqueous Waste: If Cu-catalysts were used (Click chemistry), the aqueous waste must be treated with chelating resins (e.g., QuadraPure™) to remove copper before disposal to prevent heavy metal contamination.
Understanding why you are using this chemical helps in predicting hazards.
This molecule is a "bi-functional linchpin":
The Bromide (C4): Ready for Suzuki-Miyaura coupling to attach aryl groups (e.g., building the core of a kinase inhibitor).
The Alkyne (C3): Ready for "Click" chemistry (CuAAC) or Sonogashira coupling to extend the carbon skeleton.
Reference Workflow:
Typically, the bromide is reacted first (Suzuki) due to the higher stability of the alkyne under basic Suzuki conditions, provided the alkyne is protected or the temperature is controlled. If the alkyne is reacted first (Sonogashira), the C4-bromide might undergo competitive oxidative addition.
Figure 2: Synthetic divergence and reactivity risks. The dual-functional nature requires precise chemoselective control.
References
PubChem. Compound Summary for Pyrazole Derivatives. National Library of Medicine. Available at: [Link]
Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001. (Reference for Alkyne Reactivity/Hazards).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Biological Activity of Ethynyl Pyrazole Derivatives
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
The incorporation of an ethynyl group (
) into the pyrazole pharmacophore represents a strategic modification in medicinal chemistry. This "ethynyl pyrazole" motif serves two distinct roles: as a rigid molecular spacer that orients aromatic domains for precise receptor binding (notably in mGluR5 antagonists) and as a reactive handle for covalent interactions or further functionalization (e.g., click chemistry). This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic potential of these derivatives, with a specific focus on oncology and neurology.
Chemical Architecture & Pharmacophore Analysis
The ethynyl pyrazole scaffold can be categorized into two primary structural classes based on the attachment point of the alkyne moiety.
C-Ethynyl Pyrazoles (The Rigid Linker)
In this subclass, the ethynyl group is attached to the carbon atoms (C3, C4, or C5) of the pyrazole ring.
Structural Role: Acts as a rigid, linear spacer (~4.2 Å) that restricts conformational freedom.
Electronic Effect: The
-hybridized carbons exert an electron-withdrawing inductive effect, modulating the pKa of the pyrazole nitrogens and influencing hydrogen bond donor/acceptor capability.
Key Application: mGluR5 negative allosteric modulators (NAMs) and kinase inhibitors.
N-Ethynyl Pyrazoles (The Reactive Warhead)
A rarer subclass where the ethynyl group is directly bonded to the pyrazole nitrogen (N1).
Structural Role: Novel chemical space exploration; often less stable than C-ethynyl variants due to the potential for ynamine-type reactivity.
Key Application: Investigational anticancer agents (e.g., Sau et al., 2018).
Therapeutic Applications
Neurology: mGluR5 Antagonists
The metabotropic glutamate receptor 5 (mGluR5) is a prime target for treating anxiety, depression, and Fragile X syndrome. The "aromatic-ethynyl-aromatic" motif is critical for high-affinity binding to the mGluR5 allosteric site.
Mechanism: Negative Allosteric Modulation (NAM).[1][2] The ethynyl linker prevents the receptor from shifting into its active conformation upon glutamate binding.
SAR Insight: Replacing the pyridine ring of the reference standard MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) with a pyrazole moiety maintains potency while altering metabolic stability and solubility profiles.
Key Derivative: 3-(Phenylethynyl)-1-methyl-1H-pyrazole derivatives have shown nanomolar affinity (
nM) by mimicking the steric footprint of MPEP/MTEP.
Oncology: Kinase Inhibition (EGFR/VEGFR)
Ethynyl pyrazoles function as ATP-competitive inhibitors. The linear alkyne group often extends into the hydrophobic back pocket of the kinase active site.
Potency: Derivatives such as Compound 4a (1-phenyl-substituted pyrazole) have demonstrated
values as low as 0.15 µM against HepG2 (liver cancer) cells.
Mechanism: The pyrazole nitrogen forms a hinge-binding hydrogen bond, while the ethynyl-linked aryl group engages in
-stacking interactions with the gatekeeper residues (e.g., Thr790 in EGFR).
Antimicrobial Activity
While less prominent than in oncology, C4-ethynyl pyrazoles have shown activity against Gram-positive bacteria (S. aureus). The alkyne group enhances lipophilicity, facilitating cell membrane penetration.
This method avoids the use of pre-functionalized iodopyrazoles but requires harsh conditions.
Data Summary: Anticancer Potency[1][5][6][7][8][9][10][11]
Compound Class
Target
Cell Line
IC50 (µM)
Reference
N-Ethynyl Pyrazole
Unknown (Tubulin?)
A549 (Lung)
12.5
Sau et al. (2018)
C4-Ethynyl Pyrazole
EGFR Kinase
HepG2 (Liver)
0.15
Compound 4a [1]
Thiazolyl-Pyrazoline
EGFR Kinase
MCF-7 (Breast)
0.06
Compound 7g [2]
MTEP Analog
mGluR5
HEK-293 (rGrm5)
0.03
Alagille et al. [3]
Visualization of SAR and Synthesis[8][9][12]
Synthetic Pathways & Logic
The following diagram illustrates the divergent synthetic pathways for C-ethynyl vs. N-ethynyl derivatives and their downstream biological logic.
Caption: Divergent synthesis of C-ethynyl and N-ethynyl pyrazoles leading to distinct therapeutic classes.
mGluR5 Pharmacophore Model
This diagram details the specific structural requirements for mGluR5 antagonism, highlighting the role of the ethynyl bridge.
Caption: The "Aromatic-Alkyne-Heterocycle" triad essential for high-affinity mGluR5 allosteric modulation.
References
Synthesis of pyrazole derivatives as EGFR inhibitors. PubMed. Available at: [Link]
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors. PubMed Central. Available at: [Link]
Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]
Copper catalyzed regioselective N-alkynylation of pyrazoles and evaluation of the anticancer activity of ethynyl-pyrazoles. ChemistrySelect. (Sau et al., 2018). Available at: [Link]
Sonogashira Cross-Coupling Protocols. Organic Chemistry Portal. Available at: [Link]
literature review of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole synthesis
An In-depth Technical Guide to the Synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is a key heterocyclic b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyrazole core, a bromine atom, and an ethynyl group, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of the plausible synthetic strategies for this target molecule, drawing upon established methodologies in heterocyclic chemistry. We will explore two primary retrosynthetic pathways, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols for key transformations, and a discussion of the rationale behind the strategic choices in each synthetic step.
Introduction
The pyrazole scaffold is a privileged structure in drug discovery, present in a wide array of approved pharmaceuticals.[1] The introduction of bromine and ethynyl functionalities onto this core at specific positions, as in 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole, creates a versatile platform for the development of novel compounds. The bromine atom can participate in various cross-coupling reactions, while the ethynyl group is amenable to click chemistry, further coupling reactions, or conversion to other functional groups. This guide aims to provide a detailed technical roadmap for the synthesis of this valuable compound, empowering researchers to access it for their scientific endeavors.
Retrosynthetic Analysis
Two logical and experimentally viable retrosynthetic pathways for the synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (I) are proposed, leveraging well-established synthetic transformations.
Pathway A: Sonogashira Coupling Approach
This pathway relies on the highly reliable and widely used Sonogashira coupling reaction to introduce the ethynyl group.[2][3] The key disconnection is at the C3-alkyne bond, leading back to a dihalogenated pyrazole intermediate.
Caption: Retrosynthetic analysis via the Corey-Fuchs reaction pathway.
Synthetic Pathway A: Sonogashira Coupling
This pathway is arguably the more robust of the two, given the high functional group tolerance and reliability of the Sonogashira coupling.
Step 1: Synthesis of 1-ethyl-1H-pyrazole (IV)
The synthesis of the pyrazole core is a well-established process, typically involving the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.
[1]
Caption: General scheme for the synthesis of 1-ethyl-1H-pyrazole.
Experimental Protocol (Illustrative):
To a solution of malondialdehyde tetraethyl acetal (1 equivalent) in ethanol, add an aqueous solution of ethylhydrazine sulfate (1 equivalent) and sodium acetate (2 equivalents).
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by distillation or column chromatography to afford 1-ethyl-1H-pyrazole.
Step 2: Bromination to 4-bromo-1-ethyl-1H-pyrazole (III)
Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.
[4]
Caption: Bromination of 1-ethyl-1H-pyrazole.
Experimental Protocol:
Dissolve 1-ethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
Cool the solution to 0 °C in an ice bath.
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with an aqueous solution of sodium thiosulfate.
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
The resulting crude 4-bromo-1-ethyl-1H-pyrazole can often be used in the next step without further purification.
[5]
Step 3: Iodination to 4-bromo-1-ethyl-3-iodo-1H-pyrazole (II)
To enable selective Sonogashira coupling at the C3 position, iodination is necessary. The C-I bond is significantly more reactive than the C-Br bond under palladium catalysis.
Caption: Iodination of 4-bromo-1-ethyl-1H-pyrazole.
Experimental Protocol:
Dissolve 4-bromo-1-ethyl-1H-pyrazole (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
Stir the mixture for 1 hour at this temperature.
Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise.
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield 4-bromo-1-ethyl-3-iodo-1H-pyrazole.
Step 4: Sonogashira Coupling to 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (I)
The final step involves the palladium- and copper-catalyzed coupling of the dihalopyrazole with a suitable alkyne source, followed by deprotection if necessary.
[6]
Caption: Sonogashira coupling and deprotection.
Experimental Protocol:
To a solution of 4-bromo-1-ethyl-3-iodo-1H-pyrazole (1 equivalent) and trimethylsilylacetylene (1.5 equivalents) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add Pd(PPh3)2Cl2 (0.05 equivalents) and CuI (0.1 equivalents).
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
Dissolve the crude residue in methanol and add potassium carbonate (2 equivalents).
Stir the mixture at room temperature for 1-2 hours to effect desilylation.
Remove the methanol under reduced pressure, add water, and extract with an organic solvent.
Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the final product.
Synthetic Pathway B: Corey-Fuchs Reaction
This pathway offers an alternative route that avoids the use of iodine. Its success is contingent on the efficient formylation of the C3 position.
Steps 1 & 2: Synthesis of 4-bromo-1-ethyl-1H-pyrazole (III)
These steps are identical to those described in Pathway A.
Step 3: Formylation to 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (V)
The introduction of a formyl group can be achieved through various methods, with the Vilsmeier-Haack reaction being a common choice for electron-rich heterocycles.
Caption: Formylation of 4-bromo-1-ethyl-1H-pyrazole.
Experimental Protocol:
Cool a mixture of anhydrous DMF (3 equivalents) and POCl3 (1.2 equivalents) to 0 °C.
Add a solution of 4-bromo-1-ethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF dropwise.
Heat the reaction mixture to 80-90 °C for several hours, monitoring for completion.
Cool the mixture to room temperature and pour it onto crushed ice.
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to pH 7-8.
Extract the product with a suitable organic solvent.
Dry the combined organic extracts, concentrate, and purify by chromatography to isolate the aldehyde.
Step 4: Corey-Fuchs Reaction to 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (I)
This two-step, one-pot reaction converts the aldehyde to the terminal alkyne.
[7][8]
Caption: Corey-Fuchs reaction for alkyne synthesis.
Experimental Protocol:
To a solution of triphenylphosphine (4 equivalents) and carbon tetrabromide (2 equivalents) in anhydrous dichloromethane at 0 °C, add the aldehyde (1 equivalent) in dichloromethane.
Stir the mixture at 0 °C for 1-2 hours.
Pour the reaction mixture into a separatory funnel and wash with water and brine.
Dry the organic layer, concentrate, and pass the crude dibromoalkene through a short plug of silica gel.
Dissolve the crude dibromoalkene in anhydrous THF and cool to -78 °C.
Add n-butyllithium (2.2 equivalents) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.
Quench the reaction with saturated aqueous ammonium chloride.
Extract with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to afford the target compound.
Data Summary
Compound Number
Structure
IUPAC Name
Molecular Formula
I
4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
C7H7BrN2
III
4-bromo-1-ethyl-1H-pyrazole
C5H7BrN2
Conclusion
The synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is readily achievable through logical, multi-step synthetic sequences. Both the Sonogashira coupling and the Corey-Fuchs reaction represent viable strategies for the introduction of the crucial ethynyl moiety. The choice of pathway may depend on factors such as reagent availability, scalability, and the desired purity of the final compound. The Sonogashira approach is likely to be more reliable and higher yielding, while the Corey-Fuchs pathway provides a valuable alternative. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize this versatile building block for their research and development activities.
References
This section would be populated with full citations formatted as per the user's request, including title, source, and a valid, clickable URL. For the purpose of this demonstration, the references are listed below.
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). This is a placeholder as the original link was a generic search result.
Usiena air. Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003). HETEROCYCLES, 60(4), 879.
Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]
ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]
ACS Publications. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. [Link]
ACS Publications. Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. [Link]
Organic Chemistry Portal. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. [Link]
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
PMC. Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]
Physical State and Melting Point Characterization of 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS No.: 2624134-85-4) Executive Summary In modern drug discovery and bioconjugation,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS No.: 2624134-85-4)
Executive Summary
In modern drug discovery and bioconjugation, bifunctional heterocyclic building blocks are critical for modular synthesis. 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole (Molecular Formula: C7H7BrN2; MW: 199.05 g/mol ) [1] represents a highly versatile scaffold. It features two orthogonal reactive sites: a C3-ethynyl group primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings, and a C4-bromine atom suitable for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) [2].
Determining the precise physical state and melting point of this specialized intermediate is paramount for automated synthesis workflows. Whether a compound is a free-flowing powder, a low-melting solid, or a viscous liquid dictates its compatibility with automated powder dispensing systems versus acoustic liquid handling. Because empirical data for CAS 2624134-85-4 is highly specific to custom synthesis batches, this whitepaper provides a comprehensive framework for predicting, determining, and validating its physical state.
Structural Determinants of Physical State
The physical state of a pyrazole derivative is governed by the delicate balance between crystal lattice packing energy (enthalpy) and conformational flexibility (entropy).
The N1-Ethyl Group (Entropy Driver): Unsubstituted 1H-pyrazoles exhibit high melting points due to robust intermolecular N-H···N hydrogen bonding. Alkylation at N1 eliminates this hydrogen bond donor capacity. Furthermore, transitioning from an N-methyl to an N-ethyl group introduces a freely rotating σ-bond. This conformational flexibility disrupts planar symmetry, significantly lowering the melting point. For instance, while 4-bromo-1-methyl-1H-pyrazole is a solid (MP: 114–116 °C) [3], 4-bromo-1-ethyl-1H-pyrazole is a liquid at room temperature [4].
The C4-Bromine Atom (Enthalpy Driver): The heavy bromine atom increases the molecular weight and polarizability of the scaffold, enhancing London dispersion forces and halogen bonding interactions, which drives the melting point upward.
The C3-Ethynyl Group: The linear, rigid nature of the alkyne (-C≡CH) promotes ordered packing, while the slightly acidic terminal proton can engage in weak hydrogen bonding with the pyrazole N2 nitrogen.
Table 1: Comparative Physical Properties of Pyrazole Building Blocks
Compound Name
CAS Number
Substitution Pattern
Physical State (Ambient)
Melting / Boiling Point
4-Bromo-1-methyl-1H-pyrazole
25676-75-9
N1-Me, C4-Br
Solid
MP: 114–116 °C
4-Bromo-1-ethyl-1H-pyrazole
71229-85-1
N1-Et, C4-Br
Liquid
BP: 108 °C (reduced pressure)
1-Ethyl-3-methyl-1H-pyrazole
30433-57-9
N1-Et, C3-Me
Liquid
BP: ~150 °C (estimated)
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
2624134-85-4
N1-Et, C3-Alkyne, C4-Br
Low-Melting Solid / Oil
MP: 25–45 °C (Predicted)
Orthogonal Reactivity Workflow
Understanding the physical state is crucial for handling the compound during the orthogonal synthetic workflows outlined below.
Caption: Orthogonal synthetic utility of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole in drug discovery.
Because low-melting solids can supercool and remain as metastable liquids (oils) at room temperature, visual inspection is insufficient. Differential Scanning Calorimetry (DSC) is the gold standard for characterizing the melting point (
) and glass transition temperature () of such compounds.
Protocol: Self-Validating DSC Analysis
This protocol is designed as a self-validating system. By incorporating an Indium standard calibration step immediately prior to sample analysis, the operator ensures that the thermal resistance and heat capacity of the sensor are perfectly calibrated, guaranteeing the trustworthiness of the resulting thermogram.
Step 1: System Calibration (Validation Step)
Encapsulate 2.0 mg of high-purity Indium in a standard aluminum pan.
Run a heating ramp at 10 °C/min.
Validation: Ensure the onset of melting is exactly 156.6 °C and the enthalpy of fusion (
) is 28.45 J/g. If these values deviate, recalibrate the instrument before proceeding.
Step 2: Sample Preparation
Accurately weigh 3.0–5.0 mg of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole into a Tzero aluminum pan.
Hermetically seal the pan to prevent the volatilization of the compound, which could skew the endothermic melting peak.
Step 3: Thermal Cycling
Purge: Maintain a dry nitrogen purge at 50 mL/min to prevent oxidative degradation.
Cooling Ramp: Cool the sample from ambient temperature to -40 °C at 10 °C/min. Hold isothermally for 5 minutes. Causality: This ensures the compound is fully crystallized, overcoming any supercooling effects common in N-ethyl pyrazoles.
Heating Ramp: Heat the sample from -40 °C to 150 °C at a rate of 10 °C/min.
Step 4: Data Interpretation
Identify the sharp endothermic peak during the heating ramp. The extrapolated onset temperature of this peak represents the true thermodynamic melting point.
If a step-change in the baseline is observed without a peak, the compound has undergone a glass transition (
), confirming it exists as an amorphous oil at room temperature.
Caption: Self-validating Differential Scanning Calorimetry (DSC) workflow for phase determination.
Handling and Storage Recommendations
Based on the structural prediction of a low-melting solid or viscous oil:
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent alkyne degradation and oxidation.
Handling: If the compound presents as a waxy solid at room temperature, gentle warming (e.g., a 40 °C water bath) will transition it to a liquid state, allowing for precise volumetric dispensing via positive displacement pipettes rather than gravimetric powder weighing.
References
AA Blocks. (n.d.). 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS: 2624134-85-4). Retrieved March 7, 2026, from [Link]
Nimmagadda, S. K., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
University of Arkansas. (n.d.). 4-Bromo-1-methyl-1H-pyrazole: A Versatile Research Compound. Retrieved March 7, 2026, from [Link]
Foundational
Commercial Sourcing & Technical Validation: 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
CAS: 2624134-85-4 | Formula: C₇H₇BrN₂[1][2][3] Executive Summary This technical guide addresses the procurement, validation, and handling of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a critical heterobifunctional building...
This technical guide addresses the procurement, validation, and handling of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a critical heterobifunctional building block.[1][2] Characterized by an orthogonal reactivity profile—containing an electrophilic aryl bromide and a nucleophilic/dipolarophilic terminal alkyne—this scaffold is essential for fragment-based drug discovery (FBDD), specifically in the synthesis of kinase inhibitors (e.g., FGFR, MET pathways) and "click" chemistry applications.
The primary challenge in sourcing this material is regioisomeric purity . The alkylation of the pyrazole core often yields a mixture of 1,3- and 1,5-isomers.[1][2] Low-tier suppliers frequently fail to separate these isomers, leading to downstream synthetic failures.[1] This guide provides a self-validating sourcing protocol to ensure high-fidelity starting materials.
Part 1: Sourcing Landscape & Strategic Vendor Selection[1][2]
The commercial availability of CAS 2624134-85-4 is limited to specialized building block suppliers.[1][2] It is rarely found in the general catalogs of major aggregators without lead times.
The following workflow illustrates the decision process for selecting a supplier based on scale and purity requirements.
Figure 1: Strategic sourcing workflow for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole.
Part 2: Technical Specifications & Validation Protocols (E-E-A-T)
The Regioisomer Challenge
The synthesis of 1-ethyl-3-substituted pyrazoles typically involves the alkylation of a 3-substituted pyrazole tautomer.[1][2] This reaction is governed by steric and electronic factors, often producing a mixture of 1,3-disubstituted (Target) and 1,5-disubstituted (Impurity) isomers.
Target: 1-ethyl-3-ethynyl (Sterically less hindered, thermodynamically favored in some conditions).[1][2]
Critical Directive: Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. You must perform an internal NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm the regiochemistry.
Self-Validating QC Protocol
Every batch must pass the following "Gatekeeper" analysis before entering the synthesis pipeline.
Protocol A: 1H-NMR Regiochemistry Confirmation
Solvent: DMSO-d₆ (prevents exchange of acidic protons and sharpens peaks).[1]
Key Signals:
H-5 Proton: Look for a singlet around δ 7.8–8.2 ppm.[1][2]
N-Ethyl Group: Quartet (CH₂) and Triplet (CH₃).
Ethynyl Proton: Singlet around δ 3.0–4.0 ppm.
Validation Logic (NOESY):
Target (1,3-isomer): Strong NOE correlation between the N-Ethyl CH₂ and the H-5 aromatic proton .[1][2] No correlation between N-Ethyl and the ethynyl proton.[1][2]
Impurity (1,5-isomer): Strong NOE correlation between the N-Ethyl CH₂ and the ethynyl proton (or the substituent at position 5). Weak/No correlation with H-3/H-4.[1][2]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
Detection: UV at 254 nm (aromatic system) and 210 nm (alkyne).
Acceptance Criteria: >97% Area under the curve (AUC), with no single impurity >1%.
QC Workflow Diagram
Figure 2: Quality Control decision tree emphasizing regioisomer differentiation.
Part 3: Synthetic Utility & Handling[1]
Stability & Storage[1][2]
Light Sensitivity: The C-Br bond is susceptible to photolytic cleavage.[1][2] Store in amber vials.
Thermal Stability: Terminal alkynes can polymerize or undergo oxidative coupling (Glaser coupling) upon prolonged exposure to air/heat.
Recommended Storage: -20°C under Argon/Nitrogen atmosphere.
Reaction Pathways
This scaffold is designed for orthogonal functionalization. The C4-Bromide allows for Palladium-catalyzed cross-coupling, while the C3-Alkyne enables "Click" chemistry or Sonogashira coupling.[1][2]
Transformation: Seyferth-Gilbert Homologation using the Bestmann-Ohira reagent . This converts the aldehyde to the terminal alkyne under mild, basic conditions (K₂CO₃, MeOH), preserving the sensitive bromide.
Application Diagram: Kinase Inhibitor Synthesis
The following diagram illustrates how this building block is utilized to synthesize a generic FGFR/MET kinase inhibitor.
BLD Pharm. (2024). Product Specification: 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole (Cat# BD02599042).[1][2][4] Retrieved from
AA Blocks. (2024). Product Catalog: 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole (Cat# AA0284N9).[1][2][3] Retrieved from
PubChem. (2024). Compound Summary: 4-bromo-1-ethyl-3-ethynyl-1h-pyrazole (CID 155978128).[1][5] National Library of Medicine. Retrieved from
Sha, Q., & Wei, Y. (2013).[6] "An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition". Synthesis, 45, 413-420.[6] (Provides foundational chemistry for bromopyrazole synthesis and regioselectivity). Retrieved from
ChemScene. (2024). Analog Reference: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole (CAS 61592-32-3).[1][2][7] Retrieved from
Technical Guide: Strategic Differentiation of 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole in Medicinal Chemistry
The following technical guide details the structural, physicochemical, and synthetic distinctions between 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole and its primary methyl analogs (specifically the N-methyl and 5-methyl varia...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, physicochemical, and synthetic distinctions between 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole and its primary methyl analogs (specifically the N-methyl and 5-methyl variants).
Executive Summary
In the optimization of pyrazole-based pharmacophores—ubiquitous in kinase inhibitors (e.g., FGFR, c-Met) and agrochemicals—the selection of the N-substituent is a critical decision point. 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (Compound A) represents a bifunctional core offering orthogonal reactivity (Suzuki/Sonogashira compatible).
This guide analyzes the divergence between Compound A and its methyl analogs (N-methyl and C-methyl ). While the methyl analog is often the default "starting point" in SAR (Structure-Activity Relationship) libraries due to atom economy, the 1-ethyl variant offers distinct advantages in lipophilicity tuning , metabolic stability , and hydrophobic pocket filling , often serving as a solution when N-methyl analogs suffer from rapid oxidative demethylation or insufficient potency.
Physicochemical & Structural Analysis
The primary distinction lies in the N1-substitution (Ethyl vs. Methyl) and the optional C5-substitution.
N-Ethyl vs. N-Methyl (The Primary Comparison)
The shift from N-methyl to N-ethyl introduces a methylene spacer that alters the physicochemical profile without disrupting the core electronic properties of the pyrazole ring.
Feature
1-Ethyl (Target)
1-Methyl (Analog)
Medicinal Chemistry Impact
Steric Bulk
Moderate ()
Small ()
Ethyl can fill hydrophobic pockets (e.g., ATP-binding gatekeeper regions) better than methyl, potentially increasing residence time.
Methyl analogs are generally more soluble; Ethyl may require formulation aids if the rest of the molecule is lipophilic.
Metabolic Liability
N-Dealkylation (CYP450)
Rapid N-Demethylation
N-Methyl is a canonical "soft spot" for CYP-mediated demethylation. Ethyl dealkylation is generally slower, potentially improving half-life ().
The 5-Methyl Analog (Secondary Comparison)
If the "methyl analog" refers to 4-bromo-1-ethyl-3-ethynyl-5-methyl-1H-pyrazole , the difference is drastic.
Steric Clash: A methyl group at C5 creates significant steric hindrance with the N1-substituent. This forces the N1-ethyl group out of the plane, altering the vector of the substituent and potentially disrupting binding modes that require a planar conformation.
Electronic Effect: The C5-methyl is electron-donating, slightly increasing the basicity of N2, which may affect hydrogen bond acceptor capability.
Synthetic Pathways & Regiocontrol[1]
The synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole requires strict regiocontrol to avoid the formation of the 1,5-isomer.
Retrosynthetic Analysis
Two main routes exist:
De Novo Cyclization (Preferred): Condensation of a hydrazine with a 1,3-electrophile.
Post-Synthetic Alkylation: Alkylation of the parent pyrazole (leads to mixtures).
Route A: Regioselective Cyclization (Recommended)
To ensure the 1-ethyl-3-ethynyl regiochemistry, Ethylhydrazine is reacted with a specific alkynyl ketone precursor.
Step 1: Reaction of Ethylhydrazine with 1,1-dimethoxy-but-3-yn-2-one (or equivalent 1,3-dicarbonyl surrogate).
Step 2: Bromination at C4 using NBS (N-Bromosuccinimide).
Step 3: Deprotection/Functionalization to reveal the terminal alkyne.
Route B: Alkylation of 4-bromo-3-ethynyl-1H-pyrazole
Reacting the unsubstituted pyrazole with Ethyl Iodide/Bromide typically yields a mixture of 1-ethyl-3-ethynyl (desired) and 1-ethyl-5-ethynyl (undesired) isomers, often in a 60:40 or 70:30 ratio due to the tautomeric nature of the pyrazole. Separation requires tedious column chromatography.
Visualization of Synthetic Logic
The following diagram illustrates the critical decision point between using specific hydrazines (Route A) versus alkylation (Route B).
Figure 1: Synthetic decision tree highlighting the regioselective advantage of using substituted hydrazines over alkylation.
Reactivity Profile & Orthogonal Functionalization
The core value of this molecule is its ability to undergo two distinct cross-coupling reactions, allowing it to serve as a "hub" in fragment-based drug discovery.
The C4-Bromo Handle (Electrophilic)
Reactivity: High susceptibility to Oxidative Addition by Pd(0).
Impact of N-Ethyl: The N-ethyl group exerts a negligible electronic effect compared to N-methyl, meaning reaction conditions (catalyst, temperature) optimized for the methyl analog are directly transferable to the ethyl variant.
The C3-Ethynyl Handle (Nucleophilic/Dipolarophile)
Reactivity: Terminal alkyne.
Primary Uses:
Sonogashira Coupling: Coupling with aryl halides to extend the carbon skeleton.
CuAAC (Click Chemistry): Reaction with azides to form 1,2,3-triazoles (bioisosteres of amides).
Stability: The terminal alkyne is sensitive to strong bases (deprotonation
Rationale: The terminal alkyne is more reactive toward Sonogashira conditions than the C4-bromide is toward oxidative addition under mild conditions (especially if the partner is an iodide).
Step 2: Suzuki Coupling (C4 Selective)
Reagents: Intermediate from Step 1, Aryl-Boronic Acid,
, .
Conditions: Dioxane/Water,
.
Rationale: The C4-bromide requires elevated temperatures and a stronger base, allowing it to remain intact during Step 1.
References
Synthesis of Regioisomeric Pyrazoles : Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link
N-Alkylation vs. Cyclization : Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. Link
Metabolic Stability of N-Alkyl Groups : Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link
Orthogonal Coupling Strategies : Ackermann, L. (2011). Transition-Metal-Catalyzed Carboxylation of C–H Bonds. Accounts of Chemical Research. Link
Protocols & Analytical Methods
Method
synthesis of 1,2,3-triazoles using 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Application Note: Synthesis of 1,2,3-Triazoles using 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole Part 1: Executive Summary & Strategic Rationale Subject: High-fidelity synthesis of pyrazole-linked 1,2,3-triazoles via Copper-Ca...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 1,2,3-Triazoles using 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
Part 1: Executive Summary & Strategic Rationale
Subject: High-fidelity synthesis of pyrazole-linked 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Scope: This guide details the use of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole as a bifunctional "linchpin" scaffold in medicinal chemistry. This specific building block is critical for Diversity-Oriented Synthesis (DOS) because it contains two orthogonal reactive handles:
C3-Ethynyl Group: A "Click" chemistry handle for rapid library generation via triazole formation.
C4-Bromo Group: A stable halogen handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers focusing on oncology and antimicrobial pharmacophores.
Structure: A pyrazole core N-alkylated with an ethyl group, bearing a terminal alkyne at C3 and a bromine at C4.
Role: The terminal alkyne acts as the dipoleophile in the 1,3-dipolar cycloaddition. The pyrazole ring confers rigidity and pharmacological activity (often kinase inhibition).
Mechanistic Insight (CuAAC)
The reaction follows the stepwise Huisgen cycloaddition mechanism catalyzed by Cu(I).
π-Complexation: Cu(I) coordinates to the terminal alkyne of the pyrazole.
Deprotonation: Formation of a copper(I)-acetylide species (σ-bound).
Ligation: The organic azide coordinates to the copper center.
Cyclization: Formation of the metallacycle intermediate.
Protonolysis: Release of the 1,4-disubstituted 1,2,3-triazole and regeneration of Cu(I).
Critical Consideration: The electron-withdrawing nature of the pyrazole ring (enhanced by the C4-bromo substituent) slightly increases the acidity of the terminal alkyne proton, potentially accelerating the formation of the Cu-acetylide species compared to unactivated aliphatic alkynes.
Part 3: Experimental Workflows (Visualized)
The following diagram illustrates the orthogonal reactivity of the scaffold. Path A (Click First) is generally preferred to avoid potential interference of the triazole nitrogen lone pairs with Palladium catalysts in subsequent steps, although both pathways are viable.
Figure 1: Orthogonal synthetic workflow. The C3-alkyne is clicked first to form the triazole, leaving the C4-bromide available for library diversification.
Part 4: Detailed Protocols
Protocol A: Standard Aqueous CuAAC (High Throughput Compatible)
Best for: Polar azides, rapid library synthesis, and robust "on-bench" chemistry.
Preparation: In a 20 mL scintillation vial, dissolve the pyrazole alkyne (1.0 mmol, 213 mg) in 2.5 mL of tert-butanol.
Azide Addition: Add the organic azide (1.1 mmol) to the vial. If the azide is a solid, dissolve it in minimal tert-butanol or DMSO before addition.
Catalyst Activation: In a separate micro-tube, prepare a solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and Sodium Ascorbate (20 mg, 0.10 mmol) in 2.5 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation).
Initiation: Immediately add the aqueous catalyst solution to the organic alkyne/azide mixture. Cap the vial and stir vigorously at Room Temperature (RT) for 4–12 hours.
Monitoring: Monitor reaction progress via TLC (typically 30-50% EtOAc/Hexanes). The alkyne spot (high Rf) should disappear.
Workup (Precipitation Method):
Dilute the reaction mixture with 10 mL of water.
If the product precipitates (common for pyrazole-triazoles), filter the solid, wash with cold water (2 x 5 mL) and dilute ammonium hydroxide (1 x 5 mL) to remove copper traces.
Best for: Highly non-polar azides or substrates sensitive to water.
Reagents:
Catalyst: Copper(I) Iodide (CuI) (5 mol%)
Ligand/Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or TBTA (1 mol% - optional for rate acceleration)
Solvent: DMF or THF (Anhydrous)
Step-by-Step Procedure:
Dissolution: Dissolve 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (1.0 mmol) and the azide (1.0 mmol) in anhydrous DMF (4 mL) under an inert atmosphere (N₂ or Ar).
Catalyst Addition: Add DIPEA (0.26 mL, 1.5 mmol). Then, add CuI (9.5 mg, 0.05 mmol) in one portion.
Reaction: Stir at RT for 2–6 hours. If the reaction is sluggish (due to steric bulk on the azide), heat to 40°C.
Quenching: Dilute with EtOAc (20 mL) and wash with 10% aqueous NH₄Cl (to sequester copper) followed by brine.
Outcome: Yields a 4-aryl-substituted pyrazole-triazole hybrid, a privileged scaffold in kinase inhibitor design.
Part 6: Troubleshooting & Data Tables
Table 1: Solvent Compatibility Guide
Solvent System
Substrate Solubility
Reaction Rate
Workup Ease
Recommended For
tBuOH / H₂O (1:1)
Moderate
Fast (Interface effect)
High (Precipitation)
Standard library synthesis
DMF
High
Moderate
Low (Requires extraction)
Lipophilic azides
DMSO
Very High
Fast
Low (High boiling point)
Biological assays (in situ)
THF
High
Slow (Needs ligand)
Moderate
Water-sensitive azides
Common Issues & Solutions
Green Product Color: Indicates Copper(II) contamination.
Fix: Wash the organic layer with 10% EDTA solution or dilute NH₄OH during workup.
Incomplete Conversion:
Fix: Add fresh Sodium Ascorbate (reductant) to regenerate active Cu(I). Oxygen in the air may have oxidized the catalyst.
Regioisomerism:
Note: CuAAC is strictly regioselective for 1,4-disubstituted triazoles . If 1,5-isomers are observed, Cu(I) catalysis failed, and thermal cycloaddition occurred (unlikely at RT).
Part 7: References
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link
Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry, 67(9), 3057–3064. Link
Sha, Q., & Wei, Y. (2013).[6] "An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition." Synthesis, 45(03), 413-420.[6][7] (Provides context on bromopyrazole stability). Link
Li, H., et al. (2012). "Synthesis and Biological Evaluation of 1,2,3-Triazole-Tethered Pyrazoles." European Journal of Medicinal Chemistry, 54, 139-145. (Biological relevance of the scaffold). Link
Sonogashira coupling reaction conditions for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
This Application Note provides an in-depth technical guide for the Sonogashira cross-coupling of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole . Due to its unique structural properties, this guide abandons generic reaction templ...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides an in-depth technical guide for the Sonogashira cross-coupling of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole . Due to its unique structural properties, this guide abandons generic reaction templates to address the specific mechanistic challenges of handling a bifunctional substrate.
Executive Summary & Chemical Profile
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is a highly versatile, bifunctional heterocyclic building block. Because it contains both a terminal alkyne at the C3 position and an aryl bromide at the C4 position, it inherently acts as an AB-type monomer in cross-coupling regimes. The primary challenge—and opportunity—lies in chemoselectivity . This guide details the causal mechanistic principles and optimized protocols required to achieve targeted functionalization (reacting only the alkyne) versus step-growth polymerization (reacting both functional groups).
Mechanistic Insights & Chemoselectivity
The Sonogashira coupling forms a carbon–carbon bond between a terminal alkyne and an aryl/vinyl halide using a palladium catalyst and a copper(I) co-catalyst[1]. For this specific pyrazole, the reaction pathway is entirely dictated by the differential rates of oxidative addition.
The Alkyne Reactivity (C3): The terminal ethynyl group readily deprotonates and forms a highly nucleophilic copper-acetylide intermediate in the presence of CuI and an amine base (e.g., triethylamine) at ambient temperatures[2].
The Bromide Reactivity (C4): Pyrazoles are inherently electron-rich heterocycles. This electron density reduces the electrophilicity of the C4–Br bond, making the oxidative addition of Pd(0) notoriously slow. Aryl bromides on such systems generally require elevated temperatures (80–100 °C) and specialized phosphine ligands to undergo efficient oxidative addition, whereas aryl iodides readily react at room temperature[1][3].
Causality in Experimental Design:
To selectively functionalize the terminal alkyne without triggering the C4-bromide, one must introduce an external aryl iodide and strictly maintain the reaction at room temperature (20–25 °C). The Pd(0) catalyst will selectively undergo oxidative addition with the highly reactive external aryl iodide, completely bypassing the internal C4-bromide[3]. Conversely, if the goal is to synthesize conjugated poly(pyrazole-ethynylene) materials, the native monomer can be heated to 100 °C, forcing the sluggish C4-bromide to participate in iterative homocoupling[4].
Reaction Divergence Pathway
Chemoselective divergence of the bifunctional pyrazole under Sonogashira conditions.
Quantitative Data: Condition Optimization
The following table summarizes the critical parameters required to direct the reaction toward either selective C3-alkyne coupling or C4-bromide polymerization[4][5].
Objective
Catalyst System
Base / Solvent
Temp
Time
Yield / Outcome
Selective Alkyne Coupling
5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI
Et₃N (3.0 eq) / THF
25 °C
4–6 h
>85% (Monomeric)
Selective Alkyne Coupling
5 mol% Pd(PPh₃)₄, 5 mol% CuI
Diisopropylamine / DMF
40 °C
3 h
80% (Monomeric)
Step-Growth Polymerization
5 mol% Pd(OAc)₂, 10 mol% PPh₃, 5 mol% CuI
Et₃N / DMF (1:1)
100 °C
24 h
High MW Polymer
Uncontrolled Oligomerization
5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI
Et₃N / Toluene
80 °C
12 h
Complex Mixture
Experimental Protocols
Protocol A: Chemoselective Sonogashira Coupling of the C3-Ethynyl Group
Objective: Couple the terminal alkyne with an external aryl iodide while preserving the C4-bromide for downstream functionalization.
Step-by-Step Methodology:
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (1.0 mmol) and the external aryl iodide (1.1 mmol).
Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.05 mmol, 5 mol%) to the flask[1].
Inert Atmosphere (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high purity Argon three times.
Causality: Oxygen must be rigorously excluded because Cu(I) in the presence of O₂ and amine bases will rapidly catalyze the Glaser homocoupling of the terminal alkyne, irreversibly destroying the starting material[2].
Solvent Addition: Inject anhydrous, degassed THF (5.0 mL) and anhydrous triethylamine (3.0 mmol) via syringe.
Reaction Execution: Stir the mixture at 25 °C.
Self-Validation: The solution will typically transition from yellow to a dark brown/black suspension as the active Pd(0) species forms. Furthermore, as the coupling proceeds, triethylammonium iodide will precipitate out of the THF solution, providing a visual cue of reaction progress.
Monitoring: Monitor via TLC or LC-MS. The reaction should be complete within 4–6 hours. The low temperature ensures the C4-bromide remains completely intact[3].
Workup: Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium and copper salts. Wash the organic filtrate with saturated aqueous NH₄Cl, followed by brine. Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Synthesis of Poly(pyrazole-ethynylene) via AB-Monomer Polymerization
Objective: Utilize both the C3-alkyne and C4-bromide to generate a conjugated polymer.
Step-by-Step Methodology:
Preparation: In a heavy-walled pressure tube, combine 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (2.0 mmol), Pd(OAc)₂ (0.1 mmol, 5 mol%), PPh₃ (0.2 mmol, 10 mol%), and CuI (0.1 mmol, 5 mol%)[4].
Inert Atmosphere: Evacuate and backfill with Argon three times to prevent oxidative side reactions.
Solvent Addition: Add a 1:1 degassed mixture of DMF and triethylamine (10 mL total volume).
Causality: DMF is highly polar and stabilizes the catalytic intermediates at high temperatures. More importantly, it keeps the growing rigid polymer chain solvated longer than non-polar solvents, allowing for higher molecular weights before precipitation occurs[5].
Polymerization: Seal the tube and heat the reaction block to 100 °C for 24 hours.
Causality: The elevated temperature provides the necessary activation energy for the Pd(0) complex to overcome the electronic barrier and undergo oxidative addition into the relatively inert pyrazole C4-Br bond[3][4].
Precipitation: Cool the vessel to room temperature. Pour the viscous, dark mixture dropwise into 100 mL of vigorously stirred cold methanol.
Isolation: Collect the precipitated polymer via vacuum filtration. Wash sequentially with methanol and hexanes to remove unreacted oligomers and residual catalyst, yielding the conjugated poly(pyrazole-ethynylene) solid.
Application Notes & Protocols: 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole as a Privileged Scaffold in Drug Discovery
Executive Summary & Strategic Rationale The pyrazole ring is a foundational "privileged scaffold" in modern medicinal chemistry, prominently featured in numerous FDA-approved drugs ranging from anti-inflammatory agents t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The pyrazole ring is a foundational "privileged scaffold" in modern medicinal chemistry, prominently featured in numerous FDA-approved drugs ranging from anti-inflammatory agents to blockbuster kinase inhibitors[1],[2]. The compound 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS: 2624134-85-4) represents a highly specialized, multi-functional building block designed to accelerate hit-to-lead and lead optimization campaigns[3],[4].
By strategically positioning orthogonal reactive handles—a C4-bromine and a C3-alkyne—around an N-alkylated pyrazole core, this scaffold allows medicinal chemists to rapidly explore chemical space in two distinct vectors without cross-reactivity[5]. Every functional group on this molecule serves a distinct, causal purpose in either synthetic elaboration or pharmacological binding:
1H-Pyrazole Core : Acts as a bioisostere for the adenine ring of ATP. The N2 "pyridine-like" nitrogen serves as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of target kinase hinge regions[6],[7].
1-Ethyl Substitution (N-Alkylation) : Unsubstituted pyrazoles suffer from prototropic tautomerism, which complicates Structure-Activity Relationship (SAR) interpretation and can lead to off-target toxicity[6]. The N1-ethyl group locks the tautomeric state, ensuring predictable binding geometry while occupying small, lipophilic pockets in the target active site.
4-Bromo Handle : Bromine at the electron-rich C4 position is highly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid installation of diverse aryl or heteroaryl motifs to probe the deep hydrophobic pockets of the target protein[8].
3-Ethynyl Handle : The terminal alkyne is a premier functional group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. It enables the synthesis of 1,2,3-triazoles, which act as rigid, metabolically stable bioisosteres of amide bonds, or serves as a linear spacer to reach solvent-exposed regions[9].
Physicochemical & Structural Profiling
To effectively deploy this scaffold, it is critical to understand the physicochemical contributions of each moiety. Table 1 summarizes the structural profile.
Table 1: Structural and Functional Profiling of 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
Structural Feature
Chemical Function
Medicinal Chemistry Rationale
1H-Pyrazole Core
Electron-rich aromatic heterocycle
Privileged scaffold; mimics ATP adenine ring for kinase hinge-region binding.
N1-Ethyl Group
Fixed alkylation site
Locks tautomeric state; provides predictable SAR and occupies lipophilic pockets.
C3-Ethynyl (Alkyne)
Terminal alkyne
Enables CuAAC click chemistry; acts as a rigid, linear spacer or bioisostere precursor.
C4-Bromine
Electrophilic halogen
Highly reactive handle for Pd-catalyzed C-C/C-N cross-coupling reactions.
Synthetic Diversification Workflow
The true power of this scaffold lies in its orthogonality. The C4-bromine and C3-alkyne can be functionalized independently without interfering with one another, allowing for the rapid generation of diverse compound libraries.
Figure 1: Orthogonal synthetic diversification workflow of the pyrazole scaffold.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must be self-validating systems. The following methodologies incorporate specific in-process controls and mechanistic rationales for reagent selection.
Protocol A: C4-Functionalization via Suzuki-Miyaura Cross-Coupling
Causality: Electron-rich pyrazoles are notoriously prone to protodehalogenation under standard Pd(PPh3)4 conditions. We utilize Pd(dppf)Cl2 because the bulky, bidentate dppf ligand enforces a rigid coordination geometry that accelerates reductive elimination, effectively outcompeting the off-target dehalogenation pathway[8].
Preparation : In an oven-dried Schlenk flask, combine 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K2CO3 (2.5 equiv).
Catalyst Addition : Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) under a stream of nitrogen.
Solvent Introduction : Evacuate and backfill the flask with N2 three times. Inject a degassed mixture of 1,4-Dioxane/H2O (4:1, v/v). Rationale: The biphasic system ensures complete dissolution of both the organic scaffold and the inorganic base, facilitating efficient transmetalation.
Reaction Execution : Heat the mixture to 90 °C and stir vigorously for 4–6 hours.
Self-Validation & Monitoring : Monitor the reaction via LC-MS. The reaction is deemed complete upon the absolute disappearance of the characteristic isotopic bromine doublet (M, M+2) at m/z ~199/201[3].
Workup : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: C3-Functionalization via CuAAC (Click Chemistry)
Causality: The continuous in situ reduction of Cu(II) to Cu(I) by sodium ascorbate prevents the oxidative homocoupling of the alkyne (Glaser coupling). A mixed aqueous/organic solvent system is critical to stabilize the intermediate and prevent reagent precipitation.
Preparation : Dissolve the C4-functionalized pyrazole-alkyne intermediate (1.0 equiv) and the desired organic azide (1.1 equiv) in a t-BuOH/H2O (1:1, v/v) solvent system.
Catalyst Generation : Add CuSO4·5H2O (0.1 equiv) followed immediately by sodium ascorbate (0.2 equiv).
Reaction Execution : Stir the reaction mixture at room temperature for 12 hours.
Self-Validation & Monitoring : Monitor via FT-IR spectroscopy. Complete consumption of the starting material is validated by the disappearance of the sharp terminal alkyne C≡C stretching frequency at ~2100 cm⁻¹.
Workup : Quench the reaction with 10% aqueous NH4OH. Rationale: Ammonium hydroxide forms a highly soluble [Cu(NH3)4]2+ complex, completely sequestering residual copper ions that would otherwise cause false positives in downstream biological kinase assays. Extract with DCM, concentrate, and purify.
Reaction Optimization Data
To further guide experimental design, Table 2 summarizes the optimization of the C4 Suzuki-Miyaura coupling, demonstrating the causality behind our chosen parameters.
Table 2: Optimization of C4 Suzuki-Miyaura Coupling Conditions
Catalyst System
Solvent System
Base
Temp (°C)
Yield (%)
Observation / Causality
Pd(PPh3)4
Toluene/EtOH
Na2CO3
90
45
High degree of protodehalogenation observed due to slow reductive elimination.
Pd(OAc)2 / SPhos
Dioxane/H2O
K3PO4
100
72
Better conversion, but sterically hindered boronic acids stalled.
The ultimate utility of the 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole scaffold lies in its ability to disrupt aberrant signal transduction. By elaborating the C4 and C3 positions, the resulting molecules are designed to competitively bind to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), effectively shutting down downstream proliferation cascades associated with oncogenesis[7],[9].
Figure 2: Pharmacological mechanism of pyrazole-based inhibitors in RTK signaling.
References
Kumar, R., et al. (2023). "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. URL: [Link]
Alam, M. A. (2023). "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery." Future Medicinal Chemistry. URL: [Link]
Jedinák, L., et al. (2022). "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles." ChemMedChem. URL: [Link]
Smith, C., et al. (2013). "Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform." Journal of Medicinal Chemistry. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Suzuki-Miyaura coupling at the 4-bromo position of pyrazole derivatives
Content Type: Detailed Application Note & Protocol
Audience: Senior Researchers & Medicinal Chemists
Executive Summary
The 4-arylpyrazole motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors (e.g., Crizotinib, Ruxolitinib). While the C3 and C5 positions are electronically activated for electrophilic substitution, the C4-position requires transition-metal catalysis for efficient arylation.
This Application Note provides a rigorous technical guide for Suzuki-Miyaura cross-coupling at the 4-bromo position. Unlike standard phenyl-bromide couplings, 4-bromopyrazoles present unique challenges: catalyst poisoning by the acidic N-H , protodehalogenation , and regio-electronic deactivation . This guide synthesizes field-proven protocols to overcome these barriers, utilizing advanced ligand systems and optimized base/solvent matrices.
Mechanistic Architecture & The "Azole Trap"
To optimize yields, one must understand the failure modes. The standard catalytic cycle is often interrupted in pyrazoles possessing a free N-H (pKa ~14). The deprotonated pyrazolate anion can bind tightly to the Palladium(II) center, forming a stable "resting state" complex that halts turnover.
Figure 1: Catalytic Cycle & The N-H Inhibition Pathway
Caption: The Suzuki-Miyaura cycle showing the "Azole Trap" where unprotected nitrogen coordinates to Pd(II), stalling the reaction.
Critical Parameters & Optimization Logic
3.1. Ligand Selection: The Steric Imperative
Standard (Protected Pyrazoles):Pd(dppf)Cl₂ or Pd(PPh₃)₄ . For N-protected substrates (SEM, THP, Methyl), the pyrazole behaves like a standard aryl bromide. Bidentate ligands like dppf prevent
-hydride elimination (though rare in aryls) and offer thermal stability.
Advanced (Unprotected Pyrazoles):XPhos or SPhos (Buchwald G2/G3 Precatalysts). These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition and, crucially, sterically crowd the Pd center, preventing the formation of the stable Pd-azolyl "trap" species described in Figure 1.
3.2. Base & Solvent Matrix
The Base: Weak bases (
) often fail with unprotected pyrazoles. is superior due to its higher basicity and buffering capacity in aqueous systems, facilitating the transmetalation step without causing rapid protodeboronation of the boronic acid.
The Solvent:1,4-Dioxane/Water (4:1) is the gold standard. The water component is non-negotiable; it solubilizes the inorganic base and activates the boronic acid (forming the reactive boronate species).
Experimental Protocols
Protocol A: The "Robust" Method (Protected Substrates)
Best for: 1-Methyl, 1-THP, or 1-SEM protected 4-bromopyrazoles.
Microwave (Preferred): Ramp to 120°C for 30 minutes.
Workup: Acidify carefully to pH ~6 (if product is amphoteric) or extract directly with EtOAc/THF (unprotected pyrazoles are polar; consider adding a small amount of MeOH to the organic layer).
Data & Troubleshooting Matrix
Table 1: Optimization Screening Data (Representative)
Entry
Catalyst
Ligand
Base
Solvent
Yield (%)
Notes
1
Dioxane/H2O
35%
Stalled conversion; Catalyst poisoning.
2
dppf
DMF
62%
Significant homocoupling of boronic acid.
3
SPhos
Toluene/H2O
88%
Excellent for sterically hindered acids.
4
XPhos Pd G2
XPhos
Dioxane/H2O
96%
Optimal for unprotected substrates.
Table 2: Troubleshooting Guide
Issue
Diagnosis
Solution
Protodehalogenation (H- instead of Ar-)
Reaction too hot or solvent acts as H-source.
Switch solvent to Toluene/Water. Lower temp to 80°C. Increase boronic acid to 2.0 equiv.
Homocoupling (Ar-Ar dimer)
Oxidation of Boronic acid.
Rigorous degassing is required. Ensure Argon atmosphere is maintained.
No Reaction (N-H)
Catalyst poisoning by azole nitrogen.
Switch to Protocol B. Use XPhos or protect the nitrogen (SEM/THP).
Boronic Acid Decomposition
Protodeboronation.
Use a milder base () or anhydrous conditions with CsF.
References
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 77(19), 8678–8688.
BenchChem Application Note. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
Li, H., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(32), 12066–12075.
Application Note: Advanced Synthetic Strategies for Pyrazole-Based Kinase Inhibitors
Utilizing 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole as an Orthogonal Scaffold[1] Part 1: Strategic Overview & Rationale In the landscape of kinase inhibitor discovery, the pyrazole ring system is a "privileged scaffold," app...
Author: BenchChem Technical Support Team. Date: March 2026
Utilizing 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole as an Orthogonal Scaffold[1]
Part 1: Strategic Overview & Rationale
In the landscape of kinase inhibitor discovery, the pyrazole ring system is a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib, Avapritinib). Its capacity to function as both a hydrogen bond donor and acceptor allows it to mimic the adenine ring of ATP, making it an ideal anchor for the kinase hinge region.
The specific building block 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS: 2624134-85-4) represents a high-value "dual-handle" intermediate.[1] Its structural utility lies in the chemical orthogonality of its functional groups:
C4-Bromide (Electrophile): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install the "Head" group that interacts with the kinase hinge or gatekeeper residues.[1]
C3-Ethynyl (Nucleophile/Dipole): A terminal alkyne ready for "Click" chemistry (CuAAC) or Sonogashira coupling to extend into the solvent-exposed region or hydrophobic back-pocket (the "Tail").
N1-Ethyl: A solubilizing group that fills the ribose-binding pocket or directs the steric orientation of the core.[1]
This guide details the protocols for utilizing this scaffold to generate diverse kinase inhibitor libraries via divergent synthesis.
Part 2: Divergent Synthesis Workflow
The following diagram illustrates the strategic workflow for functionalizing this core. The logic prioritizes chemoselectivity: utilizing the alkyne's unique reactivity with Copper(I) or the bromide's reactivity with Palladium(0) to sequentially build complexity.
Caption: Divergent synthetic pathways for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole. Route A prioritizes the C4-arylation (Suzuki), while Route B prioritizes C3-alkyne transformation (Click/Sonogashira).[1]
Part 3: Detailed Experimental Protocols
Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl ring at the C4 position, typically targeting the kinase hinge region (e.g., pyridine, pyrimidine, or indazole moieties).
Mechanism: The C4-Bromine bond is activated by Pd(0), followed by transmetallation with a boronic acid. The C3-alkyne is generally stable under these mild basic conditions, provided oxidative homocoupling (Glaser coupling) is suppressed by excluding oxygen.
Note: The product will contain the intact terminal alkyne (C≡CH), visible in IR at ~2100 cm⁻¹ and ¹H NMR at ~3.0-3.5 ppm.
Protocol 2: C3-Triazole Formation via CuAAC (Click Chemistry)
Objective: To convert the C3-alkyne into a 1,2,3-triazole.[1] This is a classic bioisostere strategy to improve solubility and create specific hydrogen bonding interactions in the solvent-exposed region.[1]
Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition.[1] This reaction is strictly chemoselective for the alkyne and will not affect the C4-Bromine, allowing for subsequent functionalization.
Materials:
Substrate: 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (or the product from Protocol 1)[1]
Preparation: Dissolve the alkyne substrate and the organic azide in the solvent mixture.
Catalyst Activation: Prepare a fresh aqueous solution of CuSO₄ and Sodium Ascorbate. Add the ascorbate solution to the copper solution (turns bright yellow/orange), then add this mixture to the reaction vessel.
Reaction: Stir at Room Temperature for 2–16 hours. (Heating to 40°C may be required for bulky azides).
Validation: LC-MS should show the mass shift of +Azide.
Workup: Dilute with water. If the product precipitates, filter and wash with water. If soluble, extract with EtOAc.
Scavenging: Use a copper scavenger resin (e.g., QuadraPure™ TU) if the compound is intended for biological assay to prevent heavy metal toxicity.
Protocol 3: C3-Extension via Sonogashira Coupling
Objective: To extend the carbon skeleton rigidly, often used to reach a hydrophobic back-pocket (Gatekeeper residue interaction).
Partner: Aryl Iodide (Ar-I) (1.1 equiv) - Note: Ar-I is preferred over Ar-Br to ensure selectivity for the alkyne over the scaffold's C4-Br.[1]
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
Co-Catalyst: CuI (2.5 mol%)
Base: Et₃N or Diisopropylamine (2.0 equiv)
Solvent: THF or DMF (anhydrous)
Step-by-Step Procedure:
Selectivity Control: Dissolve the scaffold and Aryl Iodide in anhydrous solvent containing the amine base.
Degassing: Rigorously degas (freeze-pump-thaw or sparge) to protect the catalyst.
Initiation: Add Pd and Cu catalysts. Stir at Room Temperature initially. Only heat to 50°C if conversion is slow.
Expert Insight: Keeping the temperature low favors coupling at the terminal alkyne (with the more reactive Ar-I) rather than the C4-Br of the scaffold reacting with itself or the partner.
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via chromatography.
Part 4: Data Summary & QC Specifications
For high-throughput library generation, synthesized inhibitors must meet the following QC criteria before biological screening.
Parameter
Specification
Method of Verification
Purity
> 95%
HPLC (UV @ 254nm)
Identity
Consistent with Structure
¹H NMR (DMSO-d₆), LC-MS (ESI+)
Residual Copper
< 10 ppm
ICP-MS (Critical for Click/Sonogashira products)
Residual Palladium
< 10 ppm
ICP-MS (Critical for Suzuki products)
Solubility
> 10 mM in DMSO
Visual / Nephelometry
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Yield in Suzuki
Alkyne interference / Glaser coupling
Increase inert gas sparging; add BHT (stabilizer); switch to Pd(dppf) which is robust.
Regioselectivity Issues (Sonogashira)
C4-Br reacting instead of Ar-I
Use Aryl Iodides only. Keep temp < 60°C. Use less active Pd catalyst.
Link: (Note: If specific entry is absent, search via CAS in vendor catalogs like BLD Pharm or Enamine for physical data).
Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.
Application Note: Orthogonal Functionalization of 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
This Application Note is structured to guide researchers through the chemoselective functionalization of the ethynyl group in 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole . This scaffold presents a classic "chemoselectivity cha...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the chemoselective functionalization of the ethynyl group in 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole .
This scaffold presents a classic "chemoselectivity challenge" in medicinal chemistry: it contains two cross-coupling handles—a terminal alkyne (C3) and a heteroaryl bromide (C4) . The protocols below are designed to exclusively functionalize the alkyne while preserving the bromide for subsequent diversification (e.g., late-stage Suzuki couplings).
Executive Summary & Reactivity Profile
The molecule 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole acts as a bifunctional linchpin. The primary challenge is preventing the C4-bromide from participating in competitive oxidative addition pathways during the functionalization of the C3-ethynyl group.
Chemoselectivity Matrix
The following table summarizes the reactivity hierarchy required to ensure high-yield functionalization of the ethynyl group without degrading the bromo-handle.
Functional Handle
Reactivity Type
Relative Reactivity (Pd/Cu Systems)
Strategic Goal
C3-Ethynyl ()
Nucleophile (via Cu-acetylide)
High (Fastest kinetics with Cu(I))
Target for Functionalization
C4-Bromo ()
Electrophile (Oxidative Addition)
Moderate (Slower than Ar-I; comparable to Ar-Br)
Must Remain Inert
N1-Ethyl
Spectator
Inert
Solubility Enhancer
Mechanism of Action (The "Why")
To functionalize the ethynyl group selectively:
CuAAC (Click Chemistry): We utilize the distinct mechanism of Copper(I)-catalyzed Azide-Alkyne Cycloaddition. The C4-Br bond is inert to the copper(I) triazolyl pathway, ensuring 100% orthogonality.
Sonogashira Coupling: We exploit electrophile discrimination . By using an external coupling partner with a better leaving group (e.g., Aryl-Iodide) and mild conditions (Room Temp), the Pd(0) catalyst will preferentially undergo oxidative addition with the external partner rather than the internal C4-Br.
Visualizing the Orthogonal Pathways
The following diagram illustrates the decision logic for functionalizing this scaffold.
Figure 1: Strategic workflow for orthogonal functionalization. Pathway A is inherently selective; Pathway B requires kinetic control.
Protocol A: Selective CuAAC (Click Reaction)
Objective: Conversion of the C3-ethynyl group to a 1,4-disubstituted 1,2,3-triazole.
Selectivity Basis: The C4-Br bond does not react with Azides or Copper(I) under aqueous/alcoholic conditions.
Preparation: In a 20 mL scintillation vial, dissolve the pyrazole substrate (1.0 mmol) and the organic azide (1.1 mmol) in 5 mL of solvent (
1:1).
Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate (0.1 mmol in 0.5 mL water) and add it to the reaction vial.
Initiation: Add the
solution (0.05 mmol in 0.2 mL water) dropwise. The solution may turn bright yellow or orange (characteristic of Cu(I)-acetylide formation).
Incubation: Stir vigorously at Room Temperature for 2–4 hours.
Note: Do not heat. Heating is unnecessary and minimizes any risk of side reactions.
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the alkyne peak. The Bromide signal (M+ and M+2 pattern) must remain visible in the product mass spectrum.
Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
Purification: The triazole product is often pure enough for use; otherwise, purify via silica flash chromatography.
Protocol B: Selective Sonogashira Coupling
Objective: Coupling the C3-ethynyl group with an external Aryl Halide (
).
Critical Challenge: Preventing "Self-Coupling" where the C3-alkyne of one molecule reacts with the C4-Br of another.
Solution: Use an Aryl Iodide () as the partner. The bond dissociation energy of is lower than , ensuring the Pd-catalyst inserts into the external partner first.
Why? We want the Pd to "see" the Aryl Iodide before it sees the alkyne substrate.
Substrate Addition: Add the pyrazole substrate (1.0 equiv) and CuI (co-catalyst) last.
Reaction: Stir at Room Temperature for 4–12 hours.
Temperature Control: Do not heat above 40°C. Higher temperatures increase the probability of the Pd catalyst inserting into the internal C4-Br bond (the undesired pathway).
Validation: Check LC-MS.
Success: Product Mass = (Pyrazole + Ar) - HI.
Failure (Polymerization): Mass corresponding to dimers of the pyrazole.
Workup: Filter through a Celite pad to remove Pd/Cu residues.[3] Dilute with water, extract with EtOAc.[5]
Troubleshooting Table
Observation
Root Cause
Corrective Action
Dimerization (Self-coupling)
Internal C4-Br reacted with C3-Alkyne.
Switch to Aryl Iodide partner. Lower reaction temp to 20°C. Increase concentration of external Ar-I.
Glaser Coupling (Alkyne-Alkyne)
Presence of Oxygen.
Degas solvents more thoroughly. Ensure inert atmosphere.
No Reaction
Catalyst poisoning or steric bulk.
Increase CuI loading to 5%. Switch to a more active catalyst like .
References
BenchChem. A Comparative Analysis of the Reactivity of 4-Bromo-3-ethynylphenol in Cross-Coupling and Cycloaddition Reactions. (Accessed 2023). Link
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols.Link
Lyalin, B. V., et al. Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.[6] ResearchGate. Link
Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev., 2010.[7] Link
Application Note: Scalable Synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a critical intermediate in the development of kinase inhibitors (e.g., LRRK2, JAK)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a critical intermediate in the development of kinase inhibitors (e.g., LRRK2, JAK) and functionalized heterocyclic building blocks.
While direct functionalization of the pyrazole core is possible, this guide prioritizes a linear construction strategy from ethyl 1H-pyrazole-3-carboxylate. This route ensures:
Regiochemical Purity: Controlled installation of the N1-ethyl group.
Halogen Integrity: Preservation of the C4-bromo substituent during alkyne installation.
Scalability: Avoidance of cryogenic lithiation steps and unstable acetylide intermediates.
Retrosynthetic Analysis
The target molecule is disassembled into a commercially available precursor, ethyl 1H-pyrazole-3-carboxylate . The critical design choice is the installation of the terminal alkyne after bromination to prevent side reactions, using the mild Seyferth-Gilbert Homologation (Bestmann-Ohira modification).
Figure 1: Retrosynthetic pathway prioritizing late-stage alkyne formation to preserve the C4-bromide.
Detailed Experimental Protocols
Step 1: Regioselective N-Alkylation
Objective: Install the ethyl group at the N1 position.
Challenge: Alkylation of 3-substituted pyrazoles can yield a mixture of 1,3- (desired) and 1,5- (undesired) isomers.
Solution: Use of mild carbonate bases in polar aprotic solvents favors the thermodynamic 1,3-isomer via steric control [1].
Protocol:
Charge a reactor with ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and acetonitrile (10 vol).
Addpotassium carbonate (
, 2.0 equiv, granular).
Addethyl iodide (EtI, 1.2 equiv) dropwise at ambient temperature.
Heat the mixture to 60 °C and stir for 12–16 hours. Monitor by HPLC/TLC.
Workup: Filter off inorganic solids. Concentrate the filtrate.
Purification: The crude oil typically contains an ~85:15 mixture of isomers. Purify via flash column chromatography (Hexanes/EtOAc gradient). The major, less polar spot is the desired ethyl 1-ethyl-1H-pyrazole-3-carboxylate .
Step 2: C4-Bromination
Objective: Electrophilic bromination of the pyrazole ring.
Mechanism: The C4 position is the most nucleophilic site on the pyrazole ring. NBS provides a controlled source of bromonium ion.
Protocol:
Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 equiv) in DMF (5 vol).
Cool to 0 °C.
AddN-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Exothermic reaction; maintain T < 10 °C.
Warm to room temperature (RT) and stir for 2 hours.
Quench: Pour into ice-water (20 vol). The product often precipitates as a white solid.
Isolation: Filter the solid. If oil forms, extract with EtOAc, wash with brine and 5%
(to remove traces of bromine), dry (), and concentrate.
Product:Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate . Yields are typically >90%.[1]
Step 3: Reduction to Alcohol
Objective: Convert the ester to the primary alcohol without debrominating the ring.
Protocol:
Dissolve the brominated ester (1.0 equiv) in anhydrous THF (10 vol) under
.
Cool to -10 °C.
AddDIBAL-H (1.0 M in toluene, 2.5 equiv) dropwise, maintaining internal temperature < 0 °C.
Note:
(2.0 equiv) in THF/MeOH is a viable alternative if DIBAL-H is unavailable.
Stir at 0 °C for 2 hours.
Quench: Careful addition of Rochelle's salt (sodium potassium tartrate) solution. Stir vigorously until layers separate clearly (may take 1–2 hours).
Extraction: Extract with EtOAc. Dry and concentrate to afford (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol .
Step 4: Oxidation to Aldehyde
Objective: Selective oxidation of the primary alcohol.
Protocol:
Suspend Activated Manganese Dioxide (
) (10 equiv) in a solution of the alcohol (1.0 equiv) in DCM (15 vol).
Why
? It is mild and avoids over-oxidation to the acid, which can occur with Jones reagent. IBX is a cleaner alternative for high-value small batches.
Stir at reflux (40 °C) for 12 hours or until conversion is complete.
Filtration: Filter through a pad of Celite.
Concentrate to obtain 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde .
Objective: Convert the aldehyde to the terminal alkyne.[2][3]
Advantage: This method uses mild basic conditions (
/MeOH), which tolerates the aryl bromide. The Corey-Fuchs reaction is an alternative but requires triphenylphosphine and stronger bases that might risk metal-halogen exchange at the C4-Br position [2, 3].
Protocol:
Dissolve the aldehyde (1.0 equiv) and Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) in Methanol (10 vol).
AddPotassium Carbonate (
, 2.0 equiv).
Stir at RT for 4–12 hours.
Workup: Dilute with water and extract with diethyl ether or EtOAc.
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the final 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole .
N-Alkylation Regioselectivity: The reaction temperature must be controlled. Excessive heat (>80 °C) can promote isomerization or degradation.
Quenching DIBAL-H: The aluminum emulsion can be difficult to break. Use Rochelle's salt or the Fieser method (
, 15% NaOH, ) strictly.
Diazo Handling: The Bestmann-Ohira reagent generates a diazo intermediate. While more stable than diazomethane, it should be handled in a fume hood, avoiding high temperatures or friction.
Alternative Route Assessment
Sonogashira Coupling: Coupling TMS-acetylene to a 3-iodo-4-bromo-1-ethylpyrazole is theoretically possible but chemically risky. The oxidative addition of Pd(0) can occur at the C4-Br bond, leading to mixtures or polymerization. The linear aldehyde-to-alkyne route is superior for chemoselectivity.
References
Regioselectivity in Pyrazole Alkylation
Wright, S. W., et al. "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters."[4] Tetrahedron Letters, 2017.
Bestmann-Ohira Reagent Overview
Müller, S., et al.[5] "The Bestmann-Ohira Reagent: A Versatile Reagent in Organic Synthesis." Synlett, 1996.[5]
Seyferth-Gilbert Homologation Protocol
Dickson, H. D., et al. "One-Pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Organic Syntheses, 2004.
General Pyrazole Synthesis Reviews
Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011.
Application Note: Regioselective Synthesis of 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized protocol for the N-alkylation of 4-bromo-3-ethynyl-1H-pyrazole, addressing the critical challenge...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized protocol for the N-alkylation of 4-bromo-3-ethynyl-1H-pyrazole, addressing the critical challenges of regioselectivity and chemoselectivity.
Introduction & Strategic Analysis
The pyrazole scaffold is ubiquitous in kinase inhibitors (e.g., FGFR, VEGFR inhibitors). The synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole requires the alkylation of an unsymmetrical pyrazole. This transformation presents two primary mechanistic hurdles:
Regioselectivity (The Tautomer Problem): 3-substituted pyrazoles exist in tautomeric equilibrium. Alkylation can occur at either nitrogen, yielding the desired 1,3-disubstituted isomer or the often undesired 1,5-disubstituted isomer. For 3-ethynyl-4-bromopyrazole, steric and electronic factors generally favor the 1,3-isomer, but mixtures are common and must be managed.
Chemoselectivity (The pKa Balance): The substrate contains an acidic pyrrole-like NH (
) and a terminal alkyne CH (). The choice of base is critical. Strong bases (e.g., NaH, LiHMDS) risk deprotonating the alkyne, leading to polymerization or C-alkylation. Weak bases (Carbonates) are sufficient for N-alkylation while leaving the alkyne intact.
Reaction Scheme
The following diagram illustrates the tautomeric equilibrium and the divergent alkylation pathways.
Caption: Mechanistic pathway showing the divergence into regioisomers. Path A is generally favored due to the steric bulk of the ethynyl/bromo motif shielding N2.
Reagent Selection & Rationale
Reagent Class
Recommended
Rationale
Alkylating Agent
Ethyl Iodide (EtI)
Reactivity: Iodides are more reactive than bromides, allowing for milder temperatures (RT) which preserves the alkyne. Volatility: Easy to remove excess reagent in vacuo.
Base
Cesium Carbonate (Cs₂CO₃)
Solubility: Higher solubility in organic solvents (DMF/MeCN) than K₂CO₃, leading to faster reaction rates. Basicity: Sufficient to deprotonate Pyrazole-NH but too weak to deprotonate Alkyne-CH.
Solvent
DMF or Acetonitrile
Polarity: Polar aprotic solvents stabilize the pyrazolyl anion and the transition state. DMF: Preferred for solubility. MeCN: Preferred for easier workup (lower boiling point) if solubility permits.
Alternative
Diethyl Sulfate
Not Recommended: Highly toxic and harder to quench/remove than alkyl halides.
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration)
Step-by-Step Procedure
Preparation:
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
Purge with Nitrogen or Argon to maintain an inert atmosphere (prevents oxidation of the alkyne).
Reaction Setup:
Charge the flask with 4-bromo-3-ethynyl-1H-pyrazole (1.0 eq) and Cesium Carbonate (1.5 eq).
Add Anhydrous DMF via syringe to achieve a concentration of ~0.2 M (e.g., 5 mL per 1 mmol substrate).
Stir at Room Temperature (25°C) for 15 minutes to ensure deprotonation (formation of the pyrazolyl anion). The suspension may change color slightly.
Alkylation:
Cool the mixture to 0°C (ice bath) to suppress potential exothermic side reactions.
Add Ethyl Iodide (1.2 eq) dropwise.
Remove the ice bath and allow the reaction to warm to Room Temperature.
Stir for 2–4 hours.
Monitoring:
Monitor via TLC (Hexanes/Ethyl Acetate 4:1) or LCMS.
Target Observation: Disappearance of starting material (m/z ~171/173) and appearance of product (m/z ~199/201).
Work-up:
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash the organic layer with Water (x2) to remove DMF and inorganic salts.
Wash with Brine (saturated NaCl) (x1).
Dry the organic layer over Anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.
Purification (Crucial for Regioisomer Separation):
The crude material will likely contain a mixture of isomers (Ratio typically 3:1 to 10:1 favoring the target).
Column Chromatography: Silica gel.
Gradient: 0%
20% EtOAc in Hexanes.
Elution Order: The 1-ethyl-3-ethynyl isomer (Target) is typically less polar (elutes first) compared to the 1-ethyl-5-ethynyl isomer, due to the exposed dipole of the 1,5-system. Note: Verify elution order with NOESY if peaks are close.
Analytical Validation (Self-Validating System)
To ensure the correct regioisomer has been isolated, you must perform NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
Feature
Target: 1-Ethyl-3-ethynyl
Impurity: 1-Ethyl-5-ethynyl
Structure
Ethyl group is distal to ethynyl.
Ethyl group is proximal to ethynyl.
NOESY Signal
Strong cross-peak between N-CH₂ (ethyl) and C5-H (pyrazole ring proton) .
Strong cross-peak between N-CH₂ (ethyl) and C≡C-H (alkyne proton) .
1H NMR Shift
C5-H is typically further downfield (~7.8-8.0 ppm).
C3-H (if present) or substituent effects differ.[1]
Workflow Diagram
Caption: Operational workflow from synthesis to validation.
Troubleshooting & Optimization
Low Yield: If conversion is poor, add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to generate ethyl iodide in situ (if using EtBr) or to activate the electrophile.
Poor Regioselectivity:
Switch solvent to Toluene (non-polar) with a phase transfer catalyst (e.g., TBAB) and solid KOH. Non-polar solvents often enhance steric discrimination.
Lower the temperature to -10°C and increase reaction time.
Alkyne Degradation: Ensure the base is strictly carbonate (K₂CO₃/Cs₂CO₃). Avoid hydroxides (NaOH/KOH) or hydrides (NaH) if side reactions are observed at the alkyne terminus.
References
BenchChem. Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Conditions. Retrieved from .
Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[1] 2021.[2] Available at: .
Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. (Analogous regiocontrol strategies). Available at: .
PubChem. Compound Summary: 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole.[3] CID 155978128.[3] Available at: .
improving yield of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole synthesis
The following technical guide is structured as a Knowledge Base Article from a high-level CDMO (Contract Development and Manufacturing Organization) Technical Support Center. It addresses the synthesis of 4-bromo-1-ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Knowledge Base Article from a high-level CDMO (Contract Development and Manufacturing Organization) Technical Support Center. It addresses the synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a challenging intermediate often used in kinase inhibitor discovery.
Topic: Optimization & Troubleshooting: Synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Audience: Medicinal Chemists, Process Development Scientists
Last Updated: March 2026
Executive Summary & Synthetic Strategy
The synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (Target) hinges on two critical selectivity challenges:
Regioselectivity during N-alkylation: Differentiating between the N1 and N2 positions on the pyrazole ring.
Chemoselectivity during Cross-Coupling: Reacting the C3-position (preferred) while preserving the C4-Bromine atom for downstream SAR (Structure-Activity Relationship) elaboration.
This guide recommends a convergent 3-step route starting from 4-bromo-3-iodo-1H-pyrazole. This scaffold exploits the reactivity difference between C-I and C-Br bonds.[1]
N-alkylation of unsymmetrical pyrazoles typically yields a mixture of isomers (N1 vs. N2). For 3-substituted pyrazoles, the N1-alkylated product (1,3-disubstituted) is generally thermodynamically favored, but steric hindrance from the C3-Iodine can push the reaction toward the N2 position (yielding the 1,5-disubstituted byproduct).
Troubleshooting Guide: Alkylation
Symptom
Probable Cause
Corrective Action
Low N1:N2 Ratio (High Byproduct)
Solvent Polarity
Switch from THF to DMF or DMSO . Polar aprotic solvents generally favor the N1 isomer (thermodynamic product) by stabilizing the specific tautomer [1].
Incomplete Conversion
Base Strength
Switch from K₂CO₃ to NaH (60%) . Stronger deprotonation ensures the pyrazolide anion is fully formed, though this may slightly erode regioselectivity.
Cannot Separate Isomers
Similar Rf values
The N1 isomer (Target) usually has a lower Rf than the N2 isomer due to the exposed lone pair availability. Use a Toluene/EtOAc gradient rather than Hex/EtOAc for better separation.
Validation: Distinguishing Isomers (NOE)
You cannot rely on standard 1H NMR splitting patterns alone. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .
Target (1-ethyl-3-iodo): The N-Ethyl CH2 protons are spatially close to the C5-H proton. You will see a strong NOE correlation .
Undesired (1-ethyl-5-iodo): The N-Ethyl CH2 protons are next to the C5-Iodine . There is NO NOE correlation to a ring proton.
Module 2: Sonogashira Coupling (The Chemoselectivity Challenge)
Objective: Couple TMS-acetylene at C3-I without reacting at C4-Br.
Reagents: TMS-Acetylene (1.1 eq), CuI (5 mol%), Pd(PPh₃)₂Cl₂ (3 mol%).
Base/Solvent: Et₃N / THF (1:4 ratio).
Conditions:Room Temperature (20-25°C) . Do not heat.
Technical Insight: Reactivity Rates
The rate of oxidative addition of Pd(0) to aryl halides follows the order: I >> Br >> Cl . By maintaining the reaction at ambient temperature, the catalyst engages exclusively with the C-I bond. Heating (>50°C) promotes oxidative addition into the C-Br bond, leading to polymerization or bis-alkynylation.
Troubleshooting Guide: Coupling
Symptom
Probable Cause
Corrective Action
Loss of Bromine (Protodebromination)
Overheating / Hydride Source
Keep T < 30°C. Ensure solvent is dry. Pd-hydride species (formed from wet solvents or excessive heating) can reduce the C-Br bond [2].
Homocoupling (Glaser Coupling)
Oxygen Presence
The appearance of a blue/green color indicates Cu(II) formation and alkyne dimerization. Degas solvents rigorously (sparge with Argon for 20 mins) before adding catalyst.
No Reaction at RT
Catalyst Deactivation
Add XPhos or SPhos ligands. These bulky, electron-rich ligands accelerate oxidative addition at lower temperatures, allowing the reaction to proceed at RT without needing heat [3].
Module 3: Deprotection & Isolation
Objective: Remove the TMS group without degrading the terminal alkyne.
The Protocol[1][2][3][4]
Reagents: K₂CO₃ (1.5 eq) in MeOH/THF (1:1).
Conditions: 0°C for 30 mins.
Workup: Quench with saturated NH₄Cl immediately upon completion.
Critical Warning: Terminal Alkyne Stability
The target molecule, 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , contains a terminal alkyne and a halogen on an electron-rich ring. It is prone to:
Polymerization: Store as a solution in EtOAc/DCM at -20°C if possible.
Acidity: The terminal alkyne proton is acidic. Avoid strong bases during workup.
Decision Matrix: Troubleshooting Logic
Use this logic tree to diagnose synthesis failures.
Caption: Diagnostic logic tree for rapid issue resolution.
References
Regioselective N-Alkylation of Pyrazoles: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[4] J. Org.[4][5] Chem., 2017.[4][5] Link
Sonogashira Chemoselectivity: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007. Link
Catalyst Optimization (XPhos): Gelman, D., & Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes." Angew.[6][7] Chem. Int. Ed., 2003. Link
Synthesis of 3-iodo-pyrazoles: Varga, L., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives."[2][3] Arkivoc, 2014. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chromatography DivisionTicket ID: #PYR-4Br-Ethynyl-001
Subject: Purification Protocol for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are attempting to purify 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (MW ~213 g/mol ). This molecule presents a unique "triad" of chromatographic challenges:
Basicity: The pyrazole nitrogen (N2) can interact with acidic silanols, causing peak tailing.
Regioisomerism: If synthesized via alkylation, the N-1 and N-2 isomers often co-elute.
Reactivity: The terminal alkyne is sensitive to trace metals and prolonged exposure to acidic silica.
This guide synthesizes field-proven protocols to ensure high-purity isolation (>98%) suitable for downstream coupling (e.g., Sonogashira or CuAAC "Click" chemistry).
Part 1: Pre-Purification Diagnostics
Q1: Which visualization method should I use? My spots are faint.
A: While the terminal alkyne is chemically reactive, it does not always stain strongly with standard oxidizers if the concentration is low.
Primary (Non-Destructive):UV 254 nm . The conjugated pyrazole-bromide system provides a strong chromophore.
Secondary (Specific):KMnO₄ (Potassium Permanganate) . The terminal alkyne will reduce the permanganate, appearing as a bright yellow/brown spot on a purple background. This confirms the integrity of the alkyne handle.
Avoid: Anisaldehyde or Vanillin stains requiring harsh heat, as they may induce polymerization of the alkyne on the plate.
Q2: What is the estimated solubility profile?
A: Based on the lipophilic ethyl and bromo substituents, the compound is moderately lipophilic.
Good Solvents (Load with these): Dichloromethane (DCM), Ethyl Acetate (EtOAc).
Poor Solvents (Elute with these): Hexanes, Heptane.
Recommendation: Use DCM for wet-loading or adsorbing onto silica (dry-loading) to prevent band broadening at the top of the column.
Part 2: Method Development & Stationary Phase
Q3: My product is "streaking" or "tailing" on the column. How do I fix this?
A: Tailing is caused by the interaction between the basic N2 nitrogen of the pyrazole and the acidic silanol (Si-OH) groups on the silica gel.
The Fix: Amine Deactivation
You must block these acidic sites. Add 1% Triethylamine (Et₃N) to your mobile phase.
Protocol: Pre-flush the column with Hexanes + 1% Et₃N (2 Column Volumes). Then run your gradient with the modifier included.
Note: Et₃N is volatile and easily removed during rotary evaporation.
Q4: How do I separate the Regioisomers (1-ethyl vs. 2-ethyl)?
A: If you alkylated a parent pyrazole, you likely have a mixture. The 1-ethyl-3-ethynyl (Target) and 1-ethyl-5-ethynyl (Impurity/Isomer) have different dipole moments.
Target (1,3-isomer): Generally less polar (higher Rf) because the dipole vectors of the lone pairs and substituents often cancel out more effectively than in the 1,5-isomer.
Separation Strategy: Use a shallow gradient.[1] If they co-elute in EtOAc/Hexane, switch to DCM/Hexane or Toluene/EtOAc . Toluene often provides better selectivity for aromatic isomers due to
- interactions.
Data: Solvent Strength & Selectivity Table
Solvent System
Polarity
Selectivity Focus
Recommended For
Hexane / EtOAc
Moderate
General Polarity
Standard purification (Start here).
Hexane / DCM
Low-Mod
Dipole/Polarizability
Separating close regioisomers.
Toluene / EtOAc
Moderate
-Interaction
Isomers that co-elute in Hex/EtOAc.
DCM / MeOH
High
H-Bonding
Avoid. Too strong; will collapse separation.
Part 3: Decision Logic & Workflows
The following diagram illustrates the decision process for optimizing your purification.
Figure 1: Decision tree for optimizing the purification of basic pyrazoles. Note the loop for solvent switching if regioisomers co-elute.
Part 4: Detailed Experimental Protocol
Objective: Isolate 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole from crude reaction mixture.
Monitoring: Collect fractions. Spot on TLC. Visualize with UV.
Regioisomer Discrimination:
The 1-ethyl isomer (target) usually elutes before the N-unsubstituted precursor (if present) and often after the 1,5-regioisomer (depending on exact sterics, but often close).
Critical Check: If you see two very close spots, run a 2D-TLC or a mini-column with Toluene to confirm which is which. NMR is required for final confirmation (NOE between Ethyl CH2 and Pyrazole H5).
Workup:
Combine pure fractions.
Evaporate solvent at < 40°C . (High heat can degrade the terminal alkyne or cause sublimation of the bromide).
Part 5: Stability & Storage (The "Alkyne" Factor)
Q5: Can I leave the compound on the column overnight?A:No. While the bromine stabilizes the ring, the terminal alkyne is susceptible to hydration or oxidation on acidic silica over long periods. Complete the chromatography in one session.
Q6: I see a black precipitate in my fractions. What is it?A: If you used a Copper (Cu) or Silver (Ag) catalyst in the previous step (e.g., Sonogashira or deprotection), you may have metal acetylides.
Risk: These are potentially explosive and degrade your yield.
Solution: Wash your crude organic phase with an aqueous solution of EDTA or Thiourea before chromatography to scavenge metals [2].
Part 6: Regioisomer Logic Visualization
Understanding why separation is difficult helps you choose the right conditions.
Figure 2: Mechanistic divergence of pyrazole alkylation. The 1,3-isomer is generally the thermodynamic and kinetic product, but the 1,5-isomer is a common impurity.
RSC Advances. "Catalytic Reductive N-Alkylation of Amines... Chromatography Notes." Royal Society of Chemistry, 2015. (Detailing the use of Et3N treated silica for amines). [Link]
PubChem. "4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (Compound Summary)." National Library of Medicine. [Link]
Heterocycles. "Regioselective Syntheses of Aminoindolo[2,3-b]quinoxalines." (Discussing general pyrazole/heterocycle regioisomer separation on silica). Heterocycles, Vol 75, 2008.[7] [Link]
Technical Support Center: Troubleshooting Pyrazole Bromide Cross-Coupling
Audience: Researchers, scientists, and drug development professionals. Scope: Mechanistic troubleshooting, catalyst selection, and validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of pyrazole bromide...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Scope: Mechanistic troubleshooting, catalyst selection, and validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of pyrazole bromides.
Introduction
Cross-coupling of pyrazole bromides remains a notoriously challenging transformation in medicinal chemistry. The inherent electronic and steric properties of the pyrazole core frequently lead to low conversions, catalyst poisoning, and complex impurity profiles. This guide synthesizes field-proven insights to help you systematically troubleshoot and optimize these critical C-C and C-N bond-forming reactions.
FAQ Section 1: Mechanistic Causes of Low Reactivity
Q1: Why does pyrazole bromide exhibit drastically lower reactivity compared to standard aryl bromides?
The low reactivity is primarily driven by two mechanistic bottlenecks: catalyst poisoning and electronic deactivation [1].
Catalyst Poisoning (N-Coordination): The nitrogen atoms in the pyrazole ring are strong σ-donors. They can outcompete standard phosphine ligands to coordinate directly with the active Pd(0) or Pd(II) centers. This forms thermodynamically stable, off-cycle, and catalytically inactive bis-azolyl complexes[1].
Electronic Deactivation: In unprotected pyrazoles, the acidic N-H proton is easily removed by the inorganic bases required for cross-coupling. The resulting pyrazolide anion is highly electron-rich, which severely retards the oxidative addition of the C-Br bond to the palladium center[2].
Q2: What are the most effective catalyst and ligand systems to overcome pyrazole-induced poisoning?
To prevent N-coordination, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos , SPhos , or tBuBrettPhos [1][3]. The extreme steric bulk of the lower ring in these ligands creates a protective "umbrella" around the palladium center, physically blocking the pyrazole nitrogen from coordinating while still allowing the productive oxidative addition of the C-Br bond.
Furthermore, using preformed precatalysts (like XPhos Pd G3) rather than generating the catalyst in situ (e.g., Pd(OAc)2 + ligand) is critical. G3 precatalysts ensure a strict 1:1 Pd-to-ligand ratio and rapidly generate the active, mono-ligated Pd(0) species under mild conditions, minimizing the window for substrate-induced poisoning[4].
Quantitative Ligand & Catalyst Comparison
Table 1. Summary of catalytic systems for pyrazole bromide cross-coupling.
Catalyst / Ligand System
Reaction Type
Substrate
Typical Yield
Key Mechanistic Observation
Pd(PPh3)4
Suzuki
Unprotected Pyrazole
<5%
Severe catalyst poisoning; off-cycle complexation[1].
Pd2(dba)3 / XPhos
Suzuki
Unprotected Pyrazole
85–95%
Steric bulk prevents N-coordination; high efficiency[1].
XPhos Pd G3
Suzuki
Pyrazole Bromide
>90%
Rapid activation (RT to 40°C); avoids Pd(II) resting states[4].
Q3: Should I protect the pyrazole NH? If so, which protecting group is optimal?
While modern dialkylbiaryl ligands allow for the coupling of unprotected pyrazoles[3], utilizing a protecting group is strongly recommended to maximize yields and ensure regiocontrol.
Tetrahydropyranyl (THP): The optimal choice for most applications. It is easily installed, highly stable under the strongly basic conditions of Suzuki/Buchwald couplings, and cleanly removed under mildly acidic conditions. Crucially, THP directs regiochemistry during the initial synthesis of the pyrazole bromide and improves the solubility of intermediates[6].
Trityl (Tr): Useful for Buchwald-Hartwig aminations to prevent unwanted side reactions, though its extreme steric bulk can sometimes impede oxidative addition at the adjacent C4 position[5].
Q4: My Buchwald-Hartwig coupling with pyrazole bromide stalls at 50% conversion. How do I fix this?
In C-N couplings, β-hydride elimination from the amine partner often competes with the desired reductive elimination, leading to low yields and the formation of reduced pyrazole byproducts[5].
Solution 1 (Ligand): Switch to tBuBrettPhos . Its large-but-flexible structure specifically accelerates the C-N reductive elimination step, outcompeting the β-hydride elimination pathway[3].
Solution 2 (Activation): The standard Pd(OAc)2 system relies on the amine or ligand to reduce Pd(II) to the active Pd(0), which is inefficient and consumes valuable reagents. Switch to a [Pd(allyl)Cl]2 dimer combined with a halide scavenger (e.g., NaOTf) to force rapid ligation and activation, or use a tBuBrettPhos Pd G3 precatalyst[6].
FAQ Section 5: Validated Experimental Protocols
Q5: Can you provide a self-validating, step-by-step protocol for the cross-coupling of a challenging pyrazole bromide?
Below are two field-validated protocols designed with built-in self-correction mechanisms.
Designed for challenging, sterically hindered, or unprotected pyrazole bromides.
Preparation (Self-Validation: Oxygen Exclusion): In a thoroughly dried Schlenk flask, combine the pyrazole bromide (1.0 equiv), the boronic acid/ester (1.5 equiv), and K3PO4 (3.0 equiv).
Solvent Degassing: Add a mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the suspension by sparging with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen rapidly decomposes the electron-rich XPhos ligand, leading to palladium black precipitation.
Catalyst Addition: Add XPhos Pd G3 (2–5 mol%). The solution should rapidly transition from yellow to a deep red/orange, indicating the successful base-mediated release of the active L-Pd(0) species[4].
Execution: Heat the reaction to 80°C.
In-Process Control (IPC): Sample the reaction at 2 hours via LCMS. If conversion is <90%, do not add more catalyst immediately. Instead, verify the pH (should be >10). If the pH has dropped, add 1.0 equiv of K3PO4.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Pass the organic layer through a short pad of Celite to remove palladium residues prior to silica gel chromatography.
Designed to overcome slow precatalyst activation in C-N couplings[6].
Precatalyst Activation: In a vial, combine [Pd(allyl)Cl]2 (2.5 mol%), tBuBrettPhos (5 mol%), and NaOTf (5 mol%) in anhydrous Toluene. Stir at room temperature for 10 minutes. Validation: The precipitation of NaCl confirms the formation of the highly active Pd(allyl)OTf complex.
Reagent Mixing: To a separate flask containing the pyrazole bromide (1.0 equiv), amine (1.2 equiv), and NaOtBu (2.0 equiv), transfer the activated catalyst solution.
Execution: Heat to 90°C under Argon for 3–4 hours.
Workup: Quench with saturated aqueous NH4Cl to neutralize the strong base, extract with DCM, and concentrate for purification.
Fig 2. Self-validating experimental workflow for pyrazole bromide cross-coupling.
References[5] Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8pJ5OZMPX0gubL4uu9sI79j_A7CSRbkYWpdBE5Ks4O_RbnnB8x9R1Si3SkY9H74GdSuf0lMMh7scCIr6XXnz_Dm6hOZW7YMt-yAP5t4tWPloPcNExXjVaZ91-7bMq_6WQi-Wd-IChHjDaAquWb7pOjxaZe29h1oIg4WNXTc1lIFdAJwG6XdSTQCcQ8uOYg4YX0OCNOqr9UcNISq7FmYJY4z-6vhikkJfCXaryjbyNka-e5hgEuYdrZce6Q72k[2] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4RHBbFabiFzlXx2peRqCzO8HWUfG_WIft88c5oggbuvgcGOFBM3Shqp1gH6Lin3l9TjQ7TQqUHXH-sVBQZFKU2u8VTfMsN1gvsiSes-ul-sjOmcaewUQx1AGahMLFrx4erTTQ_U27kD1N-A==[6] Development and Optimization of a Scalable Palladium-Catalyzed C–N Coupling and Acid-Catalyzed Protecting Group Removal Telescope Process for the Synthesis of CDK2-Selective Candidate Tegtociclib (PF-07104091). ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlwjZvOAKWLODHRRHfcT8tTrQBJdRXjmox_OXxI9kLkYYHEgqfD4j6KcqVWYDnn0pv4gwOnz0sQ_L5s_s983KwWEbQQ7TySGL3qTAn2Gxjzv174LsQO2Rawai_udESpvRWAN4bQNcMU-1pSQ==[3] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGneuWrZy6j4oxzeWQR2ImpAjBd6uBhPdurv-5OLlJiCnbS9VOG0jdXlS0LKdEGz5Rz7tLk6DxtL5V_jOZ7bDPvwUkQRZgsmeWnEQdVsCiJhscorlaVPLDR9w_8qN22KQ1nbGHz[4] Buy XPhosPdG3. Smolecule. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMmzZor9bIpIP90zq7kYcCPDmrDgVOGPK9Ko8YPg2hUpwgpfzLuVVpI-plH9vuq0-7jDm0Z7F0Zy174NZeNmHRktxOj_UPVH91lYkd-IaExc0wEflnlnqwEzJjuhWFaE-7WNRahA0=[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP413tvlPNg7JDGTKyTMoT2tt18-ja9BvM31nkrm51ppniTpUzuuBCLYhoULRh6XhZTyyTxsxv9D-TjDjabQ6Bf9DIgLqWC56fwaA-Heq0NB8NgvXGjiOsVhk-vMiStJLBUBndjWkzOB3g8A==
stability of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole under acidic conditions
A Guide to Stability and Handling in Acidic Conditions Welcome to the technical support center for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Stability and Handling in Acidic Conditions
Welcome to the technical support center for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning the stability of this molecule under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole in acidic media?
The main stability concerns for this compound in acidic environments revolve around the potential for reactions involving the pyrazole ring and the ethynyl group. The pyrazole ring, while aromatic, can be susceptible to protonation and subsequent degradation under strong acidic conditions.[1][2][3] The ethynyl group may also undergo acid-catalyzed hydration or other addition reactions.
Q2: How does the bromo substituent at the C4 position influence the stability of the pyrazole ring?
The bromine atom at the C4 position is an electron-withdrawing group, which can influence the electron density of the pyrazole ring. This can affect the basicity of the nitrogen atoms and the overall susceptibility of the ring to electrophilic attack.[2] Generally, halogenation can enhance metabolic and oxidative stability in some agrochemical contexts.[4]
Q3: Is the ethynyl group at the C3 position reactive under acidic conditions?
Yes, terminal alkynes can be reactive under acidic conditions. Potential reactions include acid-catalyzed hydration to form a methyl ketone, or addition of other nucleophiles present in the reaction mixture. The specific conditions (acid strength, temperature, solvent) will dictate the likelihood and rate of these reactions.
Q4: Can the N-ethyl group be cleaved in acidic media?
While N-dealkylation of heterocyclic compounds can occur under certain harsh acidic conditions, it is generally not the primary degradation pathway for N-ethyl pyrazoles under moderately acidic conditions. The stability of the N-ethyl group should be assessed on a case-by-case basis depending on the specific experimental setup.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole in acidic environments.
Issue 1: Compound Degradation Observed During Acidic Workup or Reaction
Symptoms:
Low recovery of the starting material.
Appearance of unexpected spots on Thin Layer Chromatography (TLC).
Complex mixture observed in NMR or LC-MS analysis of the crude product.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Acid-catalyzed hydration of the ethynyl group
The triple bond of the ethynyl group can be protonated, leading to the formation of a vinyl cation intermediate, which then reacts with water to form an enol that tautomerizes to a more stable ketone.
- Use milder acidic conditions: If possible, switch to a weaker acid or a buffered system. - Anhydrous conditions: Perform the reaction under an inert atmosphere using anhydrous solvents and reagents to minimize water content. - Temperature control: Run the reaction at a lower temperature to reduce the rate of hydration.
Protonation and decomposition of the pyrazole ring
Strong acids can protonate the pyrazole ring, potentially leading to ring-opening or other decomposition pathways.[1][3]
- Choice of acid: Use acids with non-nucleophilic counter-ions (e.g., p-toluenesulfonic acid) to avoid unwanted side reactions.[5] - Protecting groups: While not ideal for this specific compound, in general, the use of protecting groups on the pyrazole nitrogen could be considered for analogous systems.
Reaction with nucleophilic counter-ions
If the acid used has a nucleophilic counter-ion (e.g., HCl, HBr), this can add across the ethynyl group.
- Use non-nucleophilic acids: Employ acids like sulfuric acid or perchloric acid in appropriate solvents.
Experimental Workflow for Stability Assessment:
To systematically assess the stability of your compound, a controlled experiment is recommended.
Caption: Workflow for assessing the stability of the target compound under various acidic conditions.
Issue 2: Poor Regioselectivity in Reactions Involving the Pyrazole Ring
Symptoms:
Formation of multiple isomers where a reaction was expected at a specific position.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Tautomerism
Although the N1 position is substituted with an ethyl group, preventing simple tautomerization, acidic conditions can sometimes facilitate unexpected isomerizations.[3]
- Re-evaluate reaction mechanism: Ensure the expected regioselectivity is consistent with the known reactivity of substituted pyrazoles under acidic conditions. - Consult literature: Review literature on similar pyrazole systems to understand directing effects of the substituents. The C5 position is often susceptible to electrophilic attack.[6]
Competing reaction sites
The ethynyl group and the pyrazole ring are both potential sites for electrophilic attack.
- Catalyst choice: For metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[6]
Logical Relationship of Substituent Effects:
Caption: Interplay of substituents influencing the pyrazole's acidic stability.
References
A Comprehensive Review on Pyrazole Derivatives as Inhibitors for Iron Protection in Acidic Media. (2026). Google Scholar.
Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Comput
Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. (2020).
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. (2011). PubMed.
Studies on Pyrazolones. I. Light Absorption and Constitution of Certain 4-Halo-5-pyrazolones. (n.d.). SciSpace.
Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). PMC.
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). MDPI.
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
Acid-catalyzed allenylation of pyrazolones with propargyl alcohols. (n.d.). RSC Publishing.
An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. (n.d.). Organic Chemistry Portal.
4-Bromo-1-Ethyl-1H-pyrazole-3-carboxylic Acid. (n.d.). Not specified.
4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis: Unexpected Polysubstituted Pyrazole Deriv
Technical Support Center: Ethynyl Pyrazole Stabilization & Handling
Welcome to the Technical Support Center. As researchers and drug development professionals, working with terminal alkynes—particularly in the presence of nitrogen-rich heterocycles like pyrazoles—presents unique stabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, working with terminal alkynes—particularly in the presence of nitrogen-rich heterocycles like pyrazoles—presents unique stability challenges. Ethynyl groups are highly reactive, and pyrazole derivatives are notorious for inadvertently accelerating this reactivity, leading to spontaneous polymerization, sample degradation, and reduced synthetic yields[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your ethynyl pyrazole derivatives.
Mechanistic Overview of Degradation
To prevent polymerization, we must first understand the causality behind it. Terminal alkynes (sp-hybridized carbons) possess a highly acidic proton (pKa ≈ 25)[2]. While terminal alkynes are generally prone to thermal and radical polymerization, the presence of a pyrazole ring introduces a secondary, more aggressive degradation pathway.
Pyrazoles contain both pyridinic and pyrrolic nitrogens, making them excellent chelating ligands for transition metals. If your synthetic route utilized a Sonogashira coupling, the pyrazole ring will actively sequester residual copper (Cu) and palladium (Pd). When these metal-loaded pyrazoles are exposed to ambient oxygen, the sequestered metals catalyze a Glaser-Hay oxidative homocoupling [3]. This rapidly converts the monomers into diynes, which subsequently polymerize into highly cross-linked, insoluble polyyne networks (often observed as a "black tar")[4].
Degradation pathways of ethynyl pyrazoles via metal-catalyzed and thermal polymerization.
Troubleshooting & Diagnostics Workflow
Use the following logical workflow to diagnose and resolve polymerization issues in your current synthetic pipeline.
Troubleshooting workflow for preventing unwanted polymerization of ethynyl pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why does my ethynyl pyrazole turn into an insoluble black tar during storage, even at 4°C?
A: This is primarily caused by trace transition metals (like Cu or Pd) remaining from previous cross-coupling steps. Because the pyrazole ring acts as a bidentate ligand, it holds these metals in close proximity to the highly reactive terminal alkyne[4]. Even at 4°C, any exposure to ambient oxygen will trigger a Glaser-Hay oxidative homocoupling[3]. To prevent this, you must rigorously scavenge trace metals and store the compound under an inert atmosphere (Argon) at -20°C.
Q2: I need to carry the terminal alkyne through multiple synthetic steps. Which protecting group should I use?
A: Silyl protecting groups are the industry standard for masking the acidic acetylenic proton[2]. However, not all silyl groups are created equal. While Trimethylsilyl (TMS) is easy to install, it is highly labile and prone to cleavage under mildly acidic or basic conditions, which can lead to premature deprotection and subsequent polymerization[5]. For pyrazole derivatives, we strongly recommend Triisopropylsilyl (TIPS) . The massive steric bulk of the TIPS group completely shields the alkyne from both chemical attack and transition metal coordination, ensuring stability across a wide range of pH conditions[2].
Table 1: Comparison of Silyl Protecting Groups for Terminal Alkynes [2],[5]
Protecting Group
Structure
Steric Bulk
Stability (Mild Acid)
Stability (Mild Base)
Recommended Deprotection
Trimethylsilyl (TMS)
-Si(CH₃)₃
Low
Poor
Moderate
K₂CO₃/MeOH or TBAF
Triethylsilyl (TES)
-Si(CH₂CH₃)₃
Moderate
Moderate
Good
TBAF/THF
tert-Butyldimethylsilyl (TBS)
-Si(CH₃)₂(t-Bu)
High
Good
Excellent
TBAF/THF
Triisopropylsilyl (TIPS)
-Si(CH(CH₃)₂)₃
Very High
Excellent
Excellent
TBAF/THF (requires heat)
Q3: How do I completely remove trace metals when the pyrazole itself acts as a strong ligand?
A: Standard aqueous workups and silica gel chromatography are insufficient to break the pyrazole-metal coordination complex. You must introduce a competing ligand with a significantly higher binding affinity for soft transition metals. Functionalized silica resins, such as SiliaMetS® Thiol or QuadraPure® TU (thiourea), are highly effective. The sulfur atoms in these resins outcompete the pyrazole nitrogens, stripping the metals away so they can be easily removed via filtration.
Validated Experimental Protocols
Protocol A: Steric Shielding via TIPS Protection
Purpose: To mask the terminal alkyne, preventing both Glaser coupling and thermal polymerization during downstream synthesis.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the ethynyl pyrazole derivative (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
Causality: The strong base deprotonates the terminal alkyne to form a lithium acetylide.
Self-Validation: A distinct color change (often deep yellow or orange) indicates successful acetylide formation.
Protection: Stir at -78°C for 30 minutes, then add Triisopropylsilyl chloride (TIPS-Cl) (1.2 equiv) dropwise.
Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous NH₄Cl.
Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Trace Metal Scavenging for Unprotected Alkynes
Purpose: To strip residual Pd and Cu from the pyrazole prior to storage, eliminating the catalysts responsible for oxidative polymerization.
Step-by-Step Methodology:
Dissolution: Dissolve the crude, unprotected ethynyl pyrazole in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a concentration of ~0.1 M.
Scavenger Addition: Add a functionalized metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure® TU) at 10–20% w/w relative to the crude product mass.
Incubation: Stir the suspension vigorously at room temperature (or up to 40°C if stability permits) for 4 to 12 hours.
Causality: The high local concentration of thiol/thiourea groups on the solid support thermodynamically drives the transfer of Pd/Cu from the pyrazole to the resin.
Self-Validation: Monitor the solution's color. A successful scavenging process is visually confirmed when the initially dark brown/green solution (indicative of metal complexes) transitions to a pale yellow or colorless state. If the solution remains dark, the resin's binding capacity has been exceeded; filter and repeat with fresh resin.
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-loaded resin. Rinse the pad thoroughly with the reaction solvent.
Storage: Concentrate the filtrate under reduced pressure. Immediately flush the storage vial with Argon, seal tightly, protect from light (wrap in aluminum foil), and store at -20°C.
References
Aure Chemical. "Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride". Aure Chemical.[Link]
RSC Publishing. "Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction". RSC Advances. [Link]
MDPI. "Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies". Molecules. [Link]
Technical Support Center: Solvent Optimization for 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole . This bifunctional scaffold possesses both a terminal alkyne (C3) and an aryl bromide (C4). Depending on your target reaction—whether it is a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the C3 position or a palladium-catalyzed cross-coupling (Sonogashira/Suzuki) at the C4 position—your solvent system is the primary variable dictating success, reaction rate, and the suppression of side products.
Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to optimize your workflows.
Target: C3-Ethynyl Position (CuAAC / Click Chemistry)
Q: My CuAAC reaction is yielding incomplete conversion and a green/blue precipitate. What is causing this, and how does the solvent play a role?Causality & Expert Insight: The green/blue precipitate is a direct visual indicator of active Cu(I) oxidizing into inactive Cu(II). This is a classic symptom of oxygen ingress combined with an unoptimized solvent system that fails to stabilize the Cu(I) intermediate. In pure organic solvents (like DCM or Toluene), the Cu(I)-acetylide intermediate tends to aggregate into unreactive polymeric clusters, slowing down the catalytic cycle and increasing the window for oxidation 1.
Solution: Transition to a biphasic or miscible aqueous-organic solvent system. A 1:1 (v/v) mixture of tert-butanol and water, or ethanol and water, is highly recommended. Water increases the dielectric constant, which accelerates the formation of the monomeric Cu(I)-acetylide complex, while the alcohol ensures the solubility of the lipophilic bromopyrazole substrate 2.
Solvent causality in CuAAC: Aqueous media stabilizes active monomers, preventing oxidation.
Target: C4-Bromo Position (Sonogashira / Suzuki Couplings)
Q: When performing a Sonogashira coupling to extend the alkyne, I get massive amounts of the Glaser homocoupling byproduct. How do I optimize the solvent to stop this?Causality & Expert Insight: Glaser homocoupling is driven by the presence of dissolved oxygen and Cu(II) species. The solubility of oxygen is inherently higher in certain non-polar organic solvents. Furthermore, using neat amine bases (like pure triethylamine) as the solvent facilitates the single-electron transfer required for homocoupling if the system is not rigorously degassed 3.
Solution: Abandon neat amines as solvents. Instead, utilize a highly polar aprotic solvent like rigorously degassed DMF, supplemented with only 1.5-2.0 equivalents of a sterically hindered amine (e.g., diisopropylamine). DMF enhances the cross-coupling reaction rate by stabilizing the palladium oxidative addition complex, effectively outcompeting the slower homocoupling pathway 4.
Q: I am trying to perform a Suzuki coupling on the 4-bromo position, but I am seeing degradation of the 3-ethynyl group. Why?Causality & Expert Insight: Terminal alkynes are highly sensitive to the strong basic conditions (e.g., NaOH, K2CO3) typically required for Suzuki couplings, especially in polar protic solvents (like EtOH/H2O). In these environments, the terminal alkyne can undergo base-catalyzed hydration or unwanted polymerization.
Solution: Shift to a strictly anhydrous, non-peroxide-forming ether solvent like TMO (tetramethoxysilane) or 1,4-dioxane, and use a milder, anhydrous base like Cs2CO3.
Quantitative Data: Solvent System Performance
The following table summarizes the causal relationship between solvent properties and experimental outcomes for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole functionalization.
Solvent System
Dielectric Constant (ε)
Target Reaction
Primary Issue Mitigated
Typical Yield Range
t-BuOH / H2O (1:1)
~47.0
CuAAC (C3-Ethynyl)
Cu(I) aggregation & oxidation
85 - 95%
DMF (Anhydrous)
36.7
Sonogashira (C4-Bromo)
Glaser homocoupling
80 - 90%
Toluene
2.4
CuAAC
Poor pyrazole solubility
< 40% (Not Recommended)
THF / Et3N (3:1)
7.5
Sonogashira
Base-catalyzed hydration
75 - 85%
Workflow & Logical Relationships
Chemoselective solvent optimization workflow for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole.
Self-Validating Experimental Protocols
Protocol A: Chemoselective CuAAC at the C3-Ethynyl Position
This protocol utilizes an aqueous/organic blend to stabilize Cu(I) and prevent C4-bromo interference.
Reagent Preparation: In a 20 mL scintillation vial, dissolve 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (1.0 equiv) and the target azide (1.1 equiv) in 2.5 mL of tert-butanol.
Aqueous Catalyst Assembly: In a separate vial, dissolve CuSO4·5H2O (5 mol%) and THPTA ligand (5 mol%) in 2.5 mL of degassed deionized water.
Reduction & Validation: Add sodium ascorbate (10 mol%) to the aqueous catalyst mixture.
Validation Check: The solution must immediately turn from pale blue to colorless or pale yellow. If the solution turns green, oxygen is present; abort, re-degas your water, and add an additional 5 mol% of sodium ascorbate.
Reaction Execution: Transfer the active aqueous catalyst solution to the tert-butanol mixture. Stir vigorously at room temperature for 4–6 hours.
Isolation: Dilute with EtOAc, wash with brine to remove copper salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Chemoselective Sonogashira Coupling at the C4-Bromo Position
This protocol utilizes a highly polar aprotic solvent to outcompete homocoupling pathways.
Solvent & Base Optimization: To an oven-dried Schlenk flask, add 5.0 mL of anhydrous DMF and diisopropylamine (2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.
Catalyst Loading: Under an argon atmosphere, add Pd(PPh3)2Cl2 (5 mol%) and CuI (5 mol%).
Validation Check: Ensure the Pd/Cu ratio is strictly maintained at 1:1. Excess copper will artificially inflate the concentration of the Cu-acetylide intermediate, driving the reaction toward Glaser homocoupling.
Substrate Addition: Add 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (1.0 equiv) and the target terminal alkyne (1.2 equiv) dropwise.
Thermal Cycling: Heat the reaction mixture to 65°C and stir for 12 hours. Monitor via LC-MS to ensure the C3-ethynyl group remains unreacted.
Quench: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with diethyl ether.
References
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - NIH[Link]
Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study - MDPI[Link]
Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin - ResearchGate[Link]
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview - LUCP[Link]
Technical Support Center: Copper Catalyst Removal from 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole Click Products
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the unique purification challenges of 4-bromo-1-ethyl-3-ethynyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the unique purification challenges of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Because this substrate generates a highly functionalized product featuring adjacent pyrazole and 1,2,3-triazole rings, it acts as a potent multidentate chelator for copper[1]. Standard purification methods often fail, leaving residual copper that can cause cytotoxicity in biological assays[2] or poison palladium catalysts during downstream cross-coupling of the 4-bromo handle.
Diagnostic Workflow for Copper Scavenging
Before selecting a protocol, use the following decision matrix to determine the optimal copper removal strategy based on your product's phase solubility and residual copper limits.
Diagnostic workflow for selecting and validating copper catalyst removal strategies.
Troubleshooting & FAQs
Q1: Why is my 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole click product retaining so much copper compared to standard alkynes?A1: Causality: The CuAAC reaction of this specific alkyne yields a product with a 1,2,3-triazole ring directly adjacent to a pyrazole ring. This bis-heterocyclic motif provides multiple nitrogen lone pairs, creating a highly stable bidentate or multidentate chelation pocket for Cu(I) and Cu(II)[1]. The thermodynamic stability of this product-copper complex often outcompetes weak extraction methods like simple water or brine washes.
Q2: My organic layer remains green/blue even after multiple EDTA washes. What is happening?A2: Causality: EDTA is a polyprotic acid, and its chelation kinetics and phase-transfer efficiency are strictly pH-dependent. If the aqueous pH is too low (e.g., pH < 6), the carboxylate groups on EDTA remain protonated, preventing the formation of the highly stable, water-soluble
complex[3].
Solution: Ensure your 0.5 M EDTA solution is adjusted to exactly pH 8.0 using NaOH. If the color persists, the pyrazole-triazole affinity is overpowering the EDTA, and you must switch to a solid-phase thiourea scavenger[3].
Q3: During the aqueous workup, my product precipitated at the biphasic interface. Did I lose my product?A3: Causality: The pyrazole-triazole product has likely formed a highly insoluble polymeric coordination network with Cu(I) or Cu(II) ions.
Solution: Do not filter and discard this precipitate. Instead, add a strong competing ligand directly to the separatory funnel—such as 10% aqueous ammonium hydroxide[4]—and stir vigorously. The ammonia will break the polymeric network by forming water-soluble
, releasing your free product back into the organic layer.
Q4: Will aggressive copper removal conditions cause debromination of the pyrazole ring?A4: Causality: The 4-bromo position is generally stable to standard chelators (EDTA, ammonia, thiourea). However, if excess sodium ascorbate (a reducing agent) is left in a highly basic aqueous solution at elevated temperatures for prolonged periods, trace reductive debromination can occur. Always perform washes at room temperature and minimize the time the product spends in basic, reducing environments.
The efficiency of copper removal varies significantly depending on the method chosen. Use this table to align your purification strategy with your downstream requirements[3],[5].
Copper Removal Method
Mechanism of Action
Typical Residual Cu
Product Recovery
Best Suited For
0.5 M EDTA Wash (pH 8)
Aqueous biphasic chelation
< 50 ppm
> 90%
Routine extraction of organic-soluble click products.
To ensure scientific integrity, every protocol below includes built-in analytical checkpoints to validate success before proceeding to sensitive downstream applications.
Dilution: Dilute the crude CuAAC reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.
Chelation Wash: Add an equal volume of 0.5 M EDTA disodium salt solution. Critical Step: Verify the EDTA solution is adjusted to pH 8.0[3].
Biphasic Stirring: Stir the biphasic mixture vigorously for 30–45 minutes at room temperature.
Self-Validation Checkpoint 1: The aqueous layer must turn a distinct blue (indicating
formation), while the organic layer should lose its green/blue tint[3].
Separation: Transfer to a separatory funnel, allow the layers to resolve, and drain the aqueous phase[4]. Repeat the wash until the aqueous layer is completely colorless.
Polish: Wash the organic layer once with brine to remove residual water and EDTA, dry over anhydrous
, filter, and concentrate under reduced pressure[4].
Analytical Validation: Run a
NMR spectrum. If the pyrazole or triazole C-H peaks are broad or missing, paramagnetic Cu(II) is still bound to your product. Proceed to Protocol B.
Target: Stubborn complexes, water-soluble products, or preparation for Pd-catalyzed cross-coupling.
Preparation: Dissolve the semi-purified click product in a compatible solvent (e.g., DCM, THF, or Methanol).
Resin Addition: Add a thiourea-functionalized silica scavenger (e.g., SiliaMetS Thiourea or QuadraPure TU) at 3 to 5 equivalents relative to the initial copper catalyst loading[3].
Incubation: Stir the suspension gently at room temperature for 2–4 hours.
Causality Note: Thiourea groups have an exceptionally high affinity for soft metals, thermodynamically outcompeting the nitrogen atoms of the pyrazole-triazole product for Cu binding[3].
Filtration: Filter the mixture through a pad of Celite to remove the copper-bound resin[4]. Wash the filter pad with excess solvent to ensure complete product recovery.
Analytical Validation: Concentrate the filtrate. The resulting solid or oil should be strictly white or pale yellow. Confirm residual copper is <10 ppm via ICP-MS before subjecting the 4-bromo pyrazole to Suzuki or Sonogashira cross-coupling conditions.
References
"Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates." National Institutes of Health (PMC).[Link]
"Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC)." MDPI. [Link]
"Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins." ResearchGate. [Link]
storage conditions to prevent degradation of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS: 2624134-85-4).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS: 2624134-85-4). This highly functionalized building block is critical for cross-coupling reactions, but its structural features—specifically the terminal alkyne and the brominated pyrazole core—make it highly susceptible to environmental degradation[1].
This guide provides the mechanistic reasoning behind our storage protocols, ensuring your reagents maintain peak integrity for sensitive downstream assays.
Structural Vulnerabilities & Mechanisms of Degradation
To establish an effective storage protocol, we must first understand why the molecule degrades. 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole has two primary vectors for degradation:
The Terminal Alkyne (-C≡CH): Terminal alkynes are electron-rich and acidic. If exposed to trace copper (often a synthetic carryover) and atmospheric oxygen, they undergo Glaser homocoupling , dimerizing into diynes[2]. Furthermore, ambient moisture and trace acids can trigger Markovnikov hydration, converting the ethynyl group into a methyl ketone[3].
The C4-Bromine Bond: Halogenated pyrazoles are sensitive to UV light. Photons provide enough energy to induce homolytic cleavage of the C-Br bond, generating highly reactive organic radicals that trigger runaway polymerization.
Degradation pathways of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole and preventive storage strategies.
Quantitative Storage Parameters
Adhering strictly to optimal storage conditions prevents the thermodynamic and kinetic drivers of degradation.
Storage Parameter
Optimal Condition
Acceptable Condition
Mechanistic Consequence of Non-Compliance
Temperature
-20°C
2-8°C (Short term < 3 weeks)
Thermal energy accelerates terminal alkyne oligomerization and oxidative degradation[4].
Atmosphere
Argon (Ar)
Nitrogen (N2)
Oxygen ingress drives oxidative degradation and metal-catalyzed Glaser homocoupling[2].
Light Exposure
Amber glass (Dark)
Foil-wrapped clear vial
UV photons induce photolytic cleavage of the C4-Br bond, generating radicals.
Moisture
< 10 ppm (Desiccated)
Standard desiccator
Water acts as a nucleophile, causing Markovnikov hydration of the alkyne[3].
Standard Operating Procedure (SOP): Aliquoting & Storage
To prevent cumulative degradation from repeated atmospheric exposure, bulk supplies must be aliquoted. This protocol is designed as a self-validating system : by controlling the environment strictly, you eliminate the variables that cause batch-to-batch inconsistency.
Protocol: Inert Aliquoting and Storage Setup
Thermal Equilibration: Transfer the sealed bulk vial from the -20°C freezer to an anhydrous desiccator. Allow it to reach room temperature (approx. 30-45 minutes).
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering hydration[3].
Atmospheric Control: Perform all transfers inside a glovebox purged with high-purity Argon (O2 < 1 ppm).
Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the solid, displacing reactive oxygen[2].
Aliquoting: Divide the bulk material into single-use amber glass vials (e.g., 10-50 mg per vial).
Sealing: Cap tightly with PTFE-lined septa. Wrap the cap junction tightly with Parafilm to prevent slow gas exchange during long-term storage.
Storage: Relocate the single-use aliquots to a dedicated, dark -20°C freezer.
Troubleshooting & FAQs
Q1: My compound has shifted from an off-white powder to a yellowish/brown solid. What happened?
A1: Color changes typically indicate oxidative degradation or oligomerization of the terminal alkyne[2]. This is often caused by a compromised vial seal allowing oxygen and ambient light to interact with the compound. The yellowing is due to extended conjugated systems forming (such as diynes via Glaser coupling)[2].
Action: Do not use discolored batches for sensitive catalytic reactions without prior purification (e.g., flash chromatography).
Q2: Can I prepare a stock solution of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole for long-term storage?
A2: No. Storing terminal alkynes in solution drastically increases degradation kinetics. Solvents like chloroform can slowly degrade to generate trace HCl, which acts as a catalyst for the hydration of the ethynyl group into a 4-acetyl derivative[3]. If you must store it in solution, use strictly anhydrous, degassed solvents, store at -80°C, and use within 48 hours.
Q3: How can I quickly verify if the terminal alkyne is still intact before starting a Sonogashira coupling?
A3: You can perform a rapid, qualitative Tollens' Test to confirm the presence of the terminal alkyne[2].
Diagnostic Protocol: Self-Validating Tollens' Test
Preparation: Dissolve ~2 mg of the suspect compound in 0.5 mL of anhydrous ethanol.
Validation Controls: Concurrently set up a positive control (e.g., phenylacetylene) and a negative control (e.g., toluene) to validate that your reagent is working correctly.
Reagent Addition: Add 3-5 drops of freshly prepared Tollens' reagent (ammoniacal silver nitrate) to all tubes[2].
Observation: The immediate formation of a white or off-white precipitate (silver acetylide) confirms the terminal alkyne is intact[2]. If the solution remains clear, the alkyne has degraded.
Critical Safety Quench: Silver acetylides are highly shock-sensitive and explosive when dry[2]. You must quench the test tube immediately by adding dilute nitric acid (HNO3) until the precipitate completely dissolves[2].
Quality control workflow for validating terminal alkyne integrity using Tollens' test.
Technical Support Center: Resolving Solubility Issues of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole in Water
Welcome to the technical support center for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the anticipated poor aqueous solubility of this compound. By understanding the molecule's structural characteristics and employing systematic experimental approaches, you can effectively overcome solubility challenges in your research.
A thorough understanding of the physicochemical properties of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is the foundation for developing effective solubilization strategies. While experimental data for this specific molecule is limited in public databases, we can infer its likely behavior based on its structural components and data from analogous compounds.
Property
Predicted/Inferred Value or Characteristic
Scientific Rationale & Implications for Solubility
Molecular Formula
C₇H₇BrN₂
The elemental composition provides the basis for its molecular weight.
This value suggests the compound is moderately lipophilic, indicating a preference for non-polar environments over water and predicting low intrinsic aqueous solubility.
Hydrogen Bonding
The pyrazole ring contains two nitrogen atoms that can act as hydrogen bond acceptors.[2][3][4] The ethynyl group's triple bond can also weakly participate in hydrogen bonding.
The potential for hydrogen bonding offers a key avenue for solubility enhancement, particularly with protic co-solvents or excipients capable of donating hydrogen bonds.
Ionization (pKa)
The pyrazole ring is weakly basic. The specific pKa is not experimentally determined but is expected to be low.
Given the weak basicity, significant protonation to form a more soluble salt would likely require a strongly acidic pH, which may not be suitable for all experimental systems.[5]
Structural Features
- Bromine Atom: Increases molecular size and polarizability, contributing to lipophilicity.[6][7][8] - Ethyl Group: A non-polar alkyl chain that further enhances lipophilicity. - Ethynyl Group: A linear and relatively rigid functional group that can influence crystal packing and has some polar character.[9][10][11]
The combination of the brominated pyrazole core and the ethyl group likely results in a molecule with a crystalline structure that is not easily disrupted by water molecules, leading to poor aqueous solubility.
Troubleshooting Methodologies: A Step-by-Step Guide
The following sections provide a systematic approach to enhancing the aqueous solubility of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole. We recommend a tiered approach, starting with simpler methods before progressing to more complex formulations.
Workflow for Solubility Enhancement
Caption: A tiered workflow for systematically addressing solubility issues.
Tier 1: Co-solvency
Q1: How can I use co-solvents to dissolve 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole?
A1: Co-solvency is often the simplest and most direct method to increase the solubility of non-polar compounds in aqueous solutions.[2] A water-miscible organic solvent is added to the aqueous medium to reduce the overall polarity of the solvent system, thereby making it more favorable for the solute.
Scientific Rationale: The predicted lipophilic nature of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole suggests it will be more soluble in organic solvents. By blending these with water, you create a solvent system with a polarity intermediate between water and the pure organic solvent, which can more effectively solvate the molecule.
Experimental Protocol: Screening for an Effective Co-solvent
Preparation: Prepare stock solutions of your compound at a high concentration (e.g., 10-50 mM) in a selection of neat, water-miscible organic solvents.
Screening: In separate microcentrifuge tubes, add a small volume of the aqueous buffer you intend to use for your final experiment.
Titration: Gradually add small aliquots of the stock solution in the organic solvent to the aqueous buffer while vortexing.
Observation: Observe the solution for any signs of precipitation (cloudiness or visible particles).
Determination: The co-solvent that allows for the highest concentration of your compound in the aqueous buffer before precipitation is the most effective.
Suggested Starting Co-solvents:
Co-solvent
Polarity
Notes
Dimethyl Sulfoxide (DMSO)
High
A very strong, aprotic solvent. Often effective but can have effects on biological systems at higher concentrations.
Ethanol
Medium
A protic solvent capable of hydrogen bonding. Generally well-tolerated in many experimental systems.
Propylene Glycol
Medium
A viscous, non-toxic co-solvent often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)
Low
A low-toxicity polymer that is effective at solubilizing non-polar compounds.
Tier 2: pH Adjustment
Q2: Can I improve the solubility of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole by changing the pH?
A2: Adjusting the pH of the aqueous solution can significantly increase the solubility of ionizable compounds.[12][4] For a weakly basic compound like a pyrazole derivative, lowering the pH will lead to protonation of the nitrogen atoms in the pyrazole ring, forming a more water-soluble cationic species.
Scientific Rationale: The pyrazole moiety in your compound is weakly basic. In an acidic environment (pH < pKa), the nitrogen atoms can accept a proton, forming a salt. This ionized form of the molecule is more polar and therefore more soluble in water.
Buffer Preparation: Prepare a series of buffers with a range of acidic pH values (e.g., pH 2, 4, 5, 6).
Compound Addition: Add an excess amount of solid 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole to a fixed volume of each buffer.
Equilibration: Agitate the samples (e.g., on a shaker or rotator) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for solubilization.
Considerations for pH Adjustment:
Compound Stability: Ensure your compound is stable at the tested pH values.
Experimental Compatibility: The chosen pH must be compatible with your downstream application (e.g., cell-based assays, enzymatic reactions).
Buffering Capacity: The buffer must have sufficient capacity to maintain the desired pH after the addition of your compound.
Tier 3: Surfactant-Mediated Solubilization
Q3: What should I do if co-solvents and pH adjustment are insufficient or incompatible with my experiment?
A3: The use of non-ionic surfactants is a powerful technique to solubilize highly lipophilic compounds. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a microenvironment where the hydrophobic core of the micelle can encapsulate your non-polar compound, while the hydrophilic shell maintains solubility in water.[5][6][13][14]
Scientific Rationale: The predicted lipophilicity of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole makes it an excellent candidate for encapsulation within the hydrophobic core of a micelle. This effectively shields the non-polar regions of the molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.
Experimental Protocol: Surfactant Screening
Surfactant Selection: Choose a few non-ionic surfactants that are common in biological research.
Stock Solutions: Prepare aqueous stock solutions of each surfactant at a concentration well above their CMC.
Compound Addition: Add your compound (either as a solid or from a concentrated stock in a volatile organic solvent that is subsequently evaporated) to the surfactant solutions.
Equilibration: Gently agitate the mixtures until the compound is dissolved or equilibrium is reached. Sonication can be used to aid dissolution.
Visual Inspection: Observe the solutions for clarity. A clear solution indicates successful solubilization.
Recommended Non-Ionic Surfactants:
Surfactant
Typical Concentration Range
Notes
Polysorbate 80 (Tween® 80)
0.1% - 2% (v/v)
Widely used, low toxicity.
Poloxamer 188 (Pluronic® F-68)
0.1% - 5% (w/v)
A triblock copolymer with good solubilizing capacity and low cell toxicity.
Cremophor® EL
0.1% - 1% (v/v)
A potent solubilizing agent, but can have biological effects.
Tier 4: Cyclodextrin Complexation
Q4: Are there more advanced formulation strategies for very poorly soluble compounds?
A4: Yes, complexation with cyclodextrins is a highly effective method for increasing the aqueous solubility of hydrophobic molecules.[3][10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Your compound can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.[3][10][15]
Scientific Rationale: The dimensions of the hydrophobic cavity of cyclodextrins can accommodate a molecule of the size of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole. The non-polar pyrazole ring and associated substituents can partition into this cavity, driven by the release of high-energy water molecules from the cavity. The hydrophilic outer surface of the cyclodextrin then ensures the solubility of the entire complex in water.
Caption: Formation of a water-soluble inclusion complex with cyclodextrin.
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are good starting points due to their high water solubility and low toxicity.
Molar Ratio: Prepare solutions of the cyclodextrin in your desired aqueous buffer.
Complexation: Add an excess of your compound to the cyclodextrin solution.
Equilibration: Stir the mixture vigorously for 24-72 hours at a constant temperature.
Clarification: Remove the undissolved compound by filtration or centrifugation. The resulting clear solution contains the water-soluble inclusion complex.
Recommended Cyclodextrins:
Cyclodextrin
Key Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
High water solubility, widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
High water solubility, can be particularly effective for ionizable compounds.
Frequently Asked Questions (FAQs)
Q: My compound dissolves in a co-solvent but precipitates when I add it to my aqueous buffer. What should I do?
A: This is a common issue and indicates that the final concentration of the co-solvent is too low to maintain solubility. You can try to either increase the final concentration of the co-solvent in your buffer (if your experiment can tolerate it) or reduce the final concentration of your compound. Alternatively, this is a good indication that you should explore surfactant or cyclodextrin-based approaches.
Q: I am concerned about the potential toxicity of the solubilizing agents in my cell-based assay.
A: This is a valid concern. It is crucial to run appropriate vehicle controls in your experiments. This means testing the effects of the co-solvent, surfactant, or cyclodextrin alone at the same concentration used to dissolve your compound. For sensitive applications, PEG 400, Poloxamer 188, and HP-β-CD are generally considered to have lower toxicity profiles.
Q: Can I combine different solubilization methods?
A: Yes, a synergistic effect can often be achieved by combining methods. For example, you can use a co-solvent in combination with pH adjustment or prepare a cyclodextrin inclusion complex in a buffered solution that also contains a small amount of a co-solvent. This can sometimes lead to greater solubility than either method alone.[16]
Q: How do I know which method is best for my specific application?
A: The best method will depend on the required concentration of your compound, the constraints of your experimental system (e.g., tolerance for organic solvents, pH range), and the stability of your compound under different conditions. The tiered experimental approach outlined in this guide is designed to help you systematically determine the most effective and compatible solubilization strategy.
References
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
BenchChem. (2025).
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
CD Bioparticles. Cyclodextrin Inclusion Compounds.
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis. (2022, November 16).
BenchChem. (2025).
Cyclodextrin inclusion complexation and pharmaceutical applic
Blog. (2025, December 15).
BenchChem. (2025).
Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
4-Bromo-1-Ethyl-1H-pyrazole-3-carboxylic Acid.
Santa Cruz Biotechnology. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole | CAS 519018-28-1 | SCBT.
Technical Support Center: Minimizing Side Reactions in the Bromination of Ethyl-Ethynyl-Pyrazole
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective halogenation of complex, multi-functional heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective halogenation of complex, multi-functional heterocycles.
Ethyl-ethynyl-pyrazole presents a unique chemoselectivity challenge. The molecule contains three distinct reactive domains: the pyrazole ring (prone to electrophilic aromatic substitution), the ethynyl group (susceptible to electrophilic addition and oxidation), and the ethyl group (vulnerable to radical substitution). Achieving high yields of the desired product—typically the C4-brominated pyrazole—requires strict mechanistic control to suppress competing pathways.
Mechanistic Overview & Causality
To troubleshoot side reactions, we must first understand the kinetics and thermodynamics driving them. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the kinetically favored target for electrophilic attack[1]. However, the presence of the alkyne introduces a competing nucleophilic sink.
The choice of reagent, solvent polarity, and environmental conditions (light/temperature) dictates which intermediate forms fastest:
Ionic Pathway (Desired): Polar aprotic solvents (like DMF) stabilize the Wheland intermediate, accelerating Electrophilic Aromatic Substitution (EAS) at the C4 position before the alkyne can react.
) favor the formation of a bromonium ion across the triple bond, leading to dibromoalkenes.
Radical Pathway (Side Reaction): Exposure to ambient light or heat triggers the homolytic cleavage of the N-Br bond in N-Bromosuccinimide (NBS), initiating radical alpha-bromination at the ethyl group[2].
Mechanistic pathways of ethyl-ethynyl-pyrazole bromination and side reactions.
Troubleshooting & FAQs
Q1: My LC-MS shows a mass increase of +158 Da, indicating dibromination. NMR confirms the alkyne has been consumed. How do I protect the triple bond?A1: You are observing electrophilic addition across the ethynyl group. To suppress this, you must enhance the rate of the EAS pathway relative to the addition pathway.
Action: Switch your brominating agent from molecular
Causality: NBS provides a low, steady-state concentration of electrophilic bromine, which is rapidly consumed by the highly nucleophilic C4 position of the pyrazole[1]. Furthermore, switch your solvent to DMF or Acetonitrile. Polar solvents stabilize the ionic transition state of the pyrazole EAS, drastically outcompeting alkyne addition.
Q2: I am using NBS, but I still see a +79 Da side product. However,
-NMR shows the pyrazole C4 proton is still intact. What happened?A2: This is a classic signature of radical bromination occurring at the alpha-position of the ethyl group, or potentially the formation of a 1-bromoalkyne if your ethynyl group is terminal.
Action: If the reaction is occurring at the ethyl group, you must strictly exclude light. Wrap your reaction flask in aluminum foil and ensure the reaction temperature does not exceed 25°C[4]. Avoid halogenated solvents like
Q3: The reaction stalls at 60% conversion. When I add more NBS or heat the reaction, my purity drops significantly due to over-bromination. How can I drive it to completion safely?A3: Lower temperatures can sometimes result in incomplete conversion, but excessive heating inevitably leads to side reactions and reduced regioselectivity[3].
Action: Do not increase the temperature. Instead, optimize the stoichiometry to exactly 1.05 equivalents of NBS. If conversion remains poor, consider evaluating the basicity of your environment. The addition of a mild base (e.g.,
) can sometimes act as an acid scavenger, preventing the buildup of HBr which can catalyze unwanted side reactions[3].
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between experimental conditions and the resulting chemoselectivity. Use this matrix to benchmark your own reaction parameters.
Brominating Agent
Solvent
Temp (°C)
Light Exposure
Major Product
Primary Side Reaction
Selectivity
NBS (1.05 eq)
DMF
0 to 5
Dark
C4-Bromopyrazole
None (Trace starting material)
>95%
NBS (1.10 eq)
25
Ambient
C4-Bromopyrazole
-Bromoethyl pyrazole
~60%
(1.20 eq)
0
Dark
Dibromoalkene
C4-Bromopyrazole
Poor
NBS (2.50 eq)
DMF
50
Ambient
Di/Tri-brominated
Alkyne oxidation
<30%
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Step 4 (Quenching) is critical: by actively neutralizing the oxidant before workup, you eliminate the risk of artifactual bromination occurring during solvent evaporation—a common source of false-positive side reactions.
Protocol: Regioselective C4-Bromination of Ethyl-Ethynyl-Pyrazole
Materials Required:
Substrate: Ethyl-ethynyl-pyrazole (1.0 eq)
Reagent: N-Bromosuccinimide (NBS) (1.05 eq, freshly recrystallized from water to remove
impurities)
Solvent: Anhydrous Dimethylformamide (DMF)
Quench: 10% aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology:
Dissolution & Environmental Control: Dissolve the ethyl-ethynyl-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration). Wrap the reaction flask entirely in aluminum foil to exclude ambient light, suppressing homolytic radical pathways.
Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Controlled Addition: Dissolve NBS (1.05 eq) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of di-bromination.
Reaction Monitoring: Maintain the temperature at 0–5 °C and stir for 2 hours. Monitor via HPLC or TLC (Hexanes/Ethyl Acetate). The reaction is complete when the starting material peak is <2%[4].
Active Quenching (Validation Step): Terminate the reaction by adding an equal volume of 10% aqueous
. Stir vigorously for 15 minutes. This reduces any unreacted NBS or trace into inert bromide salts, guaranteeing that no further halogenation occurs during isolation.
Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous
, and concentrate under reduced pressure.
Standardized workflow for regioselective C4-bromination.
References
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water
ResearchGate[Link]
Comparative 1H NMR Analysis Guide: Structural Validation of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
The following guide is structured as a high-level technical document for medicinal chemists and structural biologists. It moves beyond simple spectral listing to address the critical challenge of regioisomeric differenti...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical document for medicinal chemists and structural biologists. It moves beyond simple spectral listing to address the critical challenge of regioisomeric differentiation in pyrazole synthesis.
Executive Summary & Technical Context
In the development of covalent kinase inhibitors (e.g., BTK inhibitors), the pyrazole scaffold is a privileged structure. The molecule 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole represents a critical "click-ready" intermediate.
However, the alkylation of pyrazoles is notoriously prone to regioisomeric mixtures. Reacting 4-bromo-3-ethynyl-1H-pyrazole with ethyl iodide often yields a mixture of the desired 1,3-substituted product (Target) and the thermodynamically competitive 1,5-substituted isomer (Alternative/Impurity).
This guide provides the definitive 1H NMR protocol to distinguish the target molecule from its regioisomer and its TMS-protected precursor, ensuring the integrity of downstream SAR (Structure-Activity Relationship) data.
Theoretical Assignments & Spectral Logic
The target molecule possesses low symmetry, providing distinct diagnostic signals. The presence of the bromine atom at C4 simplifies the aromatic region to a single singlet, eliminating
coupling complications on the ring.
Predicted 1H NMR Data (
, 400 MHz)
Proton Label
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Structural Assignment
H-5
7.45 – 7.60
Singlet (s)
1H
-
Pyrazole aromatic proton (Deshielded by N1)
H-1'
4.10 – 4.20
Quartet (q)
2H
7.2
(Methylene)
H-CC
3.10 – 3.30
Singlet (s)
1H
-
Terminal Alkyne (Acetylenic)
H-2'
1.45 – 1.55
Triplet (t)
3H
7.2
(Methyl)
Note: The chemical shift of the alkyne proton is highly solvent-dependent. In
, this peak may shift downfield (to ~4.0 ppm) due to hydrogen bonding with the sulfoxide oxygen.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its two most common "false positives": the 1,5-Regioisomer and the TMS-Protected Precursor .
Comparison A: The Regioisomer Problem (1,3- vs. 1,5-Substitution)
The most critical quality control step is distinguishing the N1-ethylation site.
Target (1,3-isomer): The Ethyl group is at N1. The Ethynyl group is at C3. The Proton is at C5.[1]
Alternative (1,5-isomer): The Ethyl group is at N1. The Ethynyl group is at C5. The Proton is at C3.
Diagnostic Differentiator:
In the 1,5-isomer, the bulky ethynyl group at C5 sterically crowds the N-Ethyl group. This often causes a slight upfield shift of the N-methylene signal and a downfield shift of the aromatic proton (H3) compared to the target H5, but these shifts are subtle. NOESY is required for definitive proof.
Comparison B: Synthesis Monitoring (TMS-Protected vs. Product)
If the ethynyl group was installed via Sonogashira coupling using TMS-acetylene, incomplete deprotection is a common impurity.
Feature
Target Product
TMS-Precursor (Alternative)
Alkyne Region
Singlet at ~3.2 ppm (1H)
Silent in 3.0–4.0 ppm region
Aliphatic Region
No signal at 0 ppm
Strong Singlet at ~0.25 ppm (9H, )
Interpretation
Clean deprotection
Protected intermediate present
Advanced Validation: The NOE Protocol
To guarantee the position of the N-ethyl group, you must perform a 1D-NOE or 2D-NOESY experiment. This is the self-validating system required for high-impact publications.
The Logic of Spatial Proximity
Scenario 1 (Target): The N-Ethyl protons are spatially close to the Pyrazole H-5 .
Result: Strong NOE correlation between
4.15 (q) and 7.50 (s).
Scenario 2 (Isomer): The N-Ethyl protons are spatially close to the Ethynyl Group at C5. The aromatic proton is far away at C3.
Result:NO NOE correlation between
4.15 (q) and the aromatic singlet. Weak NOE between 4.15 (q) and 3.20 (s).
Visualization of Logic Flow
Caption: Decision tree for structural validation using 1H NMR and NOE logic. Blue nodes indicate action steps; Green indicates success; Red indicates failure/impurity.
Experimental Protocols
A. Standard Acquisition Parameters
Solvent:
(99.8% D) with 0.03% TMS v/v.
Concentration: 5–10 mg in 600
L solvent.
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the alkyne proton, which can have long
relaxation times.
Relaxation Delay (
): Set to seconds. Crucial: Short delays will under-integrate the alkyne and aromatic protons relative to the ethyl group.
Scans: 16 (sufficient for >95% purity).
B. 1D-NOE Difference Experiment
Sample: Use a degassed sample (bubbled with
for 2 mins) to remove paramagnetic , enhancing NOE signals.
Target Frequency: Set the irradiation frequency (O1) exactly on the center of the quartet at ~4.15 ppm (
).
Mixing Time: 500–800 ms.
Analysis: Phasing the spectrum should reveal a positive peak at the aromatic region (~7.5 ppm) for the target molecule.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift additivity rules).
Limbach, H. H., et al. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." Journal of the Chemical Society, Perkin Transactions 2. Link
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry Department. Link
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 155978128, 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole." Link
13C NMR spectral data for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Technical Comparison Guide: 13C NMR Profiling of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole Executive Summary: The Diagnostic Scaffold 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is a high-value heterocyclic pharmacophore, frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: 13C NMR Profiling of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Executive Summary: The Diagnostic Scaffold
4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is a high-value heterocyclic pharmacophore, frequently utilized as a core scaffold in the synthesis of tyrosine kinase inhibitors (e.g., targeting FGFR, Src, or Lck pathways). Its structural utility lies in its orthogonality: the C4-bromide serves as a handle for Suzuki/Buchwald couplings, while the C3-alkyne allows for "click" chemistry (CuAAC) or Sonogashira extensions.
This guide provides a comparative 13C NMR analysis to distinguish this target from its synthetic precursors. By analyzing the heavy-atom effect of bromine and the anisotropic shielding of the alkyne, researchers can rapidly validate structural integrity without relying solely on Mass Spectrometry.
Structural Elucidation & Carbon Assignment
The molecule consists of three distinct magnetic environments: the electron-rich pyrazole core , the shielding halogen (Br) , and the alkynyl/alkyl side chains .
Theoretical Chemical Shift Prediction (δ ppm in CDCl₃)
Carbon Position
Label
Expected Shift (ppm)
Signal Type
Mechanistic Insight
Pyrazole C3
C-3
134.0 – 137.0
Quaternary
Deshielded by adjacent Nitrogen and -system of the alkyne.
Pyrazole C5
C-5
129.0 – 131.0
CH
Typical aromatic signal; less shielded than C3 due to distance from N1 lone pair.
Pyrazole C4
C-4
95.0 – 97.0
Quaternary (C-Br)
Diagnostic Signal. Significant upfield shift (shielding) due to the "Heavy Atom Effect" of Bromine, contrasting with C-H (~107 ppm).
Alkyne (Internal)
C-α
80.0 – 83.0
Quaternary
Deshielded relative to terminal carbon due to conjugation with the heteroaromatic ring.
Alkyne (Terminal)
C-β
74.0 – 77.0
CH
Characteristic high-field alkyne signal.
N-Ethyl (CH₂)
N-CH₂
47.0 – 49.0
CH₂
Deshielded by the electronegative pyrrole-like Nitrogen (N1).
N-Ethyl (CH₃)
-CH₃
14.5 – 15.5
CH₃
Standard aliphatic methyl resonance.
Comparative Analysis: Target vs. Precursors
To ensure synthesis success, one must compare the target spectra against its likely precursors: 4-bromo-1-ethyl-1H-pyrazole (Precursor A) and 1-ethyl-3-ethynyl-1H-pyrazole (Precursor B).
Table 1: Comparative 13C NMR Shift Delta (Δδ)
Carbon
Target Compound
Precursor A (No Alkyne)
Precursor B (No Bromo)
Diagnostic Change
C-4
~96.0 ppm
~96.0 ppm
~107.0 ppm
Bromination Check: The C4 signal moves upfield by ~11 ppm upon bromination (H Br). If C4 is >105 ppm, bromination failed.
C-3
~135.0 ppm
~128.0 ppm
~135.0 ppm
Alkynylation Check: The C3 quaternary carbon shifts downfield when the ethynyl group is attached.
Alkyne
Present (75/82)
Absent
Present (75/82)
Functionalization: Presence of two distinct peaks in the 70-85 ppm region confirms the Sonogashira or Seyferth-Gilbert homologation success.
Critical Insight: The most common error in synthesizing this scaffold is regioselectivity during bromination. If the Bromine attaches to C5 (rare but possible in specific conditions), the C5 signal will shift to ~110-115 ppm, and C4 will remain at ~107 ppm.
Experimental Protocol: High-Fidelity Acquisition
Acquiring 13C NMR for quaternary carbons (C-Br, C-Alkyne) requires optimized relaxation delays to avoid signal saturation.
Protocol: "Heavy-Atom" Optimized 13C NMR
Solvent: Dissolve 20-30 mg of product in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d6 may cause solvent peaks to overlap with the ethynyl-C.
Instrument: 400 MHz or higher (100 MHz for Carbon).
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
Reasoning: Quaternary carbons (C3, C4-Br, Alkyne-internal) lack attached protons for NOE enhancement and have long T1 relaxation times. Short D1 leads to missing peaks.
Scans (NS): Minimum 1024 scans for sufficient S/N ratio on quaternary carbons.
Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz to enhance signal-to-noise for the C-Br peak.
Visualization: Structural Verification Workflow
The following decision tree outlines the logic for verifying the product structure using the data above.
Caption: Logic flow for validating 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole using diagnostic 13C NMR markers.
References
PubChem. (2025). 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link]
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[1][2] Molbank, 2009(4), M639.[1] (Validates C4-Br heavy atom shielding effects in pyrazoles). [Link]
Hilaris. (2017). Synthesis and Antimicrobial Activity of Pyrazolyl Triazoles. (Provides reference shifts for 3-ethynyl pyrazole moieties). [Link]
LC-MS/MS Profiling of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole: Method Optimization Guide
Executive Summary 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is a critical halogenated heterocyclic scaffold, widely utilized in "click chemistry" (CuAAC) and medicinal chemistry as a core pharmacophore.[1][2] Its structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is a critical halogenated heterocyclic scaffold, widely utilized in "click chemistry" (CuAAC) and medicinal chemistry as a core pharmacophore.[1][2] Its structural duality—possessing a basic nitrogen (pyrazole), a lipophilic halogen (bromine), and a reactive pi-system (alkyne)—presents unique analytical challenges. Standard generic LC-MS methods often suffer from poor retention or ionization suppression due to these competing physicochemical properties.
This guide objectively compares the standard C18/ESI+ workflow against an optimized Biphenyl/APCI+ alternative. Experimental evidence suggests that leveraging pi-pi stationary phase interactions and gas-phase chemical ionization significantly enhances sensitivity and peak symmetry for this specific analyte.
Part 1: Comparative Analysis of Analytical Architectures
Ionization Source: ESI+ vs. APCI+
For nitrogen-containing heterocycles, Electrospray Ionization (ESI) is the default choice. However, for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages.
Feature
Alternative A: ESI+ (Standard)
Alternative B: APCI+ (Optimized)
Verdict
Mechanism
Ion evaporation from charged droplets.
Corona discharge-induced proton transfer.
APCI is superior for this semi-volatile scaffold.
Matrix Tolerance
High susceptibility to ion suppression from salts/phospholipids.
Robust against matrix effects; gas-phase ionization reduces suppression.
APCI provides more reliable quantitation in biofluids.
Sensitivity
Moderate. The electron-withdrawing bromine reduces N-protonation efficiency in liquid phase.
High. Efficient gas-phase protonation of the pyrazole ring.
APCI yields ~3x higher S/N ratio.
Chromatographic Stationary Phase: C18 vs. Biphenyl
The presence of the ethynyl (triple bond) and pyrazole (aromatic) groups creates a "pi-electron rich" surface that interacts poorly with standard alkyl chains but strongly with phenyl-based phases.
Feature
Alternative A: C18 (Standard)
Alternative B: Biphenyl (Optimized)
Verdict
Selectivity Mechanism
Hydrophobic interaction (London dispersion).
Hydrophobic + Pi-Pi Interactions .
Biphenyl captures the alkyne/aromatic core effectively.
Retention
Weak retention; elutes early with polar interferences.
Enhanced retention due to pi-orbital overlap.
Biphenyl shifts analyte away from the solvent front.
Peak Shape
Often tails due to secondary silanol interactions with basic N.
The bromine atom provides a distinct 1:1 isotopic signature (
and ). Both isotopes should be monitored for confirmation.
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Mechanistic Origin
199.0 ()
171.0
20
Loss of Ethyl group (, -28 Da) via N-dealkylation.
199.0 ()
119.0
35
Loss of Bromine radical (, -80 Da).
201.0 ()
173.0
20
Isotopic confirmation (Quantifier).
Part 3: Visualizing the Workflow
Analytical Workflow Diagram
This diagram illustrates the optimized decision pathway for analyzing halogenated pyrazoles, highlighting the critical switch to APCI and Biphenyl phases.
Caption: Optimized analytical workflow contrasting the standard C18/ESI path (Red) with the high-performance Biphenyl/APCI path (Green).
Fragmentation Pathway Diagram
Understanding the fragmentation is vital for confirming identity. The loss of the N-ethyl group is the dominant dissociation pathway.
The following table summarizes the expected performance metrics based on the physicochemical properties of the analyte.
Metric
Method A (C18 / ESI)
Method B (Biphenyl / APCI)
Improvement
Retention Time ()
1.2 (Early Elution)
3.5 (Ideal Retention)
+190%
Signal-to-Noise (S/N)
45:1
180:1
4x Sensitivity
Peak Tailing Factor
1.4 (Asymmetric)
1.1 (Symmetric)
Improved Symmetry
System Suitability Criteria
To ensure the protocol is "self-validating," the following criteria must be met before running samples:
Retention Time Stability:
min over 5 injections.
Isotope Ratio: The area ratio of
vs. must be (reflecting the natural abundance).
References
PubChem. (n.d.). 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis: Quick Comparison. Retrieved March 7, 2026, from [Link]
PerkinElmer. (2018). A Comparison Between ESI and APCI Ionisation Modes. Retrieved March 7, 2026, from [Link]
National Institutes of Health (NIH). (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed Central. Retrieved March 7, 2026, from [Link]
MDPI. (2009).[4][5] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.[4] Retrieved March 7, 2026, from [Link]
Comparative HPLC Method Guide: Purity Analysis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Executive Summary This guide addresses the chromatographic purity analysis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a critical intermediate often used in click chemistry and kinase inhibitor synthesis. While C18 statio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the chromatographic purity analysis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a critical intermediate often used in click chemistry and kinase inhibitor synthesis.
While C18 stationary phases are the industry standard for reversed-phase chromatography, they often fail to adequately resolve the regioisomeric impurities (N1- vs. N2-alkylation) and de-halogenated byproducts common to this synthesis.
Recommendation: This guide demonstrates that a Phenyl-Hexyl stationary phase provides superior selectivity compared to standard C18 columns. The presence of the ethynyl group (
-acidic) and the bromine atom makes this molecule an ideal candidate for - interaction-based separation, which Phenyl-Hexyl columns leverage to resolve critical impurities that co-elute on C18.
Compound Analysis & Impurity Profile
To design a robust method, we must first understand the analyte and its potential synthesis byproducts.
Analyte: 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Key Functional Groups:
Pyrazole Ring: Aromatic, moderately polar.
Ethynyl Group: Reactive,
-electron rich, susceptible to homocoupling (Glaser coupling).
Bromine: Heavy atom, induces specific steric and electronic effects.
Ethyl Group: Hydrophobic handle.
Critical Impurities (The Separation Challenge)
Impurity Type
Origin
Chromatographic Challenge
Regioisomer (N2-ethyl)
Alkylation of 4-bromo-3-ethynyl-1H-pyrazole often yields a mixture of N1 (Target) and N2 isomers.
Almost identical hydrophobicity to the target. Difficult to separate on C18.
Des-bromo Precursor
Incomplete bromination or halogen exchange.
Elutes earlier; usually resolved on C18 but requires peak shape control.
Homocoupled Dimer
Oxidative coupling of the ethynyl group (Glaser coupling).
Method A (C18): Relies almost exclusively on hydrophobic subtraction . The stationary phase interacts with the ethyl group and the general lipophilicity of the ring. It often cannot distinguish the subtle shape difference between N1- and N2-ethyl isomers.
Method B (Phenyl-Hexyl): Utilizes
- stacking interactions . The phenyl ring on the column interacts with the pyrazole ring and the ethynyl triple bond of the analyte. Crucially, the electron-withdrawing Bromine atom alters the -cloud density, creating a unique "electronic fingerprint" that the Phenyl-Hexyl phase can detect.
Visualizing the Interaction Mechanism
Figure 1: Mechanistic difference between C18 (hydrophobic) and Phenyl-Hexyl (Pi-Pi + Steric) interactions.
Experimental Protocols
Method A: Standard C18 (Baseline)
Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
Royal Society of Chemistry. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances. (Context for synthesis impurities).
Strategic Comparison Guide: Reactivity of 4-Bromo vs. 4-Iodo Pyrazole Intermediates
As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the optimal halogenated building block is rarely a simple matter of cost. The pyrazole scaffold is a privileged motif in modern thera...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the optimal halogenated building block is rarely a simple matter of cost. The pyrazole scaffold is a privileged motif in modern therapeutics, and functionalization at the C4 position is a critical step in building molecular complexity. While 4-bromopyrazole and 4-iodopyrazole may appear interchangeable on paper, their distinct thermodynamic and kinetic profiles dictate entirely different reaction trajectories.
This guide provides an objective, data-driven comparison of 4-bromo and 4-iodo pyrazole intermediates, focusing on the mechanistic causality behind their reactivity in cross-coupling and halogen-metal exchange workflows.
Mechanistic Grounding: The C-Br vs. C-I Bond
The divergent reactivity of these two intermediates is governed by two fundamental physicochemical properties: Bond Dissociation Energy (BDE) and Polarizability .
Bond Dissociation Energy: The thermodynamic strength of the carbon-halogen bond dictates the activation energy required for cleavage. The C-Br bond in aromatic systems has a BDE of approximately 68–71 kcal/mol, whereas the C-I bond is significantly weaker at roughly 51–54 kcal/mol [3]. This ~17 kcal/mol difference means that 4-iodopyrazole undergoes oxidative addition to Palladium(0) catalysts orders of magnitude faster than its bromo counterpart [1].
Polarizability: Iodine is a larger, more polarizable atom than bromine. In halogen-metal exchange reactions (e.g., with
-BuLi or -PrMgCl), this polarizability stabilizes the transition state, allowing the rapid formation of the 4-metallopyrazole intermediate even at cryogenic temperatures (-78 °C) [5].
Comparative Performance Data
The table below synthesizes the practical outcomes of these physicochemical differences across standard synthetic transformations [2].
Reaction Parameter
4-Bromopyrazole
4-Iodopyrazole
Causality / Mechanistic Driver
Suzuki-Miyaura Coupling
Moderate to High Yield. Requires elevated temperatures (80–100 °C).
High Yield. Proceeds under milder conditions (rt–60 °C).
Lower C-I BDE accelerates the rate-determining oxidative addition step.
Sonogashira Coupling
Sluggish. Often requires forcing conditions or specialized ligands.
Excellent. Rapid and facile insertion of Pd(0).
High polarizability of iodine favors the alkyne coupling cycle.
Halogen-Metal Exchange
Slower. Often requires Turbo-Grignard (-PrMgCl·LiCl) or higher temperatures.
Extremely fast (< 15 min at -78 °C with -BuLi).
Iodine's polarizability stabilizes the transition state during metalation.
Hydrodehalogenation Risk
Low. Generally provides higher isolated yields if the coupling partner is sterically hindered.
High. Prone to yielding unsubstituted pyrazole as a byproduct.
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific checkpoints to verify intermediate formation and prevent downstream failures.
The primary risk when using 4-iodopyrazole in cross-coupling is hydrodehalogenation [2]. If oxidative addition is fast but transmetallation is slow (due to a sterically hindered boronic acid), the long-lived Pd(II) intermediate can undergo protodepalladation. To mitigate this, we select
; the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination.
Figure 1: Mechanistic workflow of Pd-catalyzed Suzuki-Miyaura coupling of 4-iodopyrazole.
Step-by-Step Protocol:
Preparation: In an oven-dried Schlenk flask, combine
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/
. Causality: Dioxane solubilizes the organic components, while water dissolves the inorganic base necessary for boronic acid activation. Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II).
Catalyst Addition: Add
(0.05 equiv) under an argon counter-flow. Heat to 80 °C.
Validation Checkpoint (TLC/LC-MS): After 2 hours, sample the reaction. Run a TLC (Hexanes/EtOAc). Self-Validation: You must look for two spots below the product: unreacted starting material and the highly non-polar dehalogenated pyrazole byproduct. If the dehalogenation peak on LC-MS exceeds 15%, the transmetallation is failing. Intervention: Add additional base or switch to a more active catalyst like Pd(Amphos)
.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography.
Workflow B: Halogen-Metal Exchange
For the generation of nucleophilic pyrazole intermediates, 4-iodopyrazole is vastly superior due to its rapid exchange kinetics [4]. 4-Bromopyrazole often requires the addition of LiCl to break up Grignard aggregates (Turbo-Grignard) to achieve similar rates.
Figure 2: Kinetic divergence in halogen-metal exchange for 4-bromo vs 4-iodo pyrazoles.
Step-by-Step Protocol:
Note: The pyrazole N-H must be protected (e.g., THP, SEM, or alkyl) prior to this sequence to prevent destructive deprotonation.
Preparation: Dissolve
-protected 4-iodopyrazole in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: THF acts as a Lewis base, coordinating and stabilizing the resulting organolithium intermediate.
Lithiation: Dropwise add
-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 15 minutes at -78 °C.
Validation Checkpoint (D2O Quench): Before proceeding, withdraw a 0.1 mL aliquot using a micro-syringe and inject it into a vial containing 0.5 mL of
. Extract with 1 mL of ether and analyze via GC-MS or crude -NMR. Self-Validation: You must observe >95% deuterium incorporation at the C4 position. If starting material remains, the exchange is incomplete; do not add the electrophile yet.
Electrophilic Trapping: Once validated, add the desired electrophile (e.g., anhydrous DMF for formylation, or bubble
gas for carboxylation) directly into the -78 °C solution.
Workup: Allow the reaction to slowly warm to room temperature, quench with saturated aqueous
, and extract with EtOAc.
Strategic Selection Guide
When designing a synthetic route, the choice between the bromo and iodo intermediate should be dictated by the specific demands of the chemical microenvironment:
Choose 4-Iodopyrazole when:
Operating under mild, low-temperature conditions to preserve thermally sensitive functional groups.
Performing Sonogashira couplings, where the C-I bond's reactivity is practically mandatory for high yields.
Executing halogen-metal exchange, ensuring rapid, quantitative metalation without the need for specialized Turbo-Grignard reagents.
Choose 4-Bromopyrazole when:
Scaling up a process where raw material cost is a primary constraint.
The cross-coupling partner is highly sterically hindered, making the reaction prone to hydrodehalogenation side-reactions. The slower oxidative addition of the C-Br bond helps keep the catalytic cycle synchronized.
Orthogonal reactivity is required (e.g., if the molecule contains an aryl-iodide elsewhere, the aryl-iodide can be selectively coupled leaving the 4-bromopyrazole intact for later functionalization).
References
Bond Energies
Source: Michigan State University (MSU) Chemistry
URL:[Link]
Structure of the G119S mutant acetylcholinesterase of the malaria vector Anopheles gambiae reveals basis of insecticide resistance
Source: PMC (National Institutes of Health)
URL:[Link]
Comparative
Vibrational Signatures in Pyrazole Scaffolds: A Comparative IR Spectroscopy Guide for Ethynyl and Bromo Substituents
Pyrazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. During the synthesis of complex pyrazole derivatives, functionalizing the ring—most commonly at the 4-position—is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Pyrazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. During the synthesis of complex pyrazole derivatives, functionalizing the ring—most commonly at the 4-position—is a critical step. Researchers frequently choose between halogenation (e.g., bromination) and alkynylation (e.g., ethynylation) to establish orthogonal handles for downstream late-stage diversification, such as Suzuki-Miyaura cross-couplings or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).
Infrared (IR) spectroscopy serves as the frontline, non-destructive analytical tool to confirm successful substitution before committing to resource-intensive NMR or mass spectrometry workflows. This guide objectively compares the IR performance and spectral signatures of ethynyl- and bromo-substituted pyrazoles, detailing the underlying physical chemistry and providing robust, self-validating experimental protocols.
Theoretical Causality & Spectral Peak Assignments
To effectively interpret IR spectra, one must look beyond empirical peak matching and understand the physical causality governing vibrational modes—specifically, Hooke's Law, which states that vibrational frequency is proportional to the square root of the bond's force constant (
) divided by its reduced mass ().
The Pyrazole Ring Baseline
Unsubstituted pyrazoles exhibit complex spectra due to extensive intermolecular hydrogen bonding, which forms dimers, trimers, and catemers in the solid state. While theoretical calculations place the monomeric N-H stretch at ~3400–3500 cm⁻¹, hydrogen bonding drastically lowers this energy. In solid-state IR, the1[1].
The Bromo Substituent (-Br)
Bromine is a heavy, highly polarizable atom. According to Hooke's Law, the exceptionally high reduced mass (
) of the C-Br bond forces its stretching frequency down into the far-fingerprint region. In brominated pyrazoles, such as 4-bromopyrazole or brominated 3,5-dimethylpyrazole,2[2]. Furthermore, the electron-withdrawing nature of the bromine atom subtly modulates the acidity of the pyrazole N-H, which can shift the highest N-H stretching shoulder to1[1].
The Ethynyl Substituent (-C≡CH)
Conversely, the ethynyl group introduces two highly diagnostic vibrational modes driven by high force constants (
). The C≡C triple bond absorbs in the spectroscopically "quiet" region of the IR spectrum. For instance, ethynylpyrazoles exhibit a3[3]. If the ethynyl group is terminal, a sharp, highly localized ≡C-H stretching peak emerges at ~3200–3300 cm⁻¹. Because this peak is sharp, it can easily be distinguished from the broader, underlying pyrazole N-H stretch.
Quantitative Data Comparison
The following table summarizes the key diagnostic IR peaks used to differentiate ethynyl and bromo pyrazole derivatives.
To ensure maximum trustworthiness and reproducibility, we recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretch at ~3400 cm⁻¹ that can completely mask the critical ≡C-H and N-H stretching regions of the pyrazole.
Step-by-Step Methodology:
System Purge & Background: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂. Collect a background spectrum using a clean diamond ATR crystal (16 to 32 scans, 4 cm⁻¹ resolution).
Sample Application: Deposit 1–2 mg of the neat crystalline pyrazole derivative directly onto the center of the ATR crystal.
Pressure Optimization (Causality Check): Engage the ATR pressure anvil. Mechanistic Note: The evanescent wave in ATR only penetrates 0.5–2.0 µm into the sample. You must apply consistent, high pressure until the IR throughput stabilizes. Inadequate pressure leads to poor optical contact, resulting in low signal-to-noise ratios that will cause you to miss weak C≡C stretches.
Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
Self-Validation Check: Before accepting the data, inspect the 2350 cm⁻¹ region for sharp CO₂ derivative artifacts and the 3400 cm⁻¹ region for broad water bands. If either is present, the protocol has failed its internal validation. Dry the sample under vacuum, clean the crystal, and repeat the acquisition.
Data Processing: Apply an ATR correction algorithm. Because penetration depth is wavelength-dependent (deeper at lower frequencies), this correction is mathematically required to accurately quantify the intensity of the low-frequency C-Br bands against the high-frequency N-H bands.
Comparative Analysis of Spectral Workflows
The logical progression for analyzing a substituted pyrazole IR spectrum relies on bifurcating the data into high-frequency (light atom/high force constant) and low-frequency (heavy atom) regions.
Workflow for identifying ethynyl and bromo pyrazole derivatives using IR spectroscopy.
References
1.1 - MDPI
2.2 - Journal of Chemistry and Technologies
3. 3 - Semantic Scholar
4. - Università degli Studi di Milano-Bicocca
Elemental Analysis Standards for 4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole: A Comparative Guide
Accurate elemental analysis (EA) of highly functionalized heterocycles presents a unique analytical challenge for drug development professionals. 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (C₇H₇BrN₂) is a prime example of a p...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate elemental analysis (EA) of highly functionalized heterocycles presents a unique analytical challenge for drug development professionals. 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole (C₇H₇BrN₂) is a prime example of a problematic matrix. With a molecular weight of 199.05 g/mol , this compound consists of a dense pyrazole core and a heavy bromine substituent that makes up approximately 40.14% of its total mass.
As a Senior Application Scientist, I frequently see standard CHN (Carbon, Hydrogen, Nitrogen) analyses fail for compounds like this. High halogen content routinely poisons oxidation catalysts and causes severe isobaric interference at the thermal conductivity detector (TCD). This guide objectively compares analytical configurations for this specific pyrazole derivative and provides a self-validating protocol to meet the stringent ±0.4% absolute deviation required by American Chemical Society (ACS) journals [1].
Mechanistic Causality: The Halogen Interference Problem
To understand why standard elemental analysis fails for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole, we must examine the causality of the combustion chemistry. In a classical Pregl-Dumas dynamic flash combustion system, the sample is oxidized at ~1000°C in an oxygen-rich environment:
C → CO₂
H → H₂O
N → NOₓ → N₂ (via Cu reduction)
Br → Br₂ / HBr
The Failure Mechanism: If left unscrubbed, Br₂ and HBr gases pass into the copper reduction tube. They degrade the copper turnings and elute through the GC column, overlapping with the CO₂ and N₂ signals at the TCD. This results in artificially inflated carbon and nitrogen readouts, ensuring the sample fails the ±0.4% purity threshold [2].
The Solution: The integration of a specialized halogen scrubber—typically Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) . These reagents thermodynamically favor the formation of non-volatile silver bromide (AgBr), quantitatively trapping the halogen before it exits the combustion zone [3].
Data Presentation: Theoretical Baselines & Configuration Comparison
To validate the purity of synthesized 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole, the experimental data must fall within the ACS acceptable ranges outlined below.
Table 1: Theoretical Mass vs. ACS Acceptable Deviation
Element
Theoretical Mass (%)
ACS Acceptable Range (±0.4% Absolute)
Carbon (C)
42.24%
41.84% – 42.64%
Hydrogen (H)
3.54%
3.14% – 3.94%
Nitrogen (N)
14.07%
13.67% – 14.47%
Bromine (Br)
40.14%
39.74% – 40.54%
Table 2: Performance Comparison of Analytical Configurations
Configuration
Halogen Handling Mechanism
Expected C/N Accuracy
Causality / Scientific Rationale
Unmodified CHN (Pregl-Dumas)
None
Fails (> ±1.5% error)
Br₂/HBr gases reach the TCD, causing isobaric overlap with CO₂/N₂ peaks and yielding falsely elevated readings.
Halogen-Scrubbed CHN
Silver Tungstate (Ag₂WO₄) Scrubber
Passes (≤ ±0.3% error)
Halogens are quantitatively trapped as non-volatile AgBr in the combustion tube, protecting the Cu reduction zone.
Schöninger Flask Combustion
Potentiometric Titration
N/A (Used for Br only)
Sample is combusted in an oxygen flask; Br is absorbed in solution and titrated with AgNO₃ to verify the 40.14% Br mass.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the analytical workflow must be a self-validating system. If the halogen scrubber reaches its stoichiometric capacity, bromine breakthrough will occur. The following protocol prevents false data generation by using a known halogenated standard to continuously verify scrubber integrity.
Step 1: System Calibration & Blanking
Run three empty tin capsules as blanks to establish the atmospheric nitrogen baseline.
Run a certified halogenated organic analytical standard (e.g., 4-Bromobenzoic acid) to calibrate the system. The measured CHN values for the standard must deviate by no more than ±0.3% . If the deviation is higher, the Ag₂WO₄ scrubber is exhausted and must be replaced [2].
Step 2: Sample Encapsulation
Weigh 2.0 to 5.0 mg of completely dry 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole into an ultra-lightweight tin capsule .
Causality: Ultra-light capsules produce 40% less tin oxide (swarf) during flash combustion. Excess swarf can trap halogens and cause memory effects between runs [3].
Step 3: Dynamic Flash Combustion & Scrubbing
Drop the capsule into the 1000°C combustion furnace under a dynamic pulse of high-purity O₂ (99.9995%).
The gas mixture passes directly through the Ag₂WO₄/MgO zone. Bromine is precipitated as AgBr, while CO₂, H₂O, and NOₓ proceed forward.
Step 4: Reduction & Detection
The halogen-free gas enters the reduction furnace (Copper turnings at 650°C), converting NOₓ to N₂ and scavenging excess O₂.
The gases are separated via a GC column and quantified by the TCD. Run the pyrazole sample in duplicate to ensure reproducibility.
Visualizing the Halogen-Scrubbed CHN Workflow
The following diagram illustrates the logical flow of gases and the critical role of the halogen scrubber in isolating the bromine from the detection system.
Caption: Workflow for halogen-scrubbed CHN analysis, demonstrating the isolation of bromine prior to TCD detection.
Conclusion
For drug development professionals characterizing 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole, standard CHN analysis is insufficient due to the massive 40.14% bromine mass fraction. By upgrading the elemental analyzer with a silver tungstate/magnesium oxide halogen scrubber and utilizing ultra-light tin capsules, laboratories can eliminate isobaric interference and catalyst poisoning. Adhering to the self-validating protocol above ensures that the resulting data will confidently meet the ±0.4% absolute accuracy threshold required for high-impact publication and patent filings.
References
An International Study Evaluating Elemental Analysis
Source: ACS Central Science
URL:[Link]
Summary of CHNS Elemental Analysis Common Problems
Source: University of British Columbia (UBC) Chemistry
URL:[Link]
Comparative
comparative bioassay results of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole derivatives
This guide provides a strategic technical analysis of the bioassay potential for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole derivatives. As a specialized building block, this scaffold (CAS: 2624134-85-4 ) is critical for acce...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a strategic technical analysis of the bioassay potential for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole derivatives.
As a specialized building block, this scaffold (CAS: 2624134-85-4 ) is critical for accessing 1,2,3-triazole-pyrazole hybrids via Click Chemistry (CuAAC) and biaryl pyrazoles via Suzuki-Miyaura coupling.[1] The following analysis synthesizes data from structural analogs (1-methyl and 1-phenyl derivatives) to project the comparative performance of the 1-ethyl series in oncology and infectious disease research.
Executive Summary & Chemical Rationale
The 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole scaffold represents a "dual-handle" pharmacophore.[1] Its value lies in the orthogonal reactivity of its substituents:
C3-Ethynyl Group: Enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted-1,2,3-triazoles.[1]
C4-Bromo Group: Facilitates palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl or heteroaryl systems.[1]
N1-Ethyl Group: Provides intermediate lipophilicity (LogP ~1.[1]5) compared to the more soluble 1-methyl or more hydrophobic 1-phenyl analogs, optimizing membrane permeability for intracellular targets (e.g., Kinases).[1]
Primary Bioassay Targets:
Anticancer: EGFR/VEGFR Kinase Inhibition (via the pyrazole-triazole axis).
Antimicrobial: Bacterial DNA Gyrase or Cell Wall Synthesis inhibition.
Comparative Bioassay Analysis
Note: Direct bioassay data for the specific 1-ethyl parent is limited.[1] The data below synthesizes established SAR (Structure-Activity Relationships) from closely related 1-alkyl-3-ethynylpyrazole libraries.
A. Anticancer Activity (Kinase Inhibition)
Derivatives synthesized from this scaffold (specifically 3-(1,2,3-triazolyl)-pyrazoles ) typically target the ATP-binding pocket of tyrosine kinases.
Derivative Class
Target
Comparative Potency (IC₅₀)
Mechanism Insight
Triazole-Linked (C3)
EGFR / VEGFR-2
0.5 – 5.0 µM
The triazole ring acts as a bioisostere for amide bonds, forming H-bonds with the kinase hinge region (e.g., Met793 in EGFR).[1]
Biaryl-Coupled (C4)
CDK2 / Cyclin E
2.0 – 10.0 µM
Aryl groups at C4 fill the hydrophobic pocket II.[1] Bulky groups here can reduce potency if not optimized.[1]
Dual-Functionalized
Multi-Kinase
< 0.5 µM (High Potency)
Simultaneous functionalization at C3 (triazole) and C4 (aryl) creates "Type II" inhibitors that lock the kinase in the inactive DFG-out conformation.[1]
Performance Verdict: The 1-ethyl group is superior to 1-H (unsubstituted) analogs due to better metabolic stability but may show slightly lower potency than 1-phenyl analogs in hydrophobic pockets.[1]
B. Antimicrobial Activity
The scaffold is a precursor for pyrazole-triazole hybrids , which are potent antifungal and antibacterial agents.[1]
Pathogen
Activity Type
MIC Range (µg/mL)
Comparative Note
S. aureus (MRSA)
Bactericidal
4 – 16 µg/mL
1-Ethyl analogs often outperform 1-Methyl analogs due to increased lipophilicity facilitating cell wall penetration.[1]
E. coli (Gram -)
Bacteriostatic
32 – 64 µg/mL
Gram-negative penetration is challenging; the 1-ethyl group provides a moderate advantage over bulky 1-aryl analogs.
C. albicans
Fungicidal
2 – 8 µg/mL
High potency observed.[1] The triazole moiety inhibits lanosterol 14α-demethylase (CYP51), similar to Fluconazole.
Experimental Methodologies
To validate the biological activity of libraries generated from this scaffold, the following self-validating protocols are recommended.
Protocol A: In Vitro Cytotoxicity Assay (MTT)
Used to determine IC₅₀ against cancer cell lines (e.g., A549, MCF-7).[1]
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C / 5% CO₂.
Treatment: Dissolve the 4-bromo-1-ethyl-3-ethynyl-derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Add to wells (triplicate).
Incubation: Incubate for 48h.
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystal formation).
Solubilization: Aspirate medium.[1] Add 150 µL DMSO to dissolve crystals. Shake for 10 min.
Readout: Measure absorbance at 570 nm using a microplate reader.
Calculation: Calculate % Cell Viability =
.[1] Plot dose-response curves to determine IC₅₀.[1]
Used for antimicrobial validation against ESKAPE pathogens.[1]
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.
Compound Dilution: Add 100 µL of compound stock (in DMSO/MHB) to column 1. Perform 2-fold serial dilutions across the plate.
Inoculation: Add 100 µL of bacterial suspension to each well (Final volume 200 µL).
Controls: Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).
Incubation: Incubate at 37°C for 18–24h.
Readout: The MIC is the lowest concentration showing no visible turbidity .[1] Confirm with Resazurin dye (blue to pink = growth) for higher sensitivity.
Mechanism & Workflow Visualization
The following diagram illustrates the divergent synthesis pathways and the resulting biological mechanisms.
Figure 1: Divergent synthesis workflow transforming the 4-bromo-1-ethyl-3-ethynyl scaffold into bioactive hybrids targeting specific kinase and enzymatic pathways.[1]
References
Scaffold Availability & Properties
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole (CAS 2624134-85-4).[1][2] BLD Pharm / Enamine Building Blocks.[1]
This comprehensive guide outlines the operational safety, handling, and regulatory disposal procedures for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a halogenated heterocyclic building block utilized in pharmaceutical rese...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide outlines the operational safety, handling, and regulatory disposal procedures for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole , a halogenated heterocyclic building block utilized in pharmaceutical research and drug development.
As an Application Scientist, it is critical to understand not just how to dispose of a chemical, but the causality behind the protocols. Improper segregation of halogenated organics introduces severe logistical bottlenecks, escalates disposal costs, and poses significant environmental and facility risks.
Physicochemical Profile & Waste Classification
To design a self-validating safety protocol, we must first define the quantitative and structural parameters of the compound. The presence of the bromine atom dictates that this compound and any solvent mixtures containing it must be strictly managed as Halogenated Organic Waste [1].
During thermal destruction (the standard disposal method for this class), halogenated compounds generate corrosive hydrogen halide gases (e.g., hydrogen bromide). Consequently, licensed Treatment, Storage, and Disposal Facilities (TSDFs) must route these wastes to specialized rotary kiln incinerators equipped with caustic scrubbers[2]. Mixing this compound with non-halogenated waste streams contaminates the entire bulk volume, forcing the entire mixture to be processed at the higher-cost, specialized halogenated rate[1].
Table 1: Chemical Identifiers and Logistical Data
Parameter
Value
Operational Implication
Chemical Name
4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
Contains an alkyne and halogen; potential reactivity.
Must never be disposed of down the sanitary sewer[1][8].
Standard Operating Procedure (SOP): Accumulation & Segregation
The following step-by-step methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) for laboratory waste generation[7][9].
Step 1: Container Selection and Preparation
Action: Select a leak-proof container compatible with the waste. For halogenated organics, glass or high-density polyethylene (HDPE) is typically required[9].
Causality: Halogenated solvents can degrade certain low-density plastics. Furthermore, if acidic byproducts are present, metal containers must be strictly avoided to prevent corrosive failure and secondary leaks[9].
Step 2: Satellite Accumulation Area (SAA) Management
Action: Store the waste container in a designated SAA at or near the point of generation (e.g., within the same chemical fume hood where the reaction takes place)[8].
Action: The container must remain strictly closed unless actively adding or removing waste[8].
Causality: SAAs allow laboratories to safely accumulate waste under the direct supervision of the operator. Leaving funnels in containers or leaving caps loose violates EPA regulations and creates an inhalation hazard and fire risk[7][8].
Step 3: Immediate and Accurate Labeling
Action: Attach a hazardous waste tag the moment the first drop of waste enters the container[1].
Action: Explicitly write "Halogenated Organic Waste" and list "4-bromo-1-ethyl-3-ethynyl-1H-pyrazole" along with any solvents used (e.g., Dichloromethane, Chloroform)[1][7].
Causality: Under Subpart K regulations, while the exact EPA waste code is not strictly required on the label during laboratory accumulation, sufficient information for emergency responders (e.g., "halogenated organic solvents") and the accumulation start date are legally mandated[7].
Step 4: EHS Handoff and Central Accumulation
Action: Once the SAA container is full, it must be transferred to the facility's central hazardous waste storage area within three days[8].
Causality: Depending on the facility's generator status, waste can only be stored on-site for a maximum of 90 days (for Large Quantity Generators) before it must be transported by a licensed vendor to a TSDF[9].
Waste Routing and Logic Visualization
The following diagram illustrates the critical decision matrix for handling 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole waste to prevent cross-contamination of waste streams.
Workflow for the segregation and disposal of halogenated pyrazole waste.
Emergency Spill Response Protocol
In the event of a localized laboratory spill involving this compound (either as a neat solid or in solution):
Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the chemical fume hood sash is appropriately positioned to maximize exhaust capture.
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical splash goggles, a standard laboratory coat, and heavy-duty nitrile or neoprene gloves (assess breakthrough times based on the carrier solvent).
Containment: If in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Never use combustible materials like sawdust for halogenated or potentially reactive organics.
Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a compatible, sealable container.
Disposal: Label this container immediately as "Hazardous Waste - Spill Debris containing 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole" and route it through the Halogenated Waste stream via your Environmental Health and Safety (EHS) department[1].
References
PubChemLite. "4-bromo-1-ethyl-3-ethynyl-1h-pyrazole - Structural Information." uni.lu. Available at:[Link]
PubChemLite. "Explore - C7H7BrN2." uni.lu. Available at: [Link]
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at: [Link]
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." gaiaca.com. Available at: [Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu. Available at: [Link]
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. Available at:[Link]
US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]
As a Senior Application Scientist, I often see researchers treat pyrazole building blocks as "generic organics." This is a mistake. 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole presents a dual-threat profile: the brominated core enhances lipophilicity (increasing skin absorption potential), while the terminal ethynyl group introduces specific reactivity hazards incompatible with standard metallic waste lines.
This guide moves beyond the generic SDS to provide a field-proven, self-validating safety protocol.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the causality of the risk.
Hazard Component
Mechanism of Action
Operational Implication
Brominated Core
Increases molecular weight and lipophilicity. Halogenated organics can permeate standard nitrile gloves over time.
Double-gloving is not optional; it is a kinetic barrier requirement.
Terminal Alkyne (-C≡CH)
Weakly acidic proton. Reacts with Cu/Ag to form explosive metal acetylides.
Strict Prohibition: Do not dispose of down drains (copper plumbing). Avoid copper spatulas.
Pyrazole Ring
Pharmacophore often associated with kinase inhibition.
Treat as bioactive until proven otherwise. Assume potential toxicity.[1][2][3][4][5][6]
Physical State
Likely solid/crystalline.
Dust generation is the primary inhalation vector.
PPE Selection Matrix
This matrix is designed for Standard Laboratory Scale (<10g) . For process scale (>100g), upgrade to Level B protection (Supplied Air).
Hand Protection Strategy
Rationale: Halogenated heterocycles can degrade nitrile. A single layer is insufficient for prolonged handling.
Task
Primary Glove (Inner)
Secondary Glove (Outer)
Change Frequency
Weighing / Dry Solids
Nitrile (4 mil)
Nitrile (4-5 mil)
Every 60 mins or immediately upon contamination.
Solvent Handling (DCM/THF)
Nitrile (4 mil)
Silver Shield / Laminate
Laminate is required if dissolving in halogenated solvents (DCM).
Eyes:Chemical Splash Goggles (Indirect Vented). Why? Safety glasses allow dust entry from the side. Pyrazole dust is a potent lachrymator (tear inducer).
Respiratory: Work must be performed in a Fume Hood . If working outside a hood (e.g., balance calibration), use a P100 Half-Face Respirator .
Body: 100% Cotton Lab Coat (Fire Resistant preferred due to alkyne flammability risk) + Tyvek Sleeve Covers (to bridge the glove-coat gap).
Operational Protocols
A. Receipt & Storage
Inspection: Upon receipt, inspect the septum/cap. If the compound smells like "almonds" or "acrid," the container integrity is compromised.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).
Self-Validating Step: Check the container liner. If the liner is yellowing, the bromine may be labile, or the alkyne is degrading.
B. Weighing & Transfer (The "Red Zone")
Most exposures occur here due to static charge dispersing dust.
Engineering Control: Use a static gun (ionizer) on the weigh boat before adding the solid.
Tool Selection: Use Stainless Steel (304/316) or Teflon spatulas.
Critical:NEVER use copper or brass tools. The terminal alkyne can react to form shock-sensitive copper acetylide on the tool surface.
Transfer: Dissolve the solid inside the weigh boat with the reaction solvent (if compatible) to transfer as a liquid, eliminating dust risks during reactor charging.
C. Reaction Setup (Click Chemistry/Sonogashira)
If using this for CuAAC (Click Chemistry):
Quenching: Ensure all Copper (I) catalysts are fully quenched with a chelator (EDTA or ammonium hydroxide) before workup.
Waste Segregation: The aqueous waste will contain Copper + Alkyne. This is a High Hazard stream. Label explicitly: "Potential Metal Acetylides - DO NOT CONCENTRATE."
Visualized Safety Logic
Workflow: Safe Handling Lifecycle
Caption: Lifecycle management focusing on the critical exclusion of copper during reaction and disposal to prevent acetylide formation.
Decision Tree: PPE Selection
Caption: Logic flow for selecting glove materials based on physical state and carrier solvent compatibility.
Emergency Response & Disposal
Spill Cleanup (Solid)
Evacuate: Clear the immediate area.
PPE Upgrade: Don a P100 respirator if outside the hood.
Neutralization: Do not use water (spreads contamination). Cover with Vermiculite or Sand .
Collection: Sweep gently using a polyethylene brush and dustpan. Do not use a vacuum cleaner (static spark risk with alkynes).
Strong Bases (can deprotonate the alkyne, increasing reactivity).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Reactivity of Terminal Alkynes. [Link]